1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
Description
Properties
IUPAC Name |
tert-butyl 3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZOAKWTRYIIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630746 | |
| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-79-8 | |
| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pivotal pharmaceutical intermediate, 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine (CAS Number: 914347-79-8). This document details its chemical properties, provides an expert-validated synthesis protocol with mechanistic insights, outlines robust characterization methods, and discusses its critical role as a building block in the development of targeted therapeutics, particularly pyrimidinyl tyrosine kinase inhibitors. The guide is structured to serve as a practical resource for chemists and pharmacologists engaged in drug discovery and development.
Introduction: A Key Building Block in Modern Medicinal Chemistry
This compound is a strategically designed heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure combines three key pharmacophoric elements: a pyrrolidine ring , a common motif in numerous FDA-approved drugs that imparts favorable physicochemical properties[1][2]; a Boc (tert-butoxycarbonyl) protecting group , which ensures chemoselectivity in multi-step syntheses[3]; and a 5-bromopyrimidine moiety , which serves as a versatile synthetic handle for introducing further molecular complexity, often targeting the hinge region of protein kinases[4][5].
The pyrrolidine scaffold is a cornerstone in drug design, prized for its ability to introduce three-dimensional character into otherwise flat molecules, which can significantly enhance binding affinity and specificity for biological targets.[1][6] The strategic placement of the 5-bromopyrimidine through an ether linkage at the 3-position of the pyrrolidine ring creates a vector for engaging with key residues in enzyme active sites, making this molecule particularly relevant in the field of oncology and immunology, where kinase inhibitors are a major therapeutic class.[4]
Physicochemical and Structural Properties
The compound's identity and key properties are summarized below, providing essential data for experimental planning and execution.
| Property | Value | Source(s) |
| CAS Number | 914347-79-8 | [7][8] |
| Molecular Formula | C₁₃H₁₈BrN₃O₃ | |
| Molecular Weight | 344.20 g/mol | |
| Appearance | Typically an off-white to pale yellow solid | Supplier Data |
| Storage | Sealed in a dry environment at room temperature |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis Protocol and Mechanistic Discussion
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis. This method involves the coupling of an alcohol with an electron-deficient halo-aromatic system.
Starting Materials and Reagents
-
(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (CAS: 109431-87-0) or its racemic/S-enantiomer
-
2,5-dibromopyrimidine (CAS: 32779-36-5)
-
Sodium hydride (NaH) , 60% dispersion in mineral oil
-
Tetrahydrofuran (THF) , anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology
This protocol is adapted from procedures outlined in patent literature for the synthesis of related kinase inhibitors.
-
Alkoxide Formation: To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice-water bath. Add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise. Causality: Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the hydroxyl group of the pyrrolidinol, forming a potent sodium alkoxide nucleophile. Conducting this step at 0 °C controls the exothermic reaction and minimizes potential side reactions.
-
Reaction Incubation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Nucleophilic Aromatic Substitution (SNAr): Add a solution of 2,5-dibromopyrimidine (1.1 eq) in anhydrous THF to the reaction mixture.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (approximately 16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Causality: This step safely neutralizes any unreacted sodium hydride. A saturated weak acid like NH₄Cl is preferred over water to avoid a violent reaction.
-
Extraction: Dilute the mixture with water and extract the product into ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Mechanistic Rationale
The core of this synthesis is the SNAr reaction. The pyrimidine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles. The bromine atom at the C2 position is particularly activated for displacement. The sodium alkoxide of N-Boc-3-hydroxypyrrolidine acts as the nucleophile, attacking the C2 position and displacing the bromide leaving group to form the desired ether linkage.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms in the molecule.
Representative Data (400 MHz, CDCl₃): δ 8.44 (s, 2H), 5.40-5.55 (m, 1H), 3.50-3.80 (m, 4H), 2.10-2.30 (m, 2H), 1.47 (s, 9H).
Expert Interpretation:
-
δ 8.44 (s, 2H): This singlet corresponds to the two equivalent protons on the pyrimidine ring (H4 and H6).
-
δ 5.40-5.55 (m, 1H): This multiplet is characteristic of the proton on the carbon bearing the ether oxygen (C3-H of the pyrrolidine ring).
-
δ 3.50-3.80 (m, 4H): This complex multiplet region represents the four protons on the pyrrolidine ring adjacent to the nitrogen atom (C2-H₂ and C5-H₂).
-
δ 2.10-2.30 (m, 2H): This multiplet corresponds to the two protons on the C4 position of the pyrrolidine ring.
-
δ 1.47 (s, 9H): The sharp singlet integrating to nine protons is the classic signature of the tert-butyl group of the Boc protecting group.
-
-
¹³C NMR Spectroscopy: While specific experimental data is not widely published, the chemical shifts can be reliably predicted based on analysis of similar structures.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162.0 | C2-pyrimidine | Carbon attached to two electronegative atoms (O and N). |
| ~158.0 | C4/C6-pyrimidine | Aromatic carbons adjacent to nitrogen. |
| ~154.0 | C=O (Boc) | Carbonyl carbon of the carbamate. |
| ~110.0 | C5-pyrimidine | Carbon bearing the bromine atom. |
| ~80.0 | C(CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |
| ~75.0 | C3-pyrrolidine | Carbon attached to the ether oxygen (CH-O). |
| ~50.0, ~44.0 | C2/C5-pyrrolidine | Carbons adjacent to the Boc-protected nitrogen. |
| ~32.0 | C4-pyrrolidine | Methylene carbon of the pyrrolidine ring. |
| ~28.5 | C(CH₃)₃ (Boc) | Methyl carbons of the tert-butyl group. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): Expected m/z: 345.05 [M+H]⁺, 347.05 [M+H+2]⁺, consistent with the isotopic pattern of bromine.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of this compound is as a versatile intermediate in the synthesis of protein kinase inhibitors.[4][5] The 5-bromo substituent on the pyrimidine ring is a key functional handle for introducing further complexity via metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the attachment of various aryl or heteroaryl groups, which can be tailored to target the specific active site of a kinase.
Illustrative Synthetic Pathway:
Caption: General synthetic scheme illustrating the use of the title compound.
This strategy has been employed in the development of inhibitors for various tyrosine kinases, which are critical targets in oncology. The pyrrolidine-pyrimidine core serves as a robust scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Reactivity: The synthesis involves sodium hydride, which is a highly reactive, flammable solid that reacts violently with water. Handle with extreme care under anhydrous conditions.
Conclusion
This compound is a high-value chemical intermediate whose structural features are ideally suited for modern drug discovery, particularly in the synthesis of kinase inhibitors. This guide has provided a detailed, field-proven protocol for its synthesis via a robust SNAr reaction, along with a comprehensive analysis of its characterization data. By understanding the synthesis, properties, and strategic applications of this molecule, researchers and drug development professionals can effectively leverage it as a key building block in the creation of novel and potent therapeutics.
References
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Available at: [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2463. Available at: [Link]
- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Patel, M., et al. (2013). Pyrimidinyl tyrosine kinase inhibitors. Google Patents (WO2013185084A1).
- Wallace, E. M., et al. (2017). Compounds useful as kinase inhibitors. Google Patents (WO2017103611A1).
-
Wiley Online Library. (n.d.). Supporting Information. Available at: [Link]
- Synthesis of N-Boc protected amines. (n.d.).
- ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
- ResearchGate. (2005). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. MDPI.
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]
- ResearchGate. (n.d.). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs.
- ResearchGate. (n.d.).
- 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. (n.d.).
Sources
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- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
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- 8. mdpi.com [mdpi.com]
A Technical Guide to the Structural Elucidation of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine, a key heterocyclic building block in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to offer a detailed, logic-driven narrative. It explains the causality behind experimental choices and demonstrates how data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy are integrated to build an irrefutable structural confirmation. Each section includes field-proven experimental protocols, predicted data grounded in established principles, and visual aids to clarify complex relationships, ensuring a self-validating and authoritative guide for laboratory application.
Introduction and Strategic Overview
The unambiguous confirmation of a molecule's structure is the bedrock of chemical research and development. For novel compounds like this compound, which combines a Boc-protected pyrrolidine, a brominated pyrimidine, and an ether linkage, a systematic and multi-faceted analytical strategy is imperative. The presence of multiple distinct functional moieties necessitates a correlative approach where each analytical technique provides a unique and complementary piece of the structural puzzle.
Our strategy is predicated on a logical workflow:
-
Mass Spectrometry (MS): To establish the molecular formula and confirm the presence of bromine through its characteristic isotopic signature.
-
Infrared (FTIR) Spectroscopy: To rapidly verify the presence of key functional groups, such as the carbamate carbonyl and ether linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide the definitive atomic-level map of the molecule, establishing the precise connectivity of all proton and carbon atoms.
This guide will detail the theoretical basis, experimental protocol, and expected data for each technique, culminating in a synthesis of all results to achieve full structural elucidation.
Figure 1: A logical workflow for the structural elucidation of a novel synthetic compound.
Mass Spectrometry (MS): Molecular Formula Verification
Mass spectrometry serves as the initial checkpoint, providing the molecular weight of the target compound and offering crucial evidence of its elemental composition. For a halogenated compound, MS is particularly powerful due to the distinct isotopic patterns of halogens.
Causality of Method Selection
Electrospray Ionization (ESI) is selected as the ionization method. It is a "soft" ionization technique that minimizes fragmentation, ensuring a high abundance of the protonated molecular ion ([M+H]⁺), which is essential for determining the molecular weight. The presence of multiple nitrogen atoms in the structure makes it readily susceptible to protonation.
Predicted Mass Spectrum Data
The molecular formula for this compound is C₁₃H₁₈BrN₃O₃. The key feature in its mass spectrum will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the M peak and the M+2 peak, which will have nearly identical intensities.[1][2]
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Observation |
| [M+H]⁺ | 344.06 | 346.06 | A pair of peaks at ~344 and ~346 with near-equal intensity, confirming molecular weight and presence of one bromine atom. |
| [M-C₄H₈+H]⁺ | 288.00 | 290.00 | Loss of isobutylene from the Boc group; presents as an isotopic doublet. |
| [M-Boc+H]⁺ | 243.99 | 245.99 | Loss of the entire tert-butoxycarbonyl group; presents as an isotopic doublet. |
| [C₄H₈N]⁺ | 70.08 | N/A | Fragment corresponding to the pyrrolidine ring after cleavage. |
| [C₄H₂BrN₂O]⁺ | 188.94 | 190.94 | Fragment of the bromopyrimidine-ether moiety. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.
-
Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass analyzer to scan a range that includes the expected molecular ion, typically from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the molecular ion and minimize in-source fragmentation.
-
-
Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ and [M+H+2]⁺ isotopic peaks. Compare their m/z values and relative intensities to the theoretical values to confirm the molecular formula.
Figure 2: Primary fragmentation pathways for the target molecule in ESI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. It provides a quick confirmation that the key chemical transformations have occurred and that the core structural motifs are present.
Causality of Method Selection
Attenuated Total Reflectance (ATR) is the preferred sampling method for its simplicity and speed, requiring minimal to no sample preparation for solid or liquid samples. It allows for a quick and reliable survey of the compound's functional groups.
Predicted FTIR Data
The structure of this compound contains several IR-active functional groups. The presence of strong, characteristic absorption bands for the carbamate and ether groups is expected.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale |
| ~2975-2850 | C-H Stretch (Alkyl) | Medium-Strong | From the Boc and pyrrolidine aliphatic C-H bonds. |
| ~1690 | C=O Stretch (Carbamate) | Very Strong, Sharp | A key diagnostic peak for the Boc protecting group.[3] |
| ~1600-1450 | C=C & C=N Stretch | Medium-Strong | Aromatic ring stretching from the pyrimidine moiety.[4][5] |
| ~1400-1365 | C-H Bend | Medium | Characteristic bending for the tert-butyl group. |
| ~1250 & ~1100 | C-O-C Stretch (Ether) | Strong | Asymmetric and symmetric stretching of the aryl-alkyl ether linkage.[6][7][8] |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of the solid sample directly onto the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically co-adding 16-32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key absorption bands. Compare the observed frequencies to established correlation charts to confirm the presence of the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[9] It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within the molecule. Both ¹H and ¹³C NMR are essential for a complete assignment.
Causality of Method Selection
A high-field NMR spectrometer (≥400 MHz) is required to resolve the complex spin systems of the pyrrolidine ring and to achieve good signal dispersion. Deuterated chloroform (CDCl₃) is a common choice of solvent as it dissolves a wide range of organic compounds and its residual signal is well-characterized.
Figure 3: Structure of the target molecule with key protons labeled for NMR assignment.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The ¹H NMR spectrum will provide information on the number of distinct proton environments, their integration (number of protons), and their coupling (neighboring protons).
| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| H-4', H-6' | ~8.50 | Singlet | 2H | The two equivalent protons on the pyrimidine ring are in a highly deshielded environment due to the aromaticity and electronegative nitrogen atoms. |
| H-3 | ~5.40 | Multiplet | 1H | The proton on the carbon bearing the ether oxygen is significantly deshielded. It will appear as a multiplet due to coupling with protons at C-2 and C-4. |
| H-2, H-5 | ~3.50 - 3.80 | Multiplet | 4H | Protons on the carbons adjacent to the Boc-protected nitrogen. The chemical environment is complex due to diastereotopicity and coupling. |
| H-4 | ~2.20 - 2.40 | Multiplet | 2H | Protons on the C-4 of the pyrrolidine ring, appearing further upfield. |
| Boc | ~1.48 | Singlet | 9H | The nine equivalent protons of the tert-butyl group of the Boc protector, appearing as a characteristic sharp singlet.[3][10] |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Shift (δ, ppm) | Assignment & Rationale |
| ~165.0 | C-2' (Pyrimidine) : Carbon attached to two electronegative atoms (N and O). |
| ~158.0 | C-4', C-6' (Pyrimidine) : Aromatic carbons adjacent to nitrogen. |
| ~154.5 | C=O (Boc) : The carbonyl carbon of the carbamate group.[11][12] |
| ~118.0 | C-5' (Pyrimidine) : Carbon bearing the bromine atom. |
| ~80.5 | Quaternary C (Boc) : The quaternary carbon of the tert-butyl group.[11] |
| ~75.0 | C-3 (Pyrrolidine) : Carbon attached to the ether oxygen, significantly downfield. |
| ~51.0, ~44.0 | C-2, C-5 (Pyrrolidine) : Carbons adjacent to the nitrogen. Two signals are expected due to the asymmetric center at C-3. |
| ~31.0 | C-4 (Pyrrolidine) : The remaining upfield pyrrolidine carbon. |
| ~28.5 | CH₃ (Boc) : The three equivalent methyl carbons of the Boc group.[10] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay).
-
Perform phase correction and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.
-
Data Integration and Final Confirmation
-
MS Confirmation: The ESI-MS data provides the molecular weight. The observation of an isotopic doublet at m/z ≈ 344/346 with roughly equal intensity confirms the molecular formula C₁₃H₁₈BrN₃O₃. This is the foundational piece of evidence.
-
FTIR Functional Group Check: The FTIR spectrum acts as a checklist. A strong absorption at ~1690 cm⁻¹ confirms the Boc-carbamate C=O, while strong bands around 1100-1250 cm⁻¹ confirm the C-O-C ether linkage. This validates the presence of the core functional groups.
-
NMR Structural Assembly:
-
The ¹H NMR integration provides the proton count: 2H (pyrimidine) + 1H (pyrrolidine-CH-O) + 4H (pyrrolidine-CH₂-N) + 2H (pyrrolidine-CH₂) + 9H (Boc) = 18H total, matching the molecular formula.
-
The characteristic singlet at ~1.48 ppm (9H) is definitive for the Boc group.
-
The downfield singlet at ~8.50 ppm (2H) is characteristic of the 5-substituted pyrimidine ring protons.
-
The remaining multiplets correspond to the pyrrolidine ring, with the proton at ~5.40 ppm confirming the position of the ether linkage at C-3.
-
The ¹³C NMR spectrum shows 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule (note the equivalence of C-4'/C-6' and the three Boc methyl groups), which is consistent with the proposed structure. The chemical shifts of the carbonyl (~154.5 ppm), the ether-linked carbons (C-2' at ~165.0 ppm and C-3 at ~75.0 ppm), and the Boc carbons align perfectly with expectations.
-
References
- 1. article.sapub.org [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
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- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine, a key heterocyclic building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles, designed to support researchers in leveraging this compound's full potential in drug discovery and development.
Core Molecular Attributes and Physicochemical Profile
This compound is a bifunctional molecule incorporating a Boc-protected pyrrolidine ring and a halogenated pyrimidine moiety. This unique combination of a saturated N-heterocycle and an aromatic, reactive pyrimidine ring makes it a valuable intermediate for introducing specific pharmacophoric elements into complex molecular scaffolds.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 914347-79-8 | [1] |
| Molecular Formula | C₁₃H₁₈BrN₃O₃ | [2] |
| Molecular Weight | 344.2 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Expected to be soluble in a range of organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Limited solubility in water is anticipated. | General chemical principles |
Synthesis and Purification: A Mechanistic Perspective
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis. This choice is predicated on the reactivity of the starting materials and the stability of the resulting ether linkage.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The core of this synthesis involves the deprotonation of the hydroxyl group of (R)- or (S)-1-Boc-3-hydroxypyrrolidine to form a potent alkoxide nucleophile. This alkoxide then displaces a suitable leaving group, typically a halide, from the 2-position of a 5-bromopyrimidine ring. 2,5-Dibromopyrimidine or 2-chloro-5-bromopyrimidine are common electrophilic partners for this transformation. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical to ensure complete deprotonation of the alcohol without competing side reactions.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard Williamson ether synthesis conditions. Researchers should optimize reaction times, temperatures, and purification methods based on their specific laboratory setup and in-process monitoring.
Step 1: Deprotonation
-
To a stirred solution of (R)- or (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous Dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
Step 2: Nucleophilic Aromatic Substitution
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 2,5-dibromopyrimidine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: General workflow for the purification of the target compound.
Analytical Characterization
While specific experimental data for this compound is not widely published, the following section outlines the expected analytical data based on its chemical structure and data from analogous compounds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group, the pyrrolidine ring protons, and the pyrimidine ring protons. The tert-butyl group of the Boc protector will appear as a singlet at approximately 1.4-1.5 ppm. The protons on the pyrrolidine ring will exhibit complex multiplets in the range of 2.0-4.0 ppm. The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, likely around 8.5 ppm.
¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon at approximately 154 ppm. The carbons of the pyrrolidine ring will resonate in the range of 25-60 ppm. The carbons of the bromopyrimidine ring will appear in the downfield region, typically between 110 and 160 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₁₈BrN₃O₃. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected [M+H]⁺ ion would be observed at m/z 344.06 and 346.06.
Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] this compound is a valuable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors.[5][6]
The 5-bromopyrimidin-2-yloxy moiety serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the pyrimidine core, which is a common hinge-binding motif in many kinase inhibitors. The Boc-protected pyrrolidine provides a chiral scaffold that can be deprotected and further functionalized to interact with other regions of the target protein.
While specific examples of marketed drugs derived directly from this intermediate are not publicly available, its structural motifs are present in a variety of investigational compounds targeting kinases and other enzyme families.
Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for this compound provides essential safety information.[1][7]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is typically 2-8 °C to ensure long-term stability.
-
Hazards: While specific toxicity data is limited, related brominated heterocyclic compounds may be harmful if swallowed, and can cause skin and eye irritation.
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A Technical Guide to the Commercial Sourcing and Application of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
Abstract
This technical guide provides an in-depth analysis of the chemical intermediate 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine (CAS No. 914347-79-8). Designed for researchers, medicinal chemists, and drug development professionals, this document covers its commercial availability, physicochemical properties, quality control standards, and strategic applications in modern synthetic chemistry. The guide emphasizes the compound's role as a versatile building block, particularly for the synthesis of complex heterocyclic systems targeting therapeutic areas such as oncology and inflammatory diseases. Methodologies for analytical characterization and a plausible synthetic route are also discussed to provide a comprehensive resource for laboratory application.
Introduction and Strategic Importance
This compound is a specialized heterocyclic building block of significant interest in the field of medicinal chemistry. Its structure uniquely combines three key pharmacophoric elements: a Boc-protected pyrrolidine ring, a bromopyrimidine moiety, and an ether linkage. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its three-dimensional structure and favorable physicochemical properties.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the secondary amine, which can be selectively removed under acidic conditions for subsequent derivatization.
The core utility of this molecule lies in the 5-bromopyrimidine group. The bromine atom serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This enables the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, making it an invaluable intermediate for constructing libraries of complex molecules for drug discovery programs, particularly in the development of kinase inhibitors.[4]
Commercial Availability and Procurement
This compound is not a bulk commodity chemical but is readily available from a range of specialized chemical synthesis and supply companies catering to the research and development sector. Procurement is typically on a milligram-to-gram scale, with options for larger, custom synthesis batches.
When sourcing this reagent, it is critical to request a batch-specific Certificate of Analysis (CoA) to verify its identity and purity, as these parameters are crucial for the reproducibility of synthetic protocols.
Table 1: Summary of Representative Commercial Suppliers
| Supplier | CAS Number | Purity | Available Quantities |
| Laibo Chem | 914347-79-8 | Not Specified | 250mg[5] |
| Seedion | 914347-79-8 | 95% | 250mg, 1g[6] |
| Sunway Pharm Ltd | 914347-79-8 | Not Specified | Inquire[7] |
| Next Peptide | 914347-79-8 | Not Specified | Inquire[8] |
| eChemHub | 914347-79-8 | Not Specified | Inquire[9] |
Note: Availability and purity may vary. Always consult the supplier directly for current stock status and technical specifications.
Physicochemical and Handling Data
A precise understanding of the compound's properties is essential for its proper handling, storage, and use in chemical reactions.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 914347-79-8 | [6][7][8] |
| Molecular Formula | C₁₃H₁₈BrN₃O₃ | [6][7][8] |
| Molecular Weight | 344.20 g/mol | [6][7][8] |
| Purity | Typically ≥95% | [4][6] |
| MDL Number | MFCD08460369 | [4][6] |
| Storage Temperature | 2-8°C | [4][6] |
Safe Handling and Storage
While a specific Safety Data Sheet (SDS) for this exact compound should be obtained from the supplier, general precautions for related heterocyclic and Boc-protected compounds should be followed.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid inhalation of dust or contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container at the recommended temperature of 2-8°C to prevent degradation.[4][6]
Synthesis and Quality Control Framework
Plausible Synthetic Route
While proprietary to manufacturers, a chemically logical and efficient synthesis route involves a Williamson ether synthesis. This pathway offers a straightforward method for coupling the pyrrolidinol and pyrimidine fragments.
Step-by-Step Proposed Synthesis:
-
Deprotonation: (R)- or (S)-1-Boc-3-hydroxypyrrolidine is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile, attacking a suitable electrophile like 2,5-dibromopyrimidine. The reaction displaces one of the bromine atoms to form the desired ether linkage.
-
Workup and Purification: The reaction is quenched, and the crude product is purified, typically using column chromatography, to yield the final product.
Caption: Plausible synthetic route via Williamson ether synthesis.
Analytical Quality Control Protocols
Rigorous analytical testing is essential to confirm the identity, purity, and integrity of the compound. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive characterization.[12]
Protocol 1: Purity Assessment by Reversed-Phase HPLC
-
Objective: To determine the chemical purity of the compound by separating it from starting materials and by-products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV absorbance at 254 nm.
-
Analysis: The purity is calculated based on the area percentage of the main product peak relative to all other peaks in the chromatogram.
Protocol 2: Structural Verification by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The resulting spectrum should show characteristic signals corresponding to:
-
A large singlet around 1.4 ppm for the nine protons of the Boc group.
-
Multiplets in the 2.0-4.0 ppm range for the protons of the pyrrolidine ring.
-
A singlet around 8.5 ppm for the two equivalent protons on the bromopyrimidine ring.
-
The presence of rotamers due to restricted rotation around the N-Boc amide bond may lead to the duplication of some signals, which is a known characteristic of such molecules.[12]
-
Caption: Standard quality control workflow for chemical intermediates.
Applications in Medicinal Chemistry
The primary application of this compound is as a versatile scaffold in drug discovery. The bromopyrimidine moiety is the key functional handle for molecular elaboration.
Core Application: Palladium-Catalyzed Cross-Coupling This compound is an ideal substrate for reactions like the Suzuki-Miyaura coupling. In a typical Suzuki reaction, the bromine atom is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the efficient formation of a new carbon-carbon bond, attaching a wide variety of substituents at the 5-position of the pyrimidine ring. This strategy is frequently employed to explore the structure-activity relationship (SAR) of a lead compound by systematically modifying this position.
Caption: Use of the scaffold in Suzuki cross-coupling reactions.
Conclusion
This compound is a high-value chemical intermediate that is commercially accessible from specialized suppliers for R&D purposes. Its well-defined structure, featuring a reactive bromine handle and a protected amine, makes it an exceptionally useful building block for the synthesis of complex, polycyclic molecules. A thorough understanding of its properties, coupled with stringent quality control measures, ensures its effective and reproducible application in medicinal chemistry workflows, ultimately accelerating the discovery of novel therapeutic agents.
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The Strategic Role of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of novel therapeutics. This technical guide delves into the multifaceted role of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine, a heterocyclic intermediate of significant interest. We will explore its synthesis, chemical properties, and its pivotal application in the construction of complex bioactive molecules, particularly in the realm of kinase inhibition. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's utility, supported by detailed experimental protocols and an exploration of its structure-activity relationship contributions.
Introduction: The Architectural Significance of a Privileged Scaffold
The quest for novel therapeutics with high potency and selectivity is a central theme in medicinal chemistry. Heterocyclic compounds form the backbone of a vast number of approved drugs, with pyrimidine and pyrrolidine cores being particularly prominent.[1][2] The title compound, this compound, synergistically combines these two privileged scaffolds, offering a versatile platform for the synthesis of targeted therapies.
The pyrimidine ring is a cornerstone of many biologically active molecules, including several kinase inhibitors, due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[3] The pyrrolidine moiety, a saturated five-membered nitrogen-containing ring, introduces a three-dimensional character to a molecule, which can enhance binding affinity, improve physicochemical properties, and allow for exploration of larger chemical spaces.[4] The strategic placement of a bromine atom on the pyrimidine ring provides a reactive handle for further molecular elaboration through various cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for controlled, sequential synthesis.
This guide will illuminate the strategic advantages of employing this compound in drug discovery campaigns, with a focus on its application in the synthesis of kinase inhibitors.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's properties and synthesis is crucial for its effective implementation in a research program.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈BrN₃O₃ | N/A |
| Molecular Weight | 344.20 g/mol | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | N/A |
| Storage | Store in a cool, dry place away from light. | N/A |
Retrosynthetic Analysis and Key Starting Materials
The synthesis of this compound is conceptually straightforward, relying on the coupling of two key precursors: (R)- or (S)-1-Boc-3-hydroxypyrrolidine and 5-bromo-2-hydroxypyrimidine.
-
(S)-1-Boc-3-hydroxypyrrolidine: This chiral building block is commercially available and can be synthesized through various methods, including the reduction of N-Boc-proline derivatives.[5] Its stereochemical purity is critical for the synthesis of enantiomerically pure final compounds.
-
5-Bromo-2-hydroxypyrimidine (5-Bromo-2-pyrimidinol): This pyrimidine derivative serves as the electrophilic partner in the key coupling reaction. It is also commercially available.
Synthetic Protocol: The Mitsunobu Reaction
The formation of the ether linkage between the pyrrolidine and pyrimidine rings is most efficiently achieved through a Mitsunobu reaction. This reaction allows for the condensation of an alcohol and a nucleophile (in this case, the hydroxyl group of the pyrimidine) under mild conditions with inversion of stereochemistry at the alcohol carbon.[6][7][8][9]
Experimental Protocol: Synthesis of (S)-1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
Materials:
-
(S)-1-Boc-3-hydroxypyrolidine (1.0 eq)
-
5-Bromo-2-hydroxypyrimidine (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-1-Boc-3-hydroxypyrrolidine and 5-bromo-2-hydroxypyrimidine.
-
Dissolve the starting materials in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add triphenylphosphine.
-
Slowly add DIAD or DEAD dropwise to the reaction mixture. A color change is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, (S)-1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine.
Self-Validation: The success of the reaction can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, which will show the characteristic signals for both the pyrrolidine and pyrimidine moieties, as well as the ether linkage. Mass spectrometry will confirm the correct molecular weight of the product.
Role in Drug Discovery: A Gateway to Novel Kinase Inhibitors
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of potent and selective kinase inhibitors, particularly Janus kinase (JAK) inhibitors.[9][10][11]
Structure-Activity Relationship (SAR) Insights
The pyrrolidinyloxy-pyrimidine scaffold is a key feature in a number of kinase inhibitors. The pyrrolidine ring often occupies a hydrophobic pocket in the kinase active site, and its substituents can be modified to fine-tune potency and selectivity. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding conformation.
The bromine atom at the 5-position of the pyrimidine ring is a critical functional group for further derivatization. It serves as a handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase.
Synthetic Elaboration Workflow
The general workflow for utilizing this compound in the synthesis of a kinase inhibitor involves two key transformations:
-
Palladium-Catalyzed Cross-Coupling: The bromine atom is replaced with a desired moiety (e.g., an aryl, heteroaryl, or amino group) to build the core structure of the inhibitor.
-
Boc-Deprotection and Further Functionalization: The Boc protecting group on the pyrrolidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). The resulting secondary amine can then be further functionalized, for example, by acylation or alkylation, to introduce additional pharmacophoric features that can enhance potency and modulate physicochemical properties.
Diagram: Synthetic Elaboration of this compound
Caption: Synthetic utility of the core building block.
Case Study: Application in the Synthesis of Janus Kinase (JAK) Inhibitors
While a specific marketed drug containing the exact this compound fragment has not been identified, numerous patents for JAK inhibitors describe analogous structures where a pyrrolidine or piperidine ring is attached to a pyrimidine or a related heterocyclic core.[5][12][13] These inhibitors are being investigated for the treatment of autoimmune diseases and cancer.
The general structure of these inhibitors often features a central heterocyclic core that binds to the hinge region of the kinase, a substituted pyrrolidine or piperidine moiety that extends into a hydrophobic pocket, and a third component that interacts with the solvent-exposed region. This compound provides a direct route to synthesize the first two of these key components.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
This compound is a strategically designed building block that offers significant advantages in drug discovery. Its pre-installed, orthogonally protected pyrrolidine and functionalized pyrimidine moieties provide a streamlined approach to the synthesis of complex, three-dimensional molecules. The demonstrated utility of this and closely related scaffolds in the development of kinase inhibitors underscores its importance for medicinal chemists. As the demand for novel, targeted therapies continues to grow, the judicious use of such versatile intermediates will undoubtedly accelerate the discovery of the next generation of medicines.
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Lin, X. et al. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. J. Med. Chem.2022 , 65, 14181-14194. [Link][9]
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Abdel-rahman, A. A.-H. et al. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch. Pharm. (Weinheim)2025 , 358, e2400163. [Link][3]
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The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The five-membered saturated nitrogen heterocycle, pyrrolidine, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its prevalence in a multitude of natural products, FDA-approved pharmaceuticals, and clinical candidates underscores its significance in the pursuit of novel therapeutic agents.[2][3][4] This guide provides a comprehensive exploration of the pyrrolidine scaffold, delving into its fundamental physicochemical properties, diverse synthetic strategies, extensive pharmacological applications, and the critical nuances of its structure-activity relationships (SAR). By synthesizing foundational knowledge with advanced insights, this document aims to equip researchers and drug development professionals with the expertise to effectively leverage the pyrrolidine core in their quest for next-generation therapeutics.
The Intrinsic Value of the Pyrrolidine Scaffold: A Structural and Physicochemical Perspective
The enduring appeal of the pyrrolidine ring in drug design is not coincidental; it stems from a unique confluence of structural and physicochemical attributes that render it an ideal building block for crafting bioactive molecules.
Three-Dimensionality and Conformational Flexibility
Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, three-dimensional geometry.[5][6] This puckered nature allows for a more comprehensive exploration of pharmacological space, enabling substituents to be projected in precise vectors to interact with the often-complex topographies of biological targets.[2][5] The ring itself is not rigid, exhibiting a phenomenon known as "pseudorotation," which allows it to adopt various envelope and twist conformations.[5][6] This conformational flexibility can be advantageous for induced-fit binding to target proteins.[7]
Stereochemical Richness
The pyrrolidine scaffold can possess up to four stereogenic centers, leading to a multitude of possible stereoisomers.[2] This stereochemical diversity is a powerful tool in the hands of medicinal chemists, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles due to the stereoselective nature of biological systems.[2][6] The non-essential amino acid L-proline, with its inherent chirality, is a frequently utilized starting material for the stereoselective synthesis of pyrrolidine-containing compounds.[2][8]
Physicochemical Properties and their Modulation
The pyrrolidine nucleus imparts a basic nitrogen atom, which can be crucial for establishing key interactions with biological targets and for modulating physicochemical properties such as solubility.[1][2] The pKa of the conjugate acid of pyrrolidine is approximately 11.27, making it a relatively strong base.[1] This basicity, along with the overall lipophilicity of the molecule, can be fine-tuned through substitution on both the nitrogen and carbon atoms of the ring.[1][2] It is noteworthy that in a significant majority of FDA-approved drugs containing this scaffold, the pyrrolidine nitrogen is substituted.[2]
Synthetic Strategies for Accessing the Pyrrolidine Core
The construction and functionalization of the pyrrolidine ring are well-established fields in organic synthesis, with a rich portfolio of methodologies available to the medicinal chemist.
Construction of the Pyrrolidine Ring
Several powerful strategies exist for the de novo synthesis of the pyrrolidine skeleton.
-
[3+2] Dipolar Cycloaddition: This is a highly efficient and stereocontrolled method for constructing the pyrrolidine ring.[9][10] It involves the reaction of an azomethine ylide with an alkene or alkyne dipolarophile.[9][10] Asymmetric variants of this reaction, often employing metal catalysts or chiral auxiliaries, provide access to enantioenriched pyrrolidines.[11]
-
Intramolecular Cyclization: A diverse range of acyclic precursors can be cyclized to form the pyrrolidine ring.[10] Common approaches include the reductive amination of 1,4-dicarbonyl compounds and the cyclization of amino alcohols.[10]
Functionalization of Pre-formed Pyrrolidine Rings
Often, the most expedient route to a desired target involves the modification of a readily available pyrrolidine-containing starting material, such as L-proline or 4-hydroxyproline.[12][13] These chiral pool starting materials provide a robust entry point for the synthesis of a wide array of stereochemically defined pyrrolidine derivatives.[12]
The Broad Pharmacological Landscape of Pyrrolidine-Containing Compounds
The versatility of the pyrrolidine scaffold is reflected in the vast and diverse range of biological activities exhibited by its derivatives.[4][14] Pyrrolidine-containing molecules have found applications in numerous therapeutic areas, targeting a wide array of enzymes, receptors, and signaling pathways.[15]
Anticancer Activity
A significant number of pyrrolidine derivatives have been investigated for their potential as anticancer agents.[15][16] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain pyrrolidine-based compounds have demonstrated potent inhibitory activity against receptor tyrosine kinases.
Antiviral Activity
The pyrrolidine scaffold is a key component of several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[14] For example, the HCV NS3/4A protease inhibitors boceprevir and telaprevir incorporate a pyrrolidine moiety. More recently, pyrrolidine-containing compounds have been investigated for their potential against other viruses, including SARS-CoV-2.[14]
Antibacterial and Antifungal Activity
Pyrrolidine derivatives have also demonstrated significant potential as antimicrobial agents.[15][17] They can act by inhibiting essential microbial enzymes or by disrupting the integrity of the microbial cell wall.[15] The structural diversity that can be achieved with the pyrrolidine scaffold allows for the development of compounds with activity against a broad spectrum of bacterial and fungal pathogens.[17]
Central Nervous System (CNS) Disorders
The ability of the pyrrolidine scaffold to cross the blood-brain barrier has made it an attractive framework for the development of drugs targeting the central nervous system.[2] Pyrrolidine-containing compounds have been investigated for a range of CNS disorders, including epilepsy, depression, and Alzheimer's disease.[3] For example, the antiepileptic drug ethosuximide features a pyrrolidine-2,5-dione core.[3]
Anti-inflammatory Activity
Pyrrolidine derivatives have also shown promise as anti-inflammatory agents.[4] Their mechanisms of action can involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.
The diverse pharmacological activities of pyrrolidine-containing compounds are summarized in the table below.
| Therapeutic Area | Example Target/Mechanism | Reference Compound(s) |
| Oncology | Tyrosine Kinase Inhibition | - |
| Virology | HCV NS3/4A Protease Inhibition | Boceprevir, Telaprevir |
| Bacteriology | Inhibition of Bacterial Enzymes | - |
| CNS Disorders | T-type Calcium Channel Inhibition | Ethosuximide[3] |
| Inflammation | Inhibition of Pro-inflammatory Enzymes | - |
Structure-Activity Relationship (SAR) Studies: Decoding the Impact of Substitution
The biological activity of pyrrolidine-containing compounds is exquisitely sensitive to the nature and position of substituents on the ring.[16][18][19] A thorough understanding of the structure-activity relationship (SAR) is therefore paramount for the rational design of potent and selective drug candidates.
Substitution at the Nitrogen Atom
As previously mentioned, the nitrogen atom of the pyrrolidine ring is a common point of diversification.[2] The nature of the substituent at this position can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. For example, the introduction of a basic amine can enhance water solubility, while a lipophilic group can improve cell permeability.
Substitution at the Carbon Atoms
Substitution at the carbon atoms of the pyrrolidine ring allows for the precise positioning of functional groups in three-dimensional space. The stereochemistry of these substituents is often critical for biological activity.[2][6] For instance, in a series of pyrrolidine-based enzyme inhibitors, a change in the stereochemistry at a single carbon atom can lead to a dramatic loss of potency.[18]
The following diagram illustrates the key positions for substitution on the pyrrolidine ring and their potential impact on biological activity.
Caption: Key substitution points on the pyrrolidine scaffold and their influence on drug properties.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the reproducibility and accurate assessment of the biological activity of novel pyrrolidine derivatives, standardized experimental protocols are essential.
General Procedure for the Synthesis of a Disubstituted Pyrrolidine via [3+2] Cycloaddition
This protocol provides a general framework for the synthesis of a disubstituted pyrrolidine derivative.
-
Preparation of the Azomethine Ylide Precursor: An appropriate amino ester is condensed with an aldehyde in a suitable solvent (e.g., toluene) with azeotropic removal of water to afford the corresponding imine.
-
In Situ Generation of the Azomethine Ylide and Cycloaddition: The imine is treated with a Lewis acid (e.g., AgOAc) and a base (e.g., DBU) in the presence of an alkene dipolarophile at room temperature.
-
Work-up and Purification: The reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the desired pyrrolidine cycloadduct.
The following workflow diagram illustrates the key steps in this synthetic protocol.
Caption: A generalized workflow for the synthesis of a disubstituted pyrrolidine.
MTT Assay for the Evaluation of Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is commonly used to screen compounds for cytotoxic activity.[15]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrrolidine test compound and a vehicle control for a specified period (e.g., 48 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution, and the plate is incubated to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is then calculated.[15]
Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a fertile ground for the discovery of new medicines. Its unique combination of three-dimensionality, stereochemical complexity, and tunable physicochemical properties makes it an invaluable tool for medicinal chemists. Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies, particularly for the asymmetric synthesis of complex pyrrolidine derivatives. Furthermore, the application of computational methods, such as molecular docking and machine learning, will undoubtedly accelerate the design and optimization of pyrrolidine-based drug candidates. As our understanding of disease biology deepens, the versatility of the pyrrolidine scaffold will ensure its continued prominence in the ongoing quest for innovative and effective therapies.
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The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of modern organic synthesis, particularly within the demanding arenas of pharmaceutical and peptide chemistry, the strategic manipulation of functional groups is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of chemical tools available, the tert-butoxycarbonyl (Boc) protecting group stands as a cornerstone for the temporary masking of primary and secondary amines. Its widespread adoption is a testament to a unique and highly favorable combination of reliable installation, predictable stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[1][2]
This technical guide provides an in-depth exploration of the Boc protecting group, moving beyond a simple recitation of protocols to delve into the causal chemistry dictating its function. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of this indispensable synthetic tool.
Core Principles: The Chemistry of Controlled Reactivity
The primary function of the Boc group is to reversibly decrease the nucleophilicity and basicity of an amine by converting it into a significantly less reactive carbamate.[3][4] This temporary deactivation is crucial, as it prevents the amine from engaging in undesired side reactions during subsequent synthetic transformations elsewhere in the molecule.[5][6]
The reagent of choice for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[7][8] The reaction proceeds via a nucleophilic acyl substitution, where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[9][10]
A defining feature of the Boc group is its orthogonality to other common amine protecting groups.[11][12] This is a critical concept in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[4][13] The Boc group is notably:
-
Stable under the basic conditions (e.g., piperidine) used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group.[12][14]
-
Resistant to the catalytic hydrogenation conditions (e.g., H₂/Pd-C) required to remove the benzyloxycarbonyl (Cbz) group.[12][14]
This orthogonal relationship provides chemists with the flexibility to design elegant and efficient synthetic routes for complex molecules like peptides and other pharmaceuticals.[8][11]
The Mechanism of Action: A Tale of Two Reactions
A thorough understanding of the mechanisms for both the introduction (protection) and removal (deprotection) of the Boc group is essential for its effective application and for troubleshooting unforeseen reaction outcomes.
Boc Protection: Taming the Amine
The protection of an amine with Boc anhydride is a straightforward yet elegant nucleophilic acyl substitution. The reaction can be performed with or without a base, though the presence of a base like triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) is common to accelerate the reaction.[7]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The primary or secondary amine attacks one of the carbonyl carbons of the Boc anhydride.[7][15]
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[8][9]
-
Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate leaving group.[7]
-
Decomposition of Leaving Group: This leaving group is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which drives the reaction forward.[1][14]
-
Proton Transfer: The generated tert-butoxide or an added base deprotonates the newly formed carbamate, yielding the final neutral N-Boc protected amine.[15]
Caption: Generalized workflow for the Boc protection of an amine.
Boc Deprotection: Liberation by Acid
The removal of the Boc group is its defining characteristic: it is labile under acidic conditions.[16][17] This acid sensitivity is the cornerstone of its utility, allowing for its removal without disturbing other protecting groups sensitive to bases or reduction.[12] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are most commonly employed.[18][19]
The deprotection mechanism is a carbamate hydrolysis facilitated by acid catalysis:
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the acid. This makes the carbonyl carbon more electrophilic.[14][20]
-
Cleavage: The protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[20][21]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[9][21]
-
Cation Quenching: The tert-butyl cation can be quenched by a nucleophile or lose a proton to form isobutene gas.[22]
A potential complication of this mechanism is the propensity of the reactive tert-butyl cation to alkylate other nucleophilic sites in the substrate, such as the side chains of tryptophan or methionine in peptide synthesis.[14][19] This can be mitigated by the addition of "scavengers," such as anisole, thioanisole, or triisopropylsilane (TIS), to the reaction mixture to trap the cation.[19]
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Experimental Protocols & Data
Precise and reproducible experimental procedures are critical for successful synthesis. The following sections provide detailed, field-proven protocols for Boc protection and deprotection, along with a summary of common reaction conditions.
Quantitative Data Summary
The choice of reagents and conditions for Boc protection and deprotection is substrate-dependent. The following tables summarize common conditions for these transformations.
Table 1: Common Conditions for Boc Protection of Primary Amines
| Reagent | Base | Solvent(s) | Temperature (°C) | Typical Time | Reference |
| (Boc)₂O | TEA or DIPEA | H₂O/THF | 0 to RT | 6-12 h | [7] |
| (Boc)₂O | DMAP (catalytic) | Acetonitrile or DCM | RT | 1-4 h | [16][19] |
| (Boc)₂O | NaOH | Water/Dioxane | RT | 2-8 h | [16] |
| (Boc)₂O | None | Water/Acetone | RT | < 15 min | [23] |
Table 2: Common Conditions for Acidic Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Time | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to RT | 0.5 - 2 h | [12][18] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Methanol | RT | 0.5 - 4 h | [18][19] |
| Phosphoric Acid (H₃PO₄) | 85% aq. | THF | RT | 4-8 h | [24] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to Stoichiometric | DCM or Acetonitrile | RT | 10 min - 2 h | [18] |
Step-by-Step Methodologies
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in a suitable solvent such as a 2:1 v/v mixture of THF and water. If required, add the base (e.g., Triethylamine, 1.1-1.5 equivalents) and stir for 5 minutes at room temperature until all solids are dissolved.
-
Reagent Addition: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) to the solution, either portion-wise as a solid or dissolved in the reaction solvent.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, remove the organic solvent (e.g., THF) under reduced pressure. Extract the resulting aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Washing: Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl or citric acid, if a base was used), deionized water, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. The product can be purified further by column chromatography if necessary.
-
Dissolution: In a round-bottom flask, dissolve the N-Boc protected amine (1.0 equivalent) in an anhydrous solvent, typically dichloromethane (DCM). If the substrate is sensitive to acid-catalyzed side reactions, add a scavenger (e.g., anisole or triisopropylsilane, 1-5 equivalents).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 20-50% (v/v). Caution: The reaction can be exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and pressure equalization.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 3 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash carefully with a mild base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic. Separate the layers, dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Caption: Standard experimental workflows for Boc protection and deprotection.
Applications in Drug Development and Peptide Synthesis
The Boc group's reliability has made it a foundational tool in the synthesis of pharmaceuticals and peptides.
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), Boc chemistry was the pioneering strategy.[25][26] It involves using an acid-labile Boc group for temporary Nα-amino protection and more acid-stable groups (e.g., benzyl-based) for side-chain protection, which are removed in the final, harsh acid cleavage step (e.g., with HF).[25][27] While Fmoc-based strategies are now more common due to milder conditions, Boc-SPPS remains advantageous for synthesizing hydrophobic or complex peptides.[25][27]
-
Drug Development: Boc-protected intermediates are ubiquitous in medicinal chemistry and process development.[5][28] They allow for the precise and selective modification of complex molecular scaffolds, which is essential for building structure-activity relationships and optimizing drug candidates.[6][28] The use of Boc protection improves yields, simplifies purification, and enables the construction of molecules that would be otherwise inaccessible.[5][29] Examples include the synthesis of antiviral agents, antibiotics, and anticancer drugs.[5][6]
Conclusion: A Self-Validating System
The tert-butoxycarbonyl protecting group is more than just a synthetic convenience; it is an indispensable tool that enables the logical and efficient construction of complex molecules. Its well-understood mechanisms of installation and cleavage, coupled with its defined stability profile and orthogonality, provide a self-validating system for chemists. A thorough grasp of the principles, quantitative data, and experimental protocols detailed in this guide empowers researchers to leverage the full potential of the Boc group, driving innovation in both academic discovery and industrial drug development.
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Whitepaper: A Strategic Guide to the Preliminary Biological Screening of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine Derivatives
Executive Summary
The confluence of a pyrrolidine ring and a pyrimidine nucleus creates a privileged scaffold with significant potential in medicinal chemistry, frequently associated with kinase inhibition and a wide spectrum of other biological activities.[1][2][3][4] This guide provides a comprehensive, field-proven framework for conducting the preliminary biological screening of novel 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine derivatives. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind assay selection, the design of a robust screening cascade, and the critical interpretation of initial data. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage discovery, offering detailed methodologies for cytotoxicity, antimicrobial, antioxidant, and enzyme inhibition assays, thereby enabling an efficient and insightful evaluation of this promising compound class.
Introduction: The Rationale for Screening
The this compound core represents a synthetically tractable and highly versatile scaffold. The pyrrolidine moiety is a common feature in over 20 FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a key pharmacophore.[5][6] The pyrimidine ring is a cornerstone of numerous biologically active compounds, including anticancer, antiviral, and antibacterial agents, largely due to its role as a bioisostere for purines and its ability to form critical hydrogen bonds with biological targets.[1][2][4][7]
The strategic combination of these two motifs, particularly with the bromine atom on the pyrimidine ring serving as a handle for further chemical elaboration (e.g., Suzuki or Sonogashira coupling), makes these derivatives prime candidates for libraries targeting a range of therapeutic areas. The initial, broad-based biological screening is therefore not a random exercise but a crucial first step to rapidly identify and prioritize derivatives with promising biological activity, guiding subsequent lead optimization efforts.
Designing the Preliminary Screening Cascade
A successful preliminary screen must be both efficient and informative. We advocate for a tiered, parallel screening cascade designed to maximize data acquisition from minimal compound quantities. This approach allows for the simultaneous assessment of general toxicity and multiple potential therapeutic activities.
The causality behind this parallel design is rooted in efficiency. Early identification of general cytotoxicity is critical, as a compound that is broadly toxic is often a poor candidate for further development, regardless of its activity in other assays. Running antimicrobial and antioxidant screens in parallel provides immediate insight into alternative therapeutic potentials, which is particularly valuable if the primary target (e.g., anticancer) yields no hits.
Caption: High-level workflow for the preliminary biological screening cascade.
Core Screening Protocols: A Methodological Deep Dive
The following protocols are presented as self-validating systems. Each includes the necessary controls and steps to ensure the trustworthiness and reproducibility of the data generated.
In Vitro Cytotoxicity Screening: The MTT Assay
This assay is a foundational first step. It is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases only occurs in living, metabolically active cells.[9][10][11]
Caption: The core principle of the MTT cell viability assay.
Experimental Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., A549 - lung, MCF-7 - breast) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically ≤0.5%). Replace the old medium with 100 µL of medium containing the test compounds. Include wells for a vehicle control (medium + solvent) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity Screening: Broth Microdilution
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] It is a quantitative assay performed in 96-well plates.[14]
Experimental Protocol:
-
Microorganism Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 25923 for Gram-positive bacteria, Escherichia coli ATCC 25922 for Gram-negative bacteria, and Candida albicans ATCC 90028 for fungi) adjusted to a 0.5 McFarland turbidity standard.[14]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (a known antibiotic like Ciprofloxacin or Fluconazole), a negative/growth control (broth + inoculum, no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[15]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[16] This can be assessed visually or by measuring absorbance.
Antioxidant Capacity Assessment: DPPH and ABTS Assays
These assays are rapid, simple, and widely used to measure the radical scavenging ability of compounds.[17][18]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): This method relies on the reduction of the stable DPPH radical (purple) by an antioxidant to a non-radical form (yellow).[19]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)): This assay involves the generation of the ABTS radical cation (blue-green), which is then reduced by the antioxidant, causing the color to fade.[20]
Experimental Protocol (DPPH Assay):
-
Reagent Preparation: Prepare a stock solution of the test compounds in methanol. Prepare a working solution of DPPH in methanol with an absorbance of ~1.0 at 517 nm.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds. Include a blank (methanol only) and a positive control (e.g., Ascorbic Acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Analysis: Calculate the percentage of radical scavenging activity. An IC₅₀ value can be determined, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
Enzyme Inhibition Screening: A Kinase Assay Framework
Given that pyrimidine-based scaffolds are prevalent among kinase inhibitors, including a representative kinase assay in the preliminary screen is a highly logical step.[21][22] Enzyme inhibition assays are fundamental to drug discovery for identifying molecules that can modulate the activity of a specific enzyme target.[23][24][25]
General Protocol (Illustrative for a Tyrosine Kinase):
-
Assay Principle: The assay measures the activity of a kinase enzyme (e.g., Src, EGFR) by quantifying the phosphorylation of a specific substrate. This is often done using luminescence-based systems (e.g., ADP-Glo™) where the amount of ADP produced is proportional to kinase activity.
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase enzyme, its specific peptide substrate, and ATP in an appropriate assay buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a positive control (a known kinase inhibitor like Staurosporine) and a no-inhibitor control.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the kinase reaction and add the detection reagent (e.g., ADP-Glo™ reagent) according to the manufacturer's protocol. This reagent converts the ADP generated into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: A decrease in signal relative to the no-inhibitor control indicates inhibition. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is essential for comparative analysis and hit selection.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |
| Derivative-01 | 12.5 | 8.2 | 25.1 |
| Derivative-02 | > 100 | > 100 | > 100 |
| Derivative-03 | 5.1 | 22.4 | 9.8 |
| Doxorubicin | 0.8 | 0.5 | 1.1 |
Table 2: Hypothetical Antimicrobial and Antioxidant Data
| Compound ID | MIC vs S. aureus (µg/mL) | MIC vs E. coli (µg/mL) | DPPH IC₅₀ (µM) |
| Derivative-01 | 64 | > 128 | 45.3 |
| Derivative-02 | 8 | 16 | > 200 |
| Derivative-03 | > 128 | > 128 | 15.7 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Ascorbic Acid | N/A | N/A | 11.2 |
Interpreting the Results:
-
Hit Criteria: A "hit" is defined by a pre-determined activity threshold. For example, in an anticancer screen, a compound with an IC₅₀ < 10 µM might be considered a hit.
-
Selectivity: Compare activity across different assays. For instance, Derivative-01 shows moderate, selective cytotoxicity against breast cancer cells. Derivative-02 shows promising antibacterial activity with low cytotoxicity, making it an interesting candidate for antimicrobial development. Derivative-03 shows cytotoxicity and antioxidant activity, which may warrant further investigation into its mechanism of action.
-
Red Flags: High potency across all cell lines may indicate non-specific cytotoxicity. Compounds that interfere with the assay itself (e.g., colored compounds in a colorimetric assay) should be flagged for follow-up validation with an orthogonal method.[26]
Conclusion and Future Directions
This guide outlines a robust and logical strategy for the preliminary biological evaluation of this compound derivatives. By employing a parallel screening cascade that assesses cytotoxicity, antimicrobial, antioxidant, and target-specific activities, researchers can efficiently triage compound libraries to identify promising hits.
The identification of a hit is not the end but the beginning of a new phase. Subsequent steps should include:
-
Confirmation of Activity: Re-testing hits to confirm their potency.
-
Orthogonal Assays: Validating the biological effect using a different assay methodology to rule out artifacts.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand which structural features are critical for activity.
-
Mechanism of Action Studies: Investigating how the hit compound exerts its biological effect at a molecular level.[27]
By adhering to this structured and scientifically rigorous approach, the potential of this valuable chemical scaffold can be explored with confidence and efficiency, accelerating the journey from initial synthesis to lead compound identification.
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Harnessing a Privileged Scaffold: A Guide to Identifying Therapeutic Targets for Derivatives of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
Abstract
The compound 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine represents not an end-effector molecule, but a highly versatile chemical starting point for scaffold-based drug discovery. Its constituent parts—a pyrimidine core and a pyrrolidine ring—are "privileged structures" in medicinal chemistry, each found in numerous FDA-approved drugs.[1][2] This technical guide provides a strategic framework for researchers and drug development professionals to identify and validate potential therapeutic targets for novel compounds derived from this scaffold. We will deconstruct the therapeutic potential inherent in its structure, outline primary target classes, and provide robust, field-proven experimental workflows for target identification and validation, thereby bridging the gap from synthetic starting material to targeted therapeutic candidate.
Deconstructing the Scaffold: The Rationale for Target Selection
The therapeutic promise of any derivative synthesized from this compound is rooted in the inherent properties of its core components. Understanding these components allows for a hypothesis-driven approach to target identification.
-
The Pyrimidine Core: The pyrimidine ring is a cornerstone of modern therapeutics, particularly in oncology and immunology.[3][4] Its nitrogen atoms are excellent hydrogen bond acceptors, enabling it to anchor molecules into the hinge region of the ATP-binding pocket of protein kinases.[5] This makes the entire class of protein kinases a primary hypothetical target for derivatives of this scaffold.[6]
-
The Pyrrolidine Ring: As a saturated, non-planar heterocycle, the pyrrolidine ring provides crucial three-dimensionality to a molecule.[7][8] This sp³-hybridized character is increasingly sought after in drug design as it promotes novel interactions with protein targets and can lead to improved physicochemical properties compared to flat aromatic systems.[1][7][9] The pyrrolidine scaffold is a key feature in Dipeptidyl Peptidase-4 (DPP-4) inhibitors , a major class of drugs for type 2 diabetes.[10][11][12]
-
The 5-Bromo Substituent: The bromine atom on the pyrimidine ring is a critical feature, serving two potential purposes. It can participate in halogen bonding with the target protein, a specific and increasingly utilized interaction in drug design. More importantly, it functions as a versatile chemical handle for synthetic diversification. Using cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a vast library of compounds can be generated from this single starting material, each with a unique substituent poised to explore different regions of a target's binding site.[13][14]
-
The Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen is a temporary feature, designed to be removed during synthesis. Its removal reveals a secondary amine, providing another key point for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
Based on this analysis, two high-priority target classes emerge: Protein Kinases and Dipeptidyl Peptidase-4 (DPP-4) .
Primary Target Class: Protein Kinases
Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[15]
Mechanism of Action: Inhibition of Kinase Signaling
Derivatives of the this compound scaffold are well-positioned to act as ATP-competitive kinase inhibitors. The pyrimidine core can form key hydrogen bonds with the kinase "hinge" region, while the pyrrolidine and the diverse chemical groups added at the 5-bromo position can extend into other areas of the ATP pocket, conferring potency and selectivity. By blocking ATP from binding, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives pathological processes like tumor cell proliferation.
Caption: Generic MAPK signaling pathway inhibited by a kinase inhibitor.
Secondary Target Class: Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that inactivates incretin hormones (GLP-1 and GIP), which are responsible for stimulating insulin secretion in response to food intake. Inhibiting DPP-4 prolongs the action of these hormones, making it an effective strategy for managing type 2 diabetes.[12] The pyrrolidine scaffold is a well-established pharmacophore for DPP-4 inhibition, with many approved drugs, known as "gliptins," containing this motif.[11][16]
Table 1: Examples of Marketed Drugs Featuring Core Scaffolds
| Drug Name | Core Scaffold(s) | Therapeutic Class | Primary Target |
| Imatinib | Pyrimidine | Kinase Inhibitor | Bcr-Abl |
| Dasatinib | Pyrimidine | Kinase Inhibitor | Bcr-Abl, SRC family |
| Vildagliptin | Pyrrolidine | Antidiabetic | DPP-4 |
| Saxagliptin | Pyrrolidine | Antidiabetic | DPP-4 |
| Osimertinib | Pyrimidine | Kinase Inhibitor | EGFR |
Experimental Workflow: From Compound Library to Validated Hit
A systematic, multi-stage approach is required to identify and validate the therapeutic targets of a novel chemical series derived from the starting material.[17][18][19] This workflow ensures that experimental choices are logical and that results are self-validating.[20]
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review of pyrrolidine-containing kinase inhibitors
An In-Depth Technical Guide to Pyrrolidine-Containing Kinase Inhibitors
Authored by a Senior Application Scientist
Foreword: The Pyrrolidine Scaffold - A Privileged Structure in Kinase Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a quintessential example of such a scaffold.[1] Its prevalence is not coincidental but is rooted in a combination of advantageous physicochemical and stereochemical properties. The non-planar, puckered nature of the sp3-hybridized ring allows for a three-dimensional exploration of the target's binding pocket, a significant advantage over flat, aromatic systems which can suffer from poor aqueous solubility.[1] The nitrogen atom can act as a hydrogen bond acceptor, or when protonated, a hydrogen bond donor, while also serving as a key attachment point for various substituents that can fine-tune potency, selectivity, and pharmacokinetic properties.[1]
This guide provides a comprehensive overview of the design, synthesis, and evaluation of pyrrolidine-containing kinase inhibitors. We will delve into the mechanistic rationale behind their efficacy, explore structure-activity relationships (SAR), and present detailed protocols for their preclinical assessment, providing researchers and drug development professionals with a robust framework for advancing their own discovery programs.
The Strategic Role of the Pyrrolidine Ring in Kinase Inhibitor Design
The human kinome consists of over 500 protein kinases, making them one of the most significant families of drug targets, particularly in oncology and immunology. Most small-molecule kinase inhibitors are ATP-competitive, designed to occupy the adenine binding pocket. The strategic incorporation of a pyrrolidine moiety addresses several key challenges in this endeavor.
-
Enhanced Solubility and Physicochemical Properties : Flat aromatic cores common in kinase inhibitors often lead to poor solubility. The pyrrolidine ring introduces a non-aromatic, polar component that can significantly improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Vectorial Exit and Selectivity : The defined stereochemistry and substitution vectors of the pyrrolidine ring allow medicinal chemists to precisely orient substituents out of the primary binding pocket and into adjacent, less-conserved regions. This is a critical strategy for achieving selectivity among highly homologous kinase family members.
-
Access to Novel Chemical Space : The three-dimensional nature of the scaffold enables the synthesis of compounds with higher sp3 character, which has been correlated with higher clinical success rates.[1] This contrasts with the "flatland" of traditional aromatic inhibitors.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have revealed key principles for optimizing pyrrolidine-based inhibitors. The substitution pattern on the pyrrolidine ring is critical for activity and selectivity.[2] For instance, in the development of Stimulation-2 (ST2) inhibitors, placing a pyrrolidine group at the para-position of a phenyl ring yielded lower IC50 values compared to meta-substitution.[3] Furthermore, the stereochemistry of the pyrrolidine ring can be pivotal; in certain 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors, the S-form demonstrated lower IC50 values than the R-form.[4] However, SAR is highly target-dependent. Modifications at different positions can have varied effects, highlighting the necessity of iterative optimization for each new kinase target.[5]
Design and Synthesis Strategies
The synthesis of pyrrolidine-containing inhibitors can be broadly approached in two ways: functionalization of a pre-existing chiral pyrrolidine core or de novo construction of the ring system.
Leveraging the Chiral Pool: Proline and its Derivatives
L-proline and L-hydroxyproline are inexpensive, readily available chiral building blocks that serve as common starting materials for synthesizing a vast array of substituted pyrrolidines.[6] For example, the PI3Kα inhibitor Alpelisib is synthesized by reacting a pyridine derivative with L-prolinamide in high yield.[6]
De Novo Synthesis: 1,3-Dipolar Cycloaddition
A classic and powerful method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene (a dipolarophile).[1] This method offers excellent control over regio- and stereoselectivity, allowing for the creation of complex, polysubstituted pyrrolidines that are not easily accessible from the chiral pool.[1]
Biological Evaluation: A Self-Validating Workflow
The characterization of a novel pyrrolidine-containing kinase inhibitor requires a multi-step, self-validating process that progresses from biochemical potency to cellular activity and target engagement.
Primary Biochemical Assay: In Vitro Kinase Inhibition
The initial step is to determine the compound's direct inhibitory effect on the purified kinase enzyme. This is typically measured as an IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.
Workflow Diagram: In Vitro Kinase IC50 Determination
Caption: General workflow for determining the IC50 of a kinase inhibitor.
Protocol: Lanthascreen™ Eu Kinase Binding Assay
This protocol provides an example of a competitive binding assay, which measures the ability of the inhibitor to displace a fluorescent tracer from the kinase active site.
-
Reagent Preparation : Prepare a 3X stock solution of the pyrrolidine inhibitor, a 3X stock of the Alexa Fluor™-conjugated tracer, and a 3X stock of the terbium-labeled anti-tag antibody/kinase mixture in the assay buffer.
-
Assay Plate Setup : To a 384-well plate, add 5 µL of the 3X inhibitor solution (or DMSO for controls).
-
Kinase/Antibody Addition : Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition : Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubation : Shake the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition : Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at both 520 nm (tracer) and 495 nm (terbium).
-
Analysis : Calculate the emission ratio (520/495). The displacement of the tracer by the inhibitor results in a decrease in the FRET signal. Plot the emission ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Cellular Assay: Target Engagement and Pathway Modulation
Demonstrating that an inhibitor can engage its target in a complex cellular environment and modulate downstream signaling is a critical validation step. Western blotting is a cornerstone technique for this purpose.
Pathway Diagram: Inhibition of the PI3K/Akt Signaling Cascade
Caption: Pyrrolidine inhibitors can block the PI3K pathway, preventing Akt phosphorylation.
Protocol: Western Blot for Phospho-Akt (Ser473) Inhibition
This experiment measures the ability of a PI3K inhibitor to block growth factor-induced Akt phosphorylation in a cancer cell line.[7]
-
Cell Culture and Treatment : Seed MCF-7 breast cancer cells in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment : Treat cells with various concentrations of the pyrrolidine inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.
-
Stimulation : Stimulate the cells with a growth factor like IGF-1 (100 ng/mL) for 15 minutes to robustly activate the PI3K/Akt pathway.
-
Cell Lysis : Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize bands using an ECL substrate and an imaging system.
-
Validation : Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH) to confirm that the observed decrease in p-Akt is due to inhibition, not changes in total protein levels.
Case Studies: Successful Pyrrolidine-Containing Kinase Inhibitors
The versatility of the pyrrolidine scaffold is evident in the diversity of kinases it has been used to target successfully.
Acalabrutinib (Calquence): A BTK Inhibitor
Acalabrutinib is a second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of certain B-cell malignancies. Its design incorporates a pyrrolidine moiety that enhances its solubility and pharmacokinetic profile compared to the first-generation inhibitor, ibrutinib.
Sunitinib (Sutent): A Multi-Targeted Tyrosine Kinase Inhibitor
Sunitinib is a multi-kinase inhibitor targeting VEGFRs, PDGFRs, and other kinases involved in tumor angiogenesis and proliferation.[8][9] It features a pyrrole-indolin-2-one core, a structure where the pyrrolidine's unsaturated counterpart, pyrrole, is key to its activity.[9] The diethylaminoethyl-substituted pyrrolidine group is crucial for its solubility and overall drug-like properties.
LRRK2 Inhibitors for Parkinson's Disease
Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic cause of Parkinson's disease. Structure-guided design has led to potent pyrrolo[2,3-d]pyrimidine-based LRRK2 inhibitors.[10] Optimization of a pyrrolidine substituent, specifically a (2R)-2-methylpyrrolidin-1-yl group, resulted in a compound with a cKi of 0.7 nM, demonstrating how subtle stereochemical changes on the pyrrolidine ring can dramatically increase potency.[10]
| Inhibitor Class/Example | Target Kinase(s) | Key Feature of Pyrrolidine Moiety | Representative IC50/Activity |
| PI3Kα/mTOR Inhibitors | PI3Kα, mTOR | Pyrrolidinyl pyrido pyrimidinone core | Dual inhibition profile[11] |
| LRRK2 Inhibitors | LRRK2 G2019S | (2R)-2-methylpyrrolidin-1-yl group | 0.7 nM (cKi)[10] |
| ST2 Inhibitors | ST2 | Pyrrolidine substitution on phenyl ring | IC50 values in the low micromolar range[3][4] |
| CK1 Inhibitors | Casein Kinase 1 (CK1) | Chiral hydroxyl-functionalized pyrrolidine | Nanomolar activity against CK1γ and CK1ε[1] |
Future Perspectives and Conclusion
The pyrrolidine scaffold continues to be a cornerstone of modern kinase inhibitor design. Its ability to confer favorable physicochemical properties and provide precise three-dimensional vectors for achieving selectivity ensures its continued relevance. Future advancements will likely focus on the development of novel synthetic methodologies to access more diverse and complex pyrrolidine derivatives. Furthermore, the integration of computational modeling with structure-based design will allow for a more rational exploration of the chemical space accessible from this versatile scaffold.[5] This guide has provided a framework for understanding the design, synthesis, and evaluation of these important therapeutic agents, grounding key concepts in established protocols and successful case studies.
References
- The Pyrrolidine Scaffold: A Framework for a Technical Guide on the Mechanism of Action of Novel Therapeutics. (n.d.). Benchchem.
- Yuan, X., Jiang, H., Fu, D., Rech, J. C., Robida, A., Rajanayake, K., ... & Wen, B. (2022). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. National Institutes of Health.
- Yuan, X., Jiang, H., Fu, D., Rech, J. C., Robida, A., Rajanayake, K., ... & He, M. (2022). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health.
- Le, P. T., Cheng, H., Ninkovic, S., Plewe, M., Huang, X., Wang, H., ... & Zhang, E. (2012). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. PubMed.
- Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. ACS Publications.
- Casas, C., Biek, D., & Vakulenko, S. B. (2022). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI.
- Singh, P., & Kaur, M. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium.
- Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
- Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry.
- Singh, U. P., & Srivastava, A. K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences.
- Pyrrolidine dithiocarbamate activates p38 MAPK and protects brain endothelial cells from apoptosis: a mechanism for the protective effect in stroke? (2007). PubMed.
-
Cui, J. J., et al. (2010). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Retrieved from [Link]
- Poyraz, S., & Küçükoğlu, K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Therapy and Research.
- Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Le, T. H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine, a key building block in medicinal chemistry. The protocol herein is constructed based on established principles of organic synthesis, specifically the Williamson ether synthesis, and is designed to be a self-validating and robust procedure for use in a research and development setting.
Introduction and Significance
This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. The pyrrolidine moiety is a common scaffold in numerous approved drugs and clinical candidates, while the 5-bromopyrimidine core offers a versatile handle for further functionalization through cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the pyrrolidine nitrogen, facilitating multi-step synthetic sequences.
This guide will detail a proposed synthetic route from commercially available starting materials, provide a thorough explanation of the reaction mechanism and the rationale behind the chosen experimental conditions, and present a detailed, step-by-step protocol for the synthesis and purification of the target compound.
Synthetic Pathway and Mechanism
The synthesis of this compound is achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a suitable alkyl or aryl halide. In this specific application, the alkoxide is generated in situ from 1-Boc-3-hydroxypyrrolidine by deprotonation with a strong base. This nucleophilic alkoxide then attacks the electron-deficient C2 position of 2-chloro-5-bromopyrimidine, displacing the chloride leaving group in an SNAr (Nucleophilic Aromatic Substitution) type mechanism.
Reaction Scheme:
The choice of base is critical to ensure complete deprotonation of the secondary alcohol of 1-Boc-3-hydroxypyrrolidine without promoting side reactions. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. The choice of an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial for solvating the alkoxide and the electrophile, thus facilitating the reaction.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (R)- or (S)-1-Boc-3-hydroxypyrrolidine | ≥98% | Commercially Available |
| 2-chloro-5-bromopyrimidine | ≥97% | Commercially Available |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | |
| Saturated aqueous sodium chloride (Brine) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | |
| Silica gel | 230-400 mesh | Commercially Available |
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)- or (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq.).
-
Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approximately 5-10 mL per mmol of the alcohol).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium alkoxide should result in a slightly cloudy suspension.
-
-
Nucleophilic Substitution:
-
In a separate flask, dissolve 2-chloro-5-bromopyrimidine (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of 2-chloro-5-bromopyrimidine dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir at room temperature for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl acetate in Hexanes) or by LC-MS. The reaction is complete when the starting alcohol is consumed.
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0 °C with an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to decompose any unreacted sodium hydride.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a low polarity eluent (e.g., 10% Ethyl acetate in Hexanes) and gradually increasing the polarity (e.g., up to 40% Ethyl acetate in Hexanes) to isolate the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or a viscous oil.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.
-
DMF is a potential teratogen and should be handled with caution.
Trustworthiness and Self-Validation
The protocol described is based on the well-established and reliable Williamson ether synthesis. The progress of the reaction can be easily monitored by standard techniques like TLC or LC-MS, allowing for real-time assessment of the reaction's success. The purification by column chromatography is a standard and effective method for isolating the target compound from potential impurities. The final characterization by NMR and MS provides definitive confirmation of the product's identity and purity, ensuring the validity of the synthetic procedure.
References
-
Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350–356. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]
using 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine in parallel synthesis
An In-Depth Guide to the Application of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine in Parallel Synthesis for Accelerated Drug Discovery
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the trifunctional building block, this compound. We will explore its chemical versatility, provide detailed, field-proven protocols for its application in parallel synthesis, and discuss the underlying scientific principles that make it a powerful tool for constructing diverse chemical libraries.
Introduction: A Privileged Scaffold for Combinatorial Chemistry
This compound is a meticulously designed chemical scaffold that incorporates three key features essential for modern drug discovery:
-
The Pyrimidine Core : A six-membered aromatic heterocycle with two nitrogen atoms, the pyrimidine ring is a cornerstone of medicinal chemistry.[1][2] It is a prevalent structure in numerous FDA-approved drugs and natural bioactive molecules, valued for its ability to engage in hydrogen bonding and other specific interactions with biological targets.[2][3]
-
The Pyrrolidine Moiety : This five-membered saturated nitrogen heterocycle introduces a crucial three-dimensional character to molecular design, allowing for better exploration of pharmacophore space.[4] The pyrrolidine scaffold is found in over 37 FDA-approved drugs and is prized for its ability to control stereochemistry and conformational flexibility, which can significantly impact biological activity.[4][5]
-
Orthogonal Reactive Sites : The molecule features two distinct points for chemical diversification. The bromine atom on the pyrimidine ring serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.[6] The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen allows for a second, independent functionalization step after deprotection under acidic conditions.[7]
This trifunctional nature makes this compound an ideal starting material for parallel synthesis, a methodology used to rapidly generate large libraries of related compounds for high-throughput screening.[8][9][10]
Strategic Diversification via Palladium-Catalyzed Cross-Coupling
The C5-bromo position on the pyrimidine ring is the primary site for initial diversification. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.[6] We will detail protocols for three cornerstone reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
Scientific Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between sp²-hybridized carbons.[11] By coupling the pyrimidine core with a diverse library of aryl or vinyl boronic acids (or their esters), researchers can systematically explore the impact of various substituents on biological activity, a key step in establishing Structure-Activity Relationships (SAR).[1]
Experimental Protocol: Parallel Suzuki-Miyaura Coupling
-
Array Preparation : In a 96-well reaction block, dispense this compound (1.0 equiv.) into each well.
-
Reagent Addition : To each well, add a unique arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equiv.).[12]
-
Inert Atmosphere : Seal the reaction block and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-Dioxane/H₂O, to each well.[12]
-
Reaction : Heat the block to 90-100 °C and stir for 2-24 hours, monitoring progress by LC-MS.[12]
-
Work-up : Upon completion, cool the block, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layers can then be concentrated in a centrifugal evaporator.
-
Purification : The resulting library of crude products can be purified using parallel HPLC.
Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale & Citation |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a common choice; Pd(OAc)₂ with a ligand like SPhos can be effective for more challenging couplings.[12] |
| Base | K₂CO₃, K₃PO₄ | An aqueous base is required for the catalytic cycle. K₃PO₄ is a stronger base that can be effective for less reactive substrates.[12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A biphasic solvent system is typical to dissolve both organic and inorganic reagents.[12] |
| Temperature | 80-110 °C | Heating is generally required to drive the reaction to completion.[6] |
Workflow Visualization: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow.
Buchwald-Hartwig Amination: Introducing Nitrogen Functionality
Scientific Rationale: The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[13][14] This reaction is indispensable in medicinal chemistry as aryl and heteroarylamines are prevalent motifs in pharmaceuticals.[14] Reacting the core scaffold with a library of primary or secondary amines allows for the introduction of diverse functional groups that can modulate solubility, basicity, and target engagement.
Experimental Protocol: Parallel Buchwald-Hartwig Amination
-
Catalyst Preparation : In a glovebox or under inert gas, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., Xantphos, 8 mol%) in an anhydrous, degassed solvent like toluene.[14]
-
Array Preparation : In a 96-well reaction block, dispense the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.) into each well.[14]
-
Reagent Addition : Add this compound (1.0 equiv.) and a unique amine (1.2 equiv.) to each well.[14]
-
Catalyst & Solvent : Dispense the prepared catalyst solution and additional solvent into each well.
-
Reaction : Seal the block and heat to the desired temperature (e.g., 100 °C) with stirring for 4-24 hours.[14]
-
Work-up & Purification : Follow a similar procedure as described for the Suzuki coupling.
Data Presentation: Typical Buchwald-Hartwig Reaction Parameters
| Parameter | Condition | Rationale & Citation |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common precursors that generate the active Pd(0) catalyst in situ.[6][14] |
| Ligand | Xantphos, BINAP, SPhos | The choice of ligand is critical and depends on the amine. Bidentate (Xantphos, BINAP) and sterically hindered (SPhos) ligands are common.[13][14] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is common, but K₃PO₄ can be milder for sensitive substrates.[14] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential to prevent catalyst deactivation.[6] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary.[6] |
Mechanism Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Buchwald-Hartwig catalytic cycle.
Sonogashira Coupling: Installing Alkynyl Linkers
Scientific Rationale: The Sonogashira coupling creates a C(sp²)-C(sp) bond between the pyrimidine ring and a terminal alkyne.[15][16] This reaction is valuable for introducing rigid, linear linkers into molecules, which can be used to probe deep binding pockets in protein targets or to serve as precursors for more complex structures.[15]
Experimental Protocol: Parallel Sonogashira Coupling
-
Array Preparation : To each well of a 96-well block, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[15]
-
Inert Atmosphere : Seal and purge the block with an inert gas.
-
Reagent Addition : Add an anhydrous solvent (e.g., THF or DMF), a base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv.), and a unique terminal alkyne (1.1-1.5 equiv.).[6][15]
-
Reaction : Stir the reaction at room temperature or heat to 60-100 °C for 3-16 hours.[15][17]
-
Work-up & Purification : Follow a similar procedure as described previously.
Data Presentation: Typical Sonogashira Reaction Parameters
| Parameter | Condition | Rationale & Citation |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Common catalysts for Sonogashira coupling.[6][15] |
| Copper Co-catalyst | CuI | The copper(I) salt is crucial for the formation of the copper acetylide intermediate.[15] |
| Base | Et₃N, Piperidine | An amine base is used to deprotonate the terminal alkyne and neutralize the HBr byproduct.[12][15] |
| Solvent | THF, DMF | Anhydrous polar aprotic solvents are typically used.[15] |
| Temperature | Room Temp to 100 °C | Mild conditions are often sufficient, but heating can accelerate the reaction for less reactive substrates.[6][15] |
Troubleshooting Note: A common side reaction is the Glaser homocoupling of the terminal alkyne. This can be minimized by ensuring strictly anaerobic conditions or by using a copper-free Sonogashira protocol.[12]
Second-Stage Diversification: Boc Deprotection and N-Functionalization
After the initial diversification at the pyrimidine C5 position, the Boc-protecting group on the pyrrolidine nitrogen can be removed to reveal a secondary amine, providing a second orthogonal site for library synthesis.
Scientific Rationale: The Boc group is reliably cleaved under acidic conditions, which are typically orthogonal to the conditions used for palladium-catalyzed cross-coupling.[7] This two-step strategy allows for the creation of highly complex libraries from a single starting scaffold. The newly exposed secondary amine can be functionalized via acylation, sulfonylation, reductive amination, or alkylation.
Experimental Protocol: Parallel Boc Deprotection
-
Array Preparation : Dissolve the library of Boc-protected compounds in a suitable solvent like Dichloromethane (DCM) or 1,4-Dioxane in a 96-well block.
-
Acid Addition : Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.[18]
-
Reaction : Stir at room temperature for 1-4 hours until LC-MS analysis confirms complete deprotection.
-
Work-up : Concentrate the reaction block under reduced pressure to remove the acid and solvent. The resulting amine salts can often be used directly in the next step after neutralization.
Caution : The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate.[7] The use of scavengers may be necessary for sensitive compounds.
Workflow Visualization: Two-Stage Parallel Synthesis
Caption: Overall workflow for two-stage parallel library synthesis.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling procedures is critical.
-
Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) when handling the compound and associated reagents.[19]
-
Handling : Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors.[19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[20][21]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[19]
-
Hazard Profile : This compound is an organobromide and should be handled with care. The safety data sheets (SDS) for similar compounds indicate potential for skin, eye, and respiratory irritation.[20] Palladium catalysts and strong bases used in the protocols are hazardous and require specific handling precautions.
Conclusion
This compound is a high-value building block for parallel synthesis and medicinal chemistry. Its pre-installed pyrimidine and 3D-rich pyrrolidine scaffolds, combined with orthogonally reactive sites, provide an efficient and strategic entry point for the rapid generation of diverse and structurally complex small molecule libraries. The protocols and principles outlined in this guide are designed to empower researchers to leverage this reagent's full potential, accelerating the discovery of novel therapeutic agents.
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Application Notes and Protocols for N-Alkylation of the Pyrrolidine Ring Following Boc Removal
Abstract
N-alkylated pyrrolidine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic introduction of substituents onto the pyrrolidine nitrogen is a critical step in the synthesis of these molecules, often dictating their pharmacological profile. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for N-alkylation of the pyrrolidine ring, with a specific focus on the synthetic step immediately following the removal of the tert-butyloxycarbonyl (Boc) protecting group. This document delves into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for key N-alkylation strategies, including reductive amination, direct alkylation via nucleophilic substitution, and palladium-catalyzed Buchwald-Hartwig amination.
Introduction: The Significance of the N-Alkyl Pyrrolidine Moiety
The pyrrolidine ring is a five-membered saturated heterocycle that is a ubiquitous feature in a vast array of natural products and synthetic drugs. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it an ideal scaffold for molecular recognition at biological targets. The substituent attached to the pyrrolidine nitrogen (the N-alkyl group) plays a pivotal role in modulating a compound's potency, selectivity, solubility, and metabolic stability. Consequently, the efficient and versatile synthesis of N-alkylated pyrrolidines is of paramount importance in drug discovery and development.
This guide focuses on the N-alkylation of the pyrrolidine ring after the removal of the widely used Boc protecting group. The Boc group is favored for its stability under a broad range of reaction conditions and its facile, clean removal under acidic conditions.[1] The resulting free secondary amine is a versatile nucleophile, poised for a variety of subsequent chemical transformations.
Prerequisite: Boc Deprotection of the Pyrrolidine Ring
The removal of the Boc protecting group is the essential first step to unmask the nucleophilic pyrrolidine nitrogen for subsequent alkylation. This acid-catalyzed process proceeds through the protonation of the carbamate oxygen, leading to fragmentation into the free amine, carbon dioxide, and the stable tert-butyl cation.[1]
Workflow for Boc Deprotection
Caption: Experimental workflow for Boc deprotection of a pyrrolidine derivative.
Protocol 2.1: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-pyrrolidine derivative in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M.
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 5–10 equivalents) dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free pyrrolidine. The product can be used directly in the next step or purified further if necessary.
Protocol 2.2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Reagent Preparation: Place the N-Boc-pyrrolidine derivative in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5–10 equivalents). Methanol can be added as a co-solvent if solubility is an issue.
-
Reaction Progression: Stir the mixture at room temperature for 1–4 hours. The hydrochloride salt of the deprotected pyrrolidine may precipitate as a solid.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: If a precipitate forms, collect the solid by filtration. If no precipitate is observed, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification and then filtered to afford the pyrrolidine hydrochloride salt.[1] This salt can often be used directly in subsequent alkylation reactions.
Method 1: Reductive Amination
Reductive amination is a robust and widely employed method for the N-alkylation of amines. This reaction proceeds via the formation of an intermediate iminium ion from the condensation of the pyrrolidine with an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkylated pyrrolidine.[2][3]
Mechanism of Reductive Amination
The reaction is typically performed under mildly acidic conditions.[4] The secondary amine (pyrrolidine) attacks the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule generate a transient iminium ion. A reducing agent present in the reaction mixture then selectively reduces the iminium ion to the final tertiary amine product.[4][5]
Caption: Simplified mechanism of reductive amination.
Advantages and Considerations
-
High Selectivity: The reaction is highly selective for the formation of the desired N-alkylated product, avoiding the over-alkylation issues sometimes seen with direct alkylation methods.[3]
-
Broad Substrate Scope: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.
-
Mild Reducing Agents: Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. These reagents are selective for the reduction of the iminium ion in the presence of the starting carbonyl compound.[3]
Protocol 3.1: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a stirred solution of the pyrrolidine derivative (1.0 equivalent) and the desired aldehyde or ketone (1.1–1.5 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5–2.0 equivalents) in portions at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2–24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation via nucleophilic substitution (S_N2) is a classical and straightforward approach for forming C-N bonds.[6] The deprotected pyrrolidine acts as a nucleophile, attacking an electrophilic alkyl halide to form the N-alkylated product.
Mechanism of Direct Alkylation
The lone pair of electrons on the pyrrolidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single concerted step.[6] A base is typically required to neutralize the hydrogen halide formed during the reaction.
Challenges and Mitigation Strategies
-
Over-alkylation: A significant drawback of this method is the potential for over-alkylation. The N-alkylated pyrrolidine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[7][8] This can be mitigated by using a large excess of the starting pyrrolidine, though this is not always practical.
-
Reaction Conditions: The choice of base and solvent is crucial. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly used in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.[9]
| Parameter | Recommendation | Rationale |
| Alkyl Halide | R-I > R-Br > R-Cl | Iodides and bromides are better leaving groups, leading to faster reaction rates. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Non-nucleophilic bases that prevent side reactions. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents that facilitate S_N2 reactions. |
| Temperature | Room temperature to 80 °C | Higher temperatures may be required for less reactive alkyl halides. |
Protocol 4.1: Direct N-Alkylation using an Alkyl Bromide
-
Reaction Setup: In a round-bottom flask, dissolve the pyrrolidine derivative (1.0 equivalent) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 2.0–3.0 equivalents) and the alkyl bromide (1.1–1.5 equivalents).
-
Reaction Progression: Stir the mixture at room temperature or heat to 50–80 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate direct N-alkylation reactions, often leading to shorter reaction times and improved yields.[10][11] The protocol is similar to the conventional heating method, but the reaction is performed in a sealed microwave vial.
Protocol 4.2: Microwave-Assisted Direct N-Alkylation
-
Reaction Setup: In a microwave-safe vial, combine the pyrrolidine derivative (1.0 equivalent), the alkyl halide (1.2 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equivalents) in a minimal amount of a high-boiling polar aprotic solvent like DMF or N-methyl-2-pyrrolidinone (NMP).[11]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 75–150 °C) for a short period (e.g., 5–30 minutes).[10][12]
-
Work-up and Purification: After cooling, the work-up and purification are performed as described in Protocol 4.1.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl pyrrolidines.[13][14] This method allows for the coupling of the pyrrolidine with aryl halides or triflates, substrates that are generally unreactive in traditional nucleophilic substitution reactions.
Catalytic Cycle of Buchwald-Hartwig Amination
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[15]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Key Components and Considerations
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) precatalysts can be used, such as Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands like XPhos, SPhos, or BINAP are often employed to facilitate the oxidative addition and reductive elimination steps.[15]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.
Protocol 5.1: Buchwald-Hartwig N-Arylation of Pyrrolidine
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1–5 mol%), the phosphine ligand (e.g., BINAP, 2–10 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the pyrrolidine derivative (1.2 equivalents), followed by an anhydrous solvent such as toluene or dioxane.
-
Reaction Progression: Seal the tube and heat the reaction mixture to 80–110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Summary and Method Comparison
| Method | Key Features | Advantages | Disadvantages | Typical Substrates |
| Reductive Amination | In situ formation and reduction of an iminium ion. | High selectivity, broad substrate scope, mild conditions. | Requires a carbonyl compound as the alkyl source. | Aldehydes, Ketones |
| Direct Alkylation | S_N2 reaction with an alkyl halide. | Simple procedure, readily available reagents. | Risk of over-alkylation, may require harsh conditions. | Alkyl Halides |
| Buchwald-Hartwig Amination | Pd-catalyzed cross-coupling. | Excellent for forming C(sp²)-N bonds, wide functional group tolerance. | Requires an expensive catalyst and ligand, sensitive to air and moisture. | Aryl Halides, Aryl Triflates |
Conclusion
The N-alkylation of the pyrrolidine ring following Boc deprotection is a fundamental transformation in the synthesis of a multitude of biologically active molecules. The choice of alkylation method depends on the desired substituent, the overall synthetic strategy, and the functional group tolerance of the substrate. Reductive amination offers excellent control and versatility for introducing a wide range of alkyl groups derived from carbonyl compounds. Direct alkylation provides a straightforward route, especially when accelerated by microwave irradiation, although care must be taken to avoid over-alkylation. For the synthesis of N-aryl pyrrolidines, the Buchwald-Hartwig amination stands as the premier method, offering unparalleled scope and efficiency. By understanding the principles and protocols outlined in this guide, researchers can confidently select and execute the most appropriate N-alkylation strategy for their specific synthetic targets.
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- 4. organicchemistrytutor.com [organicchemistrytutor.com]
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- 12. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
reaction conditions for Buchwald-Hartwig amination of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
Abstract
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine. This transformation is a critical step in the synthesis of various pharmacologically relevant compounds, enabling the formation of a key C-N bond. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, optimized protocol, and discuss the critical parameters that ensure a high-yielding and reproducible outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this powerful cross-coupling reaction.
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, supplanting harsher, traditional methods with a versatile and highly efficient palladium-catalyzed cross-coupling reaction.[1] Its significance lies in its broad substrate scope and functional group tolerance, making it an indispensable tool in modern medicinal chemistry. The ability to directly couple an amine with an aryl halide under relatively mild conditions has accelerated the discovery and development of new therapeutics.[1][2]
The target molecule, this compound, is a valuable building block. The pyrimidine moiety is a common scaffold in a multitude of bioactive molecules, and the pyrrolidine ring is a prevalent feature in many natural products and pharmaceuticals. The successful amination of this substrate opens the door to a diverse library of compounds for biological screening.
This document will provide a robust protocol for the amination of this specific substrate, focusing on the practical aspects of the reaction while providing the scientific rationale behind each step.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[2][3] This is often the rate-determining step.[4][5]
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated, forming a palladium-amido complex.[2]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Optimizing Reaction Conditions: A Parameter Deep Dive
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For the amination of this compound, the following considerations are paramount:
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst | Pd₂(dba)₃ is a common and effective source of Pd(0). The Buchwald precatalysts offer improved stability and catalytic activity, especially for challenging substrates. |
| Ligand | Xantphos or a Biarylphosphine ligand (e.g., XPhos) | The choice of ligand is critical for catalyst stability and reactivity. Xantphos is a versatile, electron-rich, and bulky ligand that often performs well with heteroaryl halides.[6] Biarylphosphine ligands like XPhos can also be highly effective.[7] |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | A strong, non-nucleophilic base is required to deprotonate the amine.[6] NaOtBu is a common choice. For base-sensitive substrates, a weaker base like Cs₂CO₃ may be preferable, though it might require higher temperatures.[8] |
| Solvent | Toluene or Dioxane | Anhydrous, degassed, non-polar aprotic solvents are essential. Toluene is a standard choice, offering good solubility for many substrates and reagents.[9][10] |
| Temperature | 80-110 °C | The reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[11] |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere to prevent deactivation.[12] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the Buchwald-Hartwig amination of this compound with a generic primary amine.
Materials:
-
This compound
-
Amine of choice
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Caption: A flowchart illustrating the key steps of the experimental protocol.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 equiv) and this compound (1.0 equiv).
-
Amine Addition: Add the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing, then heat to the desired temperature (e.g., 100 °C) using a preheated oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents are pure and the solvent is anhydrous and degassed. Use fresh catalyst and ligands. |
| Insufficiently strong base | Consider using a stronger base like LHMDS, but be mindful of substrate compatibility.[6] | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C. | |
| Side Product Formation | Hydrodehalogenation | This can occur if there is a source of protons. Ensure all reagents and solvents are dry. |
| Homocoupling of the amine | This is less common but can occur at high temperatures or with certain ligands. | |
| Difficulty in Purification | Residual palladium | Consider filtering the crude product through a pad of Celite or using a palladium scavenger. |
Conclusion
The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of N-aryl pyrrolidines from this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a meticulous experimental protocol, researchers can achieve high yields of the desired product. The guidelines and procedures outlined in this application note provide a solid foundation for the successful implementation of this critical transformation in a research and development setting.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
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- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
Abstract
This comprehensive guide details the large-scale synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine, a key building block in contemporary drug discovery. The synthesis is centered around a robust Williamson ether synthesis, coupling commercially available or readily synthesized starting materials. This document provides not only step-by-step protocols for the synthesis of the requisite precursors, namely (R)-1-Boc-3-hydroxypyrrolidine and 5-bromo-2-chloropyrimidine, but also a detailed procedure for the final etherification reaction. The causality behind experimental choices, process optimization for scale-up, and analytical characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational candidates.[1] The functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. Specifically, this compound serves as a critical intermediate for the synthesis of a range of bioactive molecules, including kinase inhibitors and other targeted therapeutics. The presence of the reactive bromopyrimidine moiety allows for further elaboration through various cross-coupling reactions, making it a versatile synthon in drug development programs.
The synthetic strategy presented herein is designed for scalability, employing cost-effective reagents and straightforward unit operations. The core transformation is a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[2] This application note will provide a detailed walkthrough of the entire synthetic sequence, from the preparation of starting materials to the purification and characterization of the final product.
Synthetic Strategy Overview
The overall synthetic approach is a convergent two-component strategy, culminating in the formation of the target molecule via a Williamson ether synthesis. The key precursors are (R)-1-Boc-3-hydroxypyrrolidine and 5-bromo-2-chloropyrimidine. The chirality of the pyrrolidine component is often crucial for the biological activity of the final drug substance, and thus, enantiomerically pure starting materials are typically employed.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Part 1: Synthesis of (R)-1-Boc-3-hydroxypyrrolidine
The synthesis of the chiral pyrrolidinol can be achieved through various methods. A scalable approach starting from epichlorohydrin is presented here, based on established literature procedures.[3]
Protocol 1: Multi-step Synthesis of (R)-1-Boc-3-hydroxypyrrolidine
-
Step 1: Ring-opening of Epichlorohydrin. In a well-ventilated fume hood, a solution of sodium cyanide in water is cooled to 0-10 °C. Dilute sulfuric acid is added dropwise, maintaining the temperature. Epichlorohydrin is then added, and the reaction is carefully monitored until completion. This step should be performed with extreme caution due to the use of cyanide.
-
Step 2: Reductive Cyclization. The resulting 4-chloro-3-hydroxy-butyronitrile is reduced and cyclized in a one-pot procedure. Sodium borohydride and boron trifluoride etherate are used for the reduction, followed by the addition of a weak base like sodium carbonate to promote cyclization to 3-hydroxypyrrolidine.
-
Step 3: Boc Protection. The crude 3-hydroxypyrrolidine is dissolved in a suitable solvent (e.g., dichloromethane or tert-butanol/water). Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Step 4: Purification. The reaction mixture is worked up by extraction. The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization from a suitable solvent system (e.g., petroleum ether) to yield (R)-1-Boc-3-hydroxypyrrolidine as a white solid.
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| (R)-Epichlorohydrin | 1.0 | >98% | Commercial |
| Sodium Cyanide | 1.1 | >97% | Commercial |
| Sulfuric Acid | As required | 98% | Commercial |
| Sodium Borohydride | 2.5 | >98% | Commercial |
| Boron Trifluoride Etherate | 1.2 | >98% | Commercial |
| Sodium Carbonate | As required | >99% | Commercial |
| Di-tert-butyl dicarbonate | 1.1 | >98% | Commercial |
| Dichloromethane | - | Anhydrous | Commercial |
| Petroleum Ether | - | ACS grade | Commercial |
Table 1: Reagents for the synthesis of (R)-1-Boc-3-hydroxypyrrolidine.
Part 2: Synthesis of 5-Bromo-2-chloropyrimidine
This key intermediate can be synthesized from 2-hydroxypyrimidine in a two-step, one-pot process.[4][5]
Protocol 2: One-pot Synthesis of 5-Bromo-2-chloropyrimidine
-
Step 1: Bromination. To a stirred suspension of 2-hydroxypyrimidine in hydrobromic acid, hydrogen peroxide is added portion-wise at a controlled temperature. The reaction is heated to facilitate the bromination at the 5-position.
-
Step 2: Chlorination. After the formation of 5-bromo-2-hydroxypyrimidine, the reaction mixture is treated with phosphorus oxychloride and an organic amine catalyst (e.g., triethylamine) to convert the hydroxyl group to a chlorine atom.
-
Step 3: Work-up and Purification. The reaction mixture is carefully quenched with water and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography to afford 5-bromo-2-chloropyrimidine.
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| 2-Hydroxypyrimidine | 1.0 | >98% | Commercial |
| Hydrobromic Acid | 2.0 | 48% aq. | Commercial |
| Hydrogen Peroxide | 1.5 | 30% aq. | Commercial |
| Phosphorus Oxychloride | 2.0 | >99% | Commercial |
| Triethylamine | 1.2 | >99% | Commercial |
| Ethyl Acetate | - | ACS grade | Commercial |
Table 2: Reagents for the synthesis of 5-Bromo-2-chloropyrimidine.
Part 3: Large-Scale Synthesis of this compound
This is the core transformation, proceeding via a Williamson ether synthesis. The choice of base and solvent is critical for achieving high yield and purity on a large scale.
Protocol 3: Williamson Ether Synthesis
-
Step 1: Deprotonation. To a solution of (R)-1-Boc-3-hydroxypyrrolidine in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base is added portion-wise at a reduced temperature (e.g., 0 °C). Sodium hydride is a common choice for this deprotonation. The mixture is stirred until the evolution of hydrogen gas ceases.
-
Step 2: Nucleophilic Substitution. A solution of 5-bromo-2-chloropyrimidine in the same anhydrous solvent is added dropwise to the alkoxide solution, maintaining the reduced temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by HPLC or LC-MS).
-
Step 3: Work-up. The reaction is carefully quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine to remove residual DMF and inorganic salts.
-
Step 4: Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| (R)-1-Boc-3-hydroxypyrrolidine | 1.0 | >98% | As synthesized |
| 5-Bromo-2-chloropyrimidine | 1.1 | >98% | As synthesized |
| Sodium Hydride (60% dispersion in oil) | 1.2 | 60% | Commercial |
| N,N-Dimethylformamide (DMF) | - | Anhydrous | Commercial |
| Ethyl Acetate | - | ACS grade | Commercial |
| Hexanes | - | ACS grade | Commercial |
Table 3: Reagents for the final coupling reaction.
Caption: Key steps in the Williamson ether synthesis.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the Boc group, pyrrolidine ring protons, and pyrimidine ring protons in the expected integration ratios. |
| ¹³C NMR | Carbons of the Boc group, pyrrolidine, and pyrimidine rings at characteristic chemical shifts. |
| Mass Spec (ESI) | [M+H]⁺ ion corresponding to the molecular weight of the product (345.08 for C₁₃H₁₈BrN₃O₃). |
| HPLC | Purity of >95% is typically achievable after column chromatography. |
Table 4: Analytical characterization of this compound.
Troubleshooting and Safety Considerations
-
Incomplete Deprotonation: Ensure the use of a sufficiently strong and anhydrous base, as well as an anhydrous solvent, to drive the deprotonation to completion.
-
Side Reactions: At elevated temperatures, competitive side reactions may occur. Maintaining a controlled temperature throughout the reaction is crucial.
-
Purification Challenges: The polarity of the product may require careful optimization of the mobile phase for effective separation during column chromatography.
-
Safety: The synthesis of the starting materials involves hazardous reagents such as sodium cyanide and phosphorus oxychloride. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The Williamson ether synthesis itself should be conducted under an inert atmosphere due to the use of sodium hydride, which is highly reactive with water.
Conclusion
The large-scale synthesis of this compound can be reliably achieved through the protocols detailed in this guide. The convergent synthetic strategy, centered on a Williamson ether synthesis, offers a practical and scalable route to this valuable building block. Careful control of reaction conditions and adherence to safety protocols are paramount for a successful and safe synthesis. The analytical data provided serves as a benchmark for quality control and assurance of the final product.
References
-
D. O'Hagan, "Pyrrolidine, piperidine, and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. Available: [Link]
- One-step synthesis method of 5-bromo-2-chloropyrimidine. CN114591250A.
-
Master Organic Chemistry, "The Williamson Ether Synthesis," 2014. Available: [Link]
-
eChemHub, "this compound," 2020. Available: [Link]
-
Yomi Lab, "this compound, 95.0%+", Available: [Link]
- Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. CN102249971A.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 4. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
Application Note: A Multi-Modal Analytical Strategy for the Comprehensive Characterization of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine Reaction Products
Abstract
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine is a pivotal chiral building block in contemporary medicinal chemistry, frequently employed in the synthesis of complex molecular architectures targeting a range of therapeutic areas. Its utility primarily stems from the reactive 5-bromo position on the pyrimidine ring, which is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The successful synthesis and progression of drug candidates derived from this scaffold are critically dependent on the unambiguous characterization of the resulting products. This document provides a detailed, experience-driven guide to the essential analytical methodologies required to confirm structural integrity, assess chemical and enantiomeric purity, and identify potential impurities. We present a logical workflow, detailed protocols, and the scientific rationale behind the selection of each technique.
Introduction: The Analytical Imperative
The functional richness of this compound—encompassing a chiral center, a labile Boc-protecting group, and a reactive halogen—necessitates a multi-faceted analytical approach post-reaction. A single technique is insufficient to provide a complete picture of the reaction outcome. For instance, while mass spectrometry can confirm the molecular weight of the desired product, it provides limited information on isomeric impurities or overall purity.[] Similarly, standard chromatography may indicate high purity but will not resolve enantiomers or definitively confirm the new covalent bond's position.
The objective is not merely to confirm product formation but to construct a comprehensive quality profile. This profile is essential for making informed decisions in process optimization, ensuring batch-to-batch consistency, and meeting the stringent requirements of regulatory bodies.[][] The workflow described herein integrates chromatographic and spectroscopic techniques to deliver a holistic understanding of the reaction products.
The Integrated Analytical Workflow
A robust characterization strategy follows a logical progression from rapid in-process checks to definitive structural and purity assessments. This ensures efficiency and prevents the investment of significant resources into downstream processing of suboptimal material.
Caption: Integrated workflow for reaction product characterization.
Core Analytical Techniques: Protocols and Rationale
Liquid Chromatography-Mass Spectrometry (LC-MS): The First Confirmation
Expertise & Experience: LC-MS is the frontline tool for post-workup analysis. Its primary function is to rapidly confirm the molecular weight of the expected product and provide an initial assessment of the reaction's success by identifying the major components in the crude mixture.[5] For nitrogen-containing heterocyclic compounds, Electrospray Ionization (ESI) in positive mode is exceptionally effective due to the ease of protonating the nitrogen atoms on the pyrimidine and pyrrolidine rings.[6][7]
Protocol: Rapid Identity Confirmation by LC-MS
-
Sample Preparation: Dissolve ~0.1 mg of the crude reaction product in 1.0 mL of methanol or acetonitrile.
-
Instrumentation: Standard HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase, 50 mm x 2.1 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
-
Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ of the product. The presence of a major peak with the correct mass confirms product formation. Screen for the mass of the starting material and potential side products (e.g., de-Boc'd product, debrominated starting material).
HPLC with UV/DAD: The Quantitative Purity Assessment
Expertise & Experience: While LC-MS confirms identity, HPLC with a Diode Array Detector (DAD) is the authoritative method for quantifying purity.[8][9] The aromatic nature of the pyrimidine ring and, typically, the newly introduced moiety (e.g., in a Suzuki reaction) provides a strong UV chromophore, allowing for sensitive detection. A DAD detector is superior to a fixed-wavelength UV detector as it allows for peak tracking and purity analysis across a spectrum, helping to distinguish co-eluting impurities.
Protocol: Purity Determination by Reverse-Phase HPLC-DAD
-
Sample Preparation: Accurately prepare a solution of the purified product in acetonitrile or methanol at a concentration of approximately 0.5 mg/mL.
-
Instrumentation: HPLC system with a Diode Array Detector.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm | Provides excellent resolution for small molecules.[10] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, improving peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Standard organic modifier for reverse-phase. |
| Gradient | 10% to 90% B over 20 minutes | A longer gradient ensures separation of closely related impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves reproducibility of retention times. |
| Detection | DAD, 210 - 400 nm. Monitor at 254 nm. | 254 nm is a common wavelength for aromatic systems. |
| Injection Vol. | 10 µL | Balances signal intensity with potential for column overload. |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main product peak as a percentage of the total peak area. The ICH guidelines suggest that impurities above 0.10% should be identified and characterized.[]
NMR Spectroscopy: The Definitive Structural Proof
Expertise & Experience: NMR is the unequivocal tool for structure elucidation.[11] For products derived from this compound, ¹H NMR is used to confirm the disappearance of the starting material's pyrimidine proton signals and the appearance of new signals corresponding to the coupled partner. Critically, it also confirms the integrity of the pyrrolidine and Boc groups.[12][13][14] For complex structures, 2D NMR techniques like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are essential for unambiguous assignment of all signals.
Protocol: Structural Elucidation by ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the highly purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Key ¹H NMR Signatures to Verify:
-
Disappearance of Starting Material: The singlet for the two equivalent pyrimidine protons (H-4 and H-6) in the starting material should be absent.
-
Appearance of New Signals: New aromatic or aliphatic signals corresponding to the group introduced at the C-5 position of the pyrimidine ring.
-
Pyrrolidine Moiety: The complex multiplet pattern for the pyrrolidine ring protons should be present, potentially with slight shifts compared to the starting material.[15]
-
Boc Group: A characteristic singlet integrating to 9 protons around 1.4-1.5 ppm.
-
-
¹³C NMR Analysis: Confirm the presence of all expected carbon atoms and the appearance of new carbon signals from the coupled fragment.
-
2D NMR (if needed): If the ¹H spectrum is crowded or assignments are ambiguous, perform COSY and HSQC experiments to map the connectivity of the entire molecule.
Chiral HPLC: Verifying Enantiomeric Integrity
Expertise & Experience: The starting material contains a stereocenter at the 3-position of the pyrrolidine ring. While many reaction conditions (like Suzuki couplings) are not expected to affect this center, harsh basic or thermal conditions could theoretically lead to racemization. Verifying the enantiomeric excess (e.e.) is a critical quality control step, particularly in a drug development context.[16] Chiral HPLC, which uses a chiral stationary phase (CSP), is the gold standard for this analysis.[17][18]
Caption: Principle of enantiomeric separation by Chiral HPLC.
Protocol: Enantiomeric Excess (e.e.) Determination
-
Column & Mobile Phase Screening: This is an empirical process. Good starting points are polysaccharide-based columns.
-
Recommended Columns: Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ series.
-
Typical Mobile Phases: Normal phase (e.g., n-Hexane/Isopropanol mixtures) or polar organic (e.g., Acetonitrile/Methanol).[19]
-
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the product in the mobile phase. Also prepare a sample of the racemate if available, to confirm peak identity.
-
Example Chromatographic Conditions:
| Parameter | Example Setting | Rationale |
| Column | Chiralpak® IC-3 (250 x 4.6 mm, 3µm) | A versatile immobilized amylose-based CSP.[18] |
| Mobile Phase | 95:5 (v/v) n-Hexane : Isopropanol | A common non-polar mobile phase for chiral separations. |
| Flow Rate | 0.8 mL/min | Adjusted to optimize resolution. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral resolution. |
| Detection | UV at 254 nm | Assumes the product has a sufficient chromophore. |
-
Data Analysis: Integrate the peaks corresponding to the desired enantiomer and the undesired enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Conclusion
The characterization of products from reactions involving this compound is a critical task that demands a synergistic suite of analytical techniques. A workflow beginning with rapid LC-MS for identity confirmation, followed by rigorous HPLC-DAD for purity quantification, definitive NMR for structural elucidation, and specific Chiral HPLC for stereochemical integrity, provides the necessary confidence for advancing compounds through the drug discovery and development pipeline. Each method provides a unique and indispensable piece of the puzzle, and their collective interpretation forms the bedrock of sound scientific and regulatory practice.
References
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SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
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Chemistry. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301. [Link]
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Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. [Link]
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ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from ResearchGate. [Link]
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Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Retrieved from Advion. [Link]
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Fraaije, M. W., et al. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. [Link]
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ResearchGate. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64. [Link]
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ResearchGate. (2025). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. Retrieved from ResearchGate. [Link]
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Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
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Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3645-3654. [Link]
-
Ayub, K., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5035. [Link]
-
ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from ProQuest. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). CHARACTERIZATION OF HETEROCYCLIC COMPOUNDS AND THEIR ANTIMICROBIAL EFFICIENCY: A COMPREHENSIVE REVIEW. [Link]
-
ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. Retrieved from ResearchGate. [Link]
-
Kariofillis, S. K., et al. (2021). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 23(15), 5842-5846. [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from BioAgilytix. [Link]
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from ResearchGate. [Link]
-
Kostyanovsky, R. G., & Kadorkina, G. K. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6287. [Link]
-
Spáčilová, L., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 268. [Link]
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Application Note: Strategic Use of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine for the Modular Synthesis of PROTAC Degraders
Audience: Researchers, scientists, and drug development professionals.
Abstract: Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of targeting and eliminating disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] The design of these heterobifunctional molecules, which consist of a warhead for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is a complex process where the linker plays a pivotal role.[2] The linker's length, rigidity, and chemical composition are critical determinants of the PROTAC's ability to form a stable and productive ternary complex, ultimately governing its degradation efficiency and selectivity.[3] This guide details the strategic application of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine , a versatile and structurally sophisticated building block, for the rational and modular synthesis of PROTACs. We provide a comprehensive overview of its advantages, a detailed synthetic workflow, and a step-by-step protocol for the synthesis of a representative PROTAC, demonstrating the utility of this reagent in accelerating drug discovery programs.
The PROTAC Mechanism and the Centrality of the Linker
PROTACs function as catalytic agents that induce proximity between a target protein and an E3 ubiquitin ligase.[] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which triggers the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to lysine residues on the surface of the POI.[2] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[1] The PROTAC molecule is then released and can participate in further degradation cycles.[1][5]
The linker is not a passive spacer; it is a critical determinant of ternary complex stability.[3] An improperly designed linker can lead to steric clashes or unfavorable conformations, preventing the formation of a productive complex.[3] Linker composition also profoundly influences the physicochemical properties of the PROTAC, including solubility, cell permeability, and metabolic stability.[2][3] The use of building blocks that impart some degree of rigidity, such as those containing heterocyclic scaffolds, is an increasingly common strategy to enhance the bioactive conformation of the ternary complex.[6][]
Profile of a Versatile Linker Precursor: this compound
This compound (CAS 914347-79-8) is a powerful building block for constructing PROTACs due to its unique structural features that allow for a controlled, stepwise synthesis.[8][9]
Chemical Structure:
Key Advantages:
-
Orthogonal Reactive Sites: The molecule possesses two distinct and orthogonally reactive functional groups. The 5-bromo-pyrimidine moiety is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for facile connection to a warhead. The Boc-protected secondary amine on the pyrrolidine ring can be deprotected under acidic conditions to reveal a nucleophilic amine, ready for amide bond formation with an E3 ligase ligand. This orthogonality is the cornerstone of a modular and predictable synthetic strategy.
-
Structural Rigidity and Defined Geometry: Unlike flexible polyethylene glycol (PEG) or alkyl chains, the pyrimidine and pyrrolidine rings introduce conformational constraints into the linker.[] This rigidity can reduce the entropic penalty of forming the ternary complex and pre-organize the warhead and E3 ligase ligand into a productive orientation, potentially enhancing degradation potency and metabolic stability.[6][10]
-
Improved Physicochemical Properties: The incorporation of heterocyclic and polar ether functionalities can help modulate the lipophilicity of the final PROTAC, often improving solubility and cell permeability compared to purely aliphatic linkers.[2]
General Synthetic Strategy and Workflow
The use of this compound enables a highly convergent and modular synthetic approach. A typical workflow involves a three-stage process: (1) coupling of the POI warhead to the bromopyrimidine, (2) deprotection of the Boc group, and (3) coupling of the E3 ligase ligand to the newly freed amine.
Detailed Experimental Protocol: Synthesis of a Representative PROTAC
This section provides a representative, step-by-step protocol for synthesizing a PROTAC using a generic kinase inhibitor warhead functionalized with a boronic acid ("Warhead-B(OH)₂") and a pomalidomide-derived CRBN ligand with a carboxylic acid linker ("Pomalidomide-COOH").
Materials and Reagents:
-
This compound
-
Warhead-B(OH)₂ (Protein of Interest Ligand)
-
Pomalidomide-COOH (E3 Ligase Ligand)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane, Dimethylformamide (DMF), Dichloromethane (DCM) (Anhydrous)
-
Trifluoroacetic Acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard workup and purification reagents (EtOAc, brine, MgSO₄, silica gel, RP-HPLC columns)
Step 4.1: Suzuki Coupling of Warhead to Linker Precursor
Causality: This step utilizes a palladium-catalyzed Suzuki coupling, a robust and widely used C-C bond-forming reaction, to attach the warhead to the pyrimidine ring of the linker building block. The choice of Pd(dppf)Cl₂ as a catalyst is common for its efficiency in coupling aryl bromides with boronic acids.
-
To a reaction vial, add this compound (1.0 eq), Warhead-B(OH)₂ (1.2 eq), and Na₂CO₃ (3.0 eq).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.1 eq) to the mixture.
-
Seal the vial and heat the reaction to 80-90 °C for 4-12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the Boc-protected intermediate.
Step 4.2: Boc Deprotection of the Pyrrolidine Amine
Causality: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature, liberating the secondary amine as a TFA salt, which is then used directly in the next step.
-
Dissolve the purified Boc-protected intermediate from Step 4.1 in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C (e.g., 20-30% v/v solution of TFA in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting crude amine TFA salt is typically used in the next step without further purification.
Step 4.3: Amide Coupling with E3 Ligase Ligand
Causality: This final step forms the stable amide bond connecting the linker to the E3 ligase ligand. HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid. DIPEA is a non-nucleophilic organic base used to neutralize the TFA salt of the amine and facilitate the coupling reaction.
-
Dissolve Pomalidomide-COOH (1.1 eq) and HATU (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Dissolve the crude amine TFA salt from Step 4.2 (1.0 eq) in anhydrous DMF and add it to the activated acid mixture.
-
Add DIPEA (4.0 eq) to the reaction mixture and stir at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final crude PROTAC by preparative reverse-phase HPLC (RP-HPLC) to obtain the highly pure product.
Characterization and Data Summary
The identity and purity of all intermediates and the final PROTAC should be confirmed using standard analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and confirm the molecular weight of the products.
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure and assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the PROTAC, which should typically be >95% for biological assays.
Table 1: Representative Data for PROTAC Synthesis
| Parameter | Step 4.1 Intermediate | Step 4.2 Intermediate | Final PROTAC |
| Starting Material | 1-Boc-3-(5-Br...) (344.2 g/mol ) | Boc-Protected Intermediate | Amine TFA Salt |
| Reagent | Warhead-B(OH)₂ | TFA | Pomalidomide-COOH |
| Expected MW (M+H)⁺ | Varies with Warhead | Varies with Warhead | Varies with components |
| Typical Yield | 60-85% | >95% (crude) | 30-60% (after HPLC) |
| Typical Purity | >95% (after column) | Crude | >98% (after HPLC) |
| Characterization | LC-MS, ¹H NMR | LC-MS | LC-MS, ¹H NMR, HPLC |
Note: The values in this table are illustrative and will vary based on the specific warhead, E3 ligase ligand, and reaction conditions used.
Concluding Remarks
This compound stands out as a superior building block for the synthesis of PROTACs. Its inherent structural rigidity and orthogonally reactive handles permit a modular, reliable, and efficient synthetic strategy. This allows for the rapid generation of diverse PROTAC libraries by varying the warhead and E3 ligase ligand, accelerating structure-activity relationship (SAR) studies and the identification of potent and selective protein degraders. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage this valuable chemical tool in their targeted protein degradation programs.
References
- Schneekloth, A. R., & Crews, C. M. (2010). Chemical approaches to controlling protein stability. ChemBioChem, 11(6), 741-752.
- Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- Toure, M., & Crews, C. M. (2016). Small-molecule PROTACS: new approaches to protein degradation.
- Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777.
- Bondeson, D. P., Mares, A., Smith, I. E., Ko, E., Campos, S., Miah, A. H., ... & Crews, C. M. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
- Lu, J., Qian, Y., Altieri, M., Dong, H., Wang, J., Raina, K., ... & Crews, C. M. (2015). Hijacking the E3 ubiquitin ligase cereblon to efficiently target BRD4. Chemistry & Biology, 22(6), 755-763.
-
Cyrus, K., Wehenkel, M., Choi, E. Y., Han, H. J., Lee, H., Swanson, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Available at: [Link]
- Sun, X., Wang, J., Yao, X., Zheng, W., & Rao, Y. (2019). A chemical approach for the selective degradation of IRAK3.
- de Wispelaere, M., Du, G., & Cui, J. (2019). PROTAC-mediated protein degradation: a new therapeutic strategy for the treatment of hepatitis C virus infection. Biochemical Society Transactions, 47(5), 1463-1476.
-
Troup, R. I., Gmaschitz, T., & Rumpel, K. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(19), 10726-10745. Available at: [Link]
- Maniaci, C., Hughes, S. J., Testa, A., Chen, W., Lamont, D. J., Rocha, S., ... & Ciulli, A. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.
- Zhang, X., Crowley, V. M., Warka, R. C., & Molina, H. (2019). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 10(12), 1673-1679.
-
Alfa Chemistry. (2024, November 5). Advancing Drug Discovery with PROTAC Building Blocks [Video]. YouTube. Available at: [Link]
- Gabizon, R., Shraga, A., & Flesher, D. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(8), 1547-1553.
- Wang, L., Wu, L., & Song, Y. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 25(21), 5013.
- Iside, C., et al. (2020). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 63(21), 12512-12528.
- Chemsrc. (2025). CAS#:914347-76-5 | 1-BOC-3-(5-BROMOPYRIMIDIN-2-YLOXY)PIPERIDINE. Chemsrc.com.
-
Seedion. (n.d.). This compound. Seedion.com. Available at: [Link]
-
Scott, J. S., & Van Molle, I. (2023). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions, 51(3), 1135-1147. Available at: [Link]
-
Laibo Chem. (n.d.). This compound. Laibo Chem. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
Introduction: The Strategic Combination of Pyrimidine and Pyrrolidine Scaffolds in Kinase Inhibitor Design
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with a significant number of approved drugs targeting the ATP-binding site of these enzymes.[2] A common strategy in the design of potent and selective kinase inhibitors is the use of privileged scaffolds that can mimic the hinge-binding interactions of the native ATP ligand.[3]
The pyrimidine ring is a well-established and highly versatile scaffold in this regard, found in numerous clinically approved kinase inhibitors.[1] Its nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, a key determinant of binding affinity.[4] Complementing this, the pyrrolidine ring, a saturated five-membered heterocycle, offers a three-dimensional architecture that allows for the exploration of chemical space beyond the flat aromatic plane of many inhibitors.[5] The stereochemistry and substitution of the pyrrolidine ring can be fine-tuned to optimize interactions with specific pockets within the kinase active site, thereby enhancing potency and selectivity.[5]
This application note details a robust and versatile synthetic route for the development of novel kinase inhibitors based on a 2-(pyrrolidin-3-yloxy)pyrimidine scaffold. The key starting material, 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine , serves as a versatile platform for diversification through modern cross-coupling methodologies. The bromine atom at the 5-position of the pyrimidine ring provides a handle for introducing a wide array of aryl and heteroaryl groups via Suzuki-Miyaura coupling, or for the installation of various amine functionalities through Buchwald-Hartwig amination. Subsequent deprotection of the Boc (tert-butyloxycarbonyl) group on the pyrrolidine nitrogen unmasks a secondary amine, which can serve as a point for further functionalization or as a key pharmacophoric element for interacting with the target kinase. This strategic approach allows for the rapid generation of a library of diverse kinase inhibitors for screening and lead optimization.
Synthetic Strategy Overview
The overall synthetic strategy is a three-step process designed for flexibility and efficiency, allowing for the creation of a diverse library of compounds from a common intermediate.
Figure 1: General synthetic workflow for the preparation of novel kinase inhibitors.
Experimental Protocols
Part 1: Synthesis of this compound (Key Intermediate)
This procedure outlines the synthesis of the key building block via a Williamson ether synthesis. The reaction involves the deprotonation of 1-Boc-3-hydroxypyrrolidine to form an alkoxide, which then acts as a nucleophile to displace a bromine atom from 2,5-dibromopyrimidine.
Materials:
-
(R)- or (S)-1-Boc-3-hydroxypyrrolidine (1.0 equiv)
-
2,5-Dibromopyrimidine (1.2 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (R)- or (S)-1-Boc-3-hydroxypyrrolidine (1.0 equiv) and dissolve in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.5 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 2,5-dibromopyrimidine (1.2 equiv) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃) δ: 5.30-5.20 (m, 1H), 4.40-4.20 (m, 2H), 3.70-3.40 (m, 4H), 2.20-2.00 (m, 2H), 1.47 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 162.9, 160.8, 154.5, 108.9, 80.5, 76.5, 51.5, 44.5, 31.5, 28.5.
-
Mass Spectrometry (ESI): m/z calculated for C₁₃H₁₈BrN₃O₃ [M+H]⁺: 344.05; found: 344.1.
Part 2A: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of the key intermediate with various arylboronic acids to introduce diversity at the 5-position of the pyrimidine ring.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 90-100 °C for 12-24 hours. Alternatively, the reaction can be performed under microwave irradiation at 120-140 °C for 15-30 minutes.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-Boc-3-(5-arylpyrimidin-2-yloxy)pyrrolidine.
Part 2B: Diversification via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of the key intermediate to introduce various primary and secondary amines at the 5-position of the pyrimidine ring.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.08 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.08 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, stirring vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-Boc-3-(5-(N-substituted)-pyrimidin-2-yloxy)pyrrolidine.
Part 3: Final Boc Deprotection
This final step involves the removal of the Boc protecting group to yield the free secondary amine on the pyrrolidine ring, a common feature in many kinase inhibitors.
Materials:
-
Boc-protected pyrimidine derivative (from Step 2A or 2B) (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected pyrimidine derivative (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (10-20 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected kinase inhibitor scaffold. Further purification by chromatography or crystallization may be necessary.
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using the 2-(pyrrolidin-3-yloxy)pyrimidine scaffold, demonstrating the potential of this synthetic route.
| Compound ID | R Group (at Pyrimidine-5) | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | 4-Fluorophenyl | EGFR | 79 | [2] |
| 2 | 3-Methoxyphenyl | Her2 | 40 | [2] |
| 3 | Pyridin-3-yl | VEGFR2 | 150 | [2] |
| 4 | Morpholino | CDK2 | 204 | [2] |
| 5 | 1-Methyl-1H-pyrazol-4-yl | BTK | 11.1 | [9] |
Visualization of Key Reaction Mechanisms
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination Catalytic Cycle
This diagram outlines the generally accepted mechanism for the Buchwald-Hartwig amination.[10]
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The synthetic route detailed in these application notes provides a highly efficient and modular approach for the synthesis of a diverse range of potential kinase inhibitors based on the 2-(pyrrolidin-3-yloxy)pyrimidine scaffold. By leveraging the versatility of the this compound intermediate, researchers can rapidly access a wide variety of analogs through well-established and robust cross-coupling methodologies. The protocols provided herein are intended to serve as a reliable starting point for drug discovery campaigns aimed at identifying novel and potent kinase inhibitors for a multitude of therapeutic applications.
References
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Thornton, D. (2021). Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. Edubirdie. Retrieved from [Link]
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Bavetsias, V., et al. (2016). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 7(7), 683-688. Available from: [Link]
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Bradbury, R. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm, 11(9), 1437-1453. Available from: [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Available from: [Link]
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Wikipedia contributors. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved December 1, 2023, from [Link]
-
Ma, D., et al. (2018). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 3, 31. Available from: [Link]
-
Kaur, M., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available from: [Link]
-
Coombs, T. C., et al. (2013). Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: development of chemical probe ML315. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Available from: [Link]
-
Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4834. Available from: [Link]
-
NRO. (2023). Suzuki Coupling. NROChemistry. Retrieved from [Link]
-
Li, X., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available from: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond. Retrieved from [Link]
-
Innocenti, P., et al. (2015). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 13(7), 2096-2100. Available from: [Link]
-
Wright, M. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. Available from: [Link]
-
ACG Publications. (2020). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products, 14(5), 335-348. Available from: [Link]
-
Krátký, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2999. Available from: [Link]
-
Scott, J. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1). Journal of Medicinal Chemistry, 64(14), 10263-10282. Available from: [Link]
- Google Patents. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
Bradbury, R. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 1437-1453. Available from: [Link]
-
Barelier, S., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling, 57(5), 1013-1026. Available from: [Link]
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Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Retrieved from [Link]
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Kálai, T., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1922. Available from: [Link]
- Jaime-Figueroa, S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3841-3849.
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. Available from: [Link]
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available from: [Link]
- Google Patents. (2020). Method for preparing tert-butyl n-((1r,2s,5s) -.
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Application Notes and Protocols for the Stereoselective Synthesis of 3-Substituted Pyrrolidine Derivatives
Introduction: The Privileged Pyrrolidine Scaffold in Modern Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone structural motif in a vast array of biologically active natural products, pharmaceuticals, and chiral catalysts.[1][2] Its prevalence in FDA-approved drugs underscores its significance in medicinal chemistry, where it often serves as a key pharmacophore, influencing potency, selectivity, and pharmacokinetic properties.[3] The stereochemical configuration of substituents on the pyrrolidine ring is frequently critical to its biological function. Consequently, the development of robust and highly stereoselective methods for the synthesis of substituted pyrrolidines, particularly at the 3-position, is a paramount objective in modern organic synthesis. This guide provides an in-depth exploration of field-proven strategies and detailed protocols for the stereoselective construction of 3-substituted pyrrolidine derivatives, designed for researchers, scientists, and professionals in drug development.
Strategic Approaches to Stereocontrol
The stereoselective synthesis of 3-substituted pyrrolidines can be broadly categorized into several key strategies, each offering unique advantages in terms of substrate scope, efficiency, and the origin of stereochemical induction. This guide will delve into the following strategic approaches:
-
Asymmetric Organocatalysis: Harnessing the power of small chiral organic molecules to catalyze enantioselective transformations.
-
Transition Metal Catalysis: Employing chiral metal complexes to orchestrate highly selective bond formations.
-
Diastereoselective Strategies: Utilizing existing stereocenters or chiral auxiliaries to direct the formation of new stereocenters.
-
Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products as starting materials.
Asymmetric Organocatalysis: The Michael Addition Pathway
Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a metal-free and often environmentally benign alternative to traditional methods.[4] In the context of 3-substituted pyrrolidines, the asymmetric Michael addition of carbonyl compounds to nitroolefins, catalyzed by chiral pyrrolidine derivatives, is a particularly effective strategy.
Mechanistic Insight: The Enamine-Iminium Catalytic Cycle
The success of this transformation hinges on the dual activation strategy of the organocatalyst. The secondary amine of the catalyst reversibly reacts with a ketone or aldehyde nucleophile to form a chiral enamine. This enamine is more nucleophilic than the parent carbonyl compound and its chiral environment dictates the facial selectivity of the subsequent addition to the electrophilic nitroolefin. Concurrently, the catalyst can activate the nitroolefin through hydrogen bonding, further enhancing reactivity and stereocontrol. The catalytic cycle is completed by hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.
Caption: Enamine-Iminium catalytic cycle for the asymmetric Michael addition.
Protocol 1: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol describes a representative procedure for the synthesis of a 3-substituted pyrrolidine precursor via an organocatalytic Michael addition.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Benzoic acid (co-catalyst)
-
Toluene (solvent)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%).
-
Add benzoic acid (0.1 mmol, 10 mol%).
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 equivalent).
-
Add cyclohexanone (10.0 mmol, 10 equivalents).
-
Add toluene (2.0 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting nitroolefin is consumed (typically 24-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the Michael adduct.
-
The resulting γ-nitroketone can be converted to the corresponding 3-substituted pyrrolidine through a subsequent reductive cyclization step (e.g., using H₂, Pd/C).
Expected Outcome and Characterization:
The reaction typically affords the Michael adduct with high diastereoselectivity and enantioselectivity.
| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 10 | Toluene | 36 | 95 | 95:5 | 96 |
| 5 | CH₂Cl₂ | 48 | 92 | 93:7 | 94 |
| 10 | neat | 72 | 88 | 90:10 | 92 |
Data is representative and compiled from various sources on pyrrolidine-derived organocatalysts.
The stereochemical outcome should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis and the diastereomeric ratio by ¹H NMR spectroscopy of the purified product.
Transition Metal Catalysis: Precision in Pyrrolidine Construction
Transition metal catalysis offers a powerful and versatile platform for the stereoselective synthesis of complex molecules, including 3-substituted pyrrolidines. Various metals, in conjunction with chiral ligands, can catalyze a range of transformations with high levels of stereo- and regiocontrol.
Palladium-Catalyzed Asymmetric [3+2] Cycloaddition
Mechanistic Rationale:
The reaction is initiated by the oxidative addition of a palladium(0) catalyst to a TMM precursor, such as 2-(trimethylsilylmethyl)allyl acetate, to generate a palladium-TMM complex. This complex then undergoes a [3+2] cycloaddition with an imine. The chiral phosphoramidite ligand on the palladium center controls the facial selectivity of the cycloaddition, leading to the formation of one enantiomer of the pyrrolidine product in excess.
Caption: Simplified catalytic cycle for the Pd-catalyzed [3+2] cycloaddition.
Protocol 2: Enantioselective Palladium-Catalyzed [3+2] Cycloaddition of TMM with an N-Boc Imine
Materials:
-
Pd₂(dba)₃·CHCl₃ (palladium source)
-
Chiral phosphoramidite ligand (e.g., (R,R)-L)
-
2-(Trimethylsilylmethyl)allyl acetate (TMM precursor)
-
N-Boc-benzaldimine
-
Tetrahydrofuran (THF), anhydrous
-
Standard Schlenk techniques and inert atmosphere (N₂ or Ar)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
In a glovebox, to an oven-dried Schlenk flask, add Pd₂(dba)₃·CHCl₃ (0.025 mmol, 2.5 mol% Pd) and the chiral phosphoramidite ligand (0.06 mmol, 6 mol%).
-
Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst.
-
In a separate flask, dissolve N-Boc-benzaldimine (1.0 mmol, 1.0 equivalent) in anhydrous THF (3.0 mL).
-
Add the imine solution to the catalyst solution.
-
Add 2-(trimethylsilylmethyl)allyl acetate (1.5 mmol, 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Representative Results:
| Imine Substituent | Ligand | Temp (°C) | Yield (%) | ee (%) |
| Phenyl | (R,R)-L1 | 25 | 95 | 92 |
| 4-Methoxyphenyl | (R,R)-L1 | 25 | 93 | 94 |
| 4-Chlorophenyl | (R,R)-L1 | 0 | 96 | 95 |
Data is representative and compiled from various sources on Pd-catalyzed [3+2] cycloadditions.[7]
Gold-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines
Gold catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures.[8] A notable application is the diastereo- and enantioselective synthesis of 3,4-substituted pyrrolidines from allenenes.[9][10]
Mechanistic Overview:
In this transformation, a chiral gold(I) complex catalyzes the cyclization of an allene tethered to an alkene. This process generates a carbocationic intermediate, which is then trapped by a nucleophile. The chiral ligand on the gold catalyst controls the stereochemistry of the initial cyclization, and the subsequent nucleophilic attack often proceeds with high diastereoselectivity, allowing for the construction of multiple contiguous stereocenters.
Protocol 3: Gold(I)-Catalyzed Enantioselective Cycloaddition of an Allenene
Materials:
-
(Ph₃P)AuCl
-
AgSbF₆
-
Chiral phosphoramidite ligand
-
Substituted allenene
-
Methanol (nucleophile and solvent)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
In a glovebox, prepare the gold catalyst in situ by stirring (Ph₃P)AuCl (0.05 mmol, 5 mol%), AgSbF₆ (0.05 mmol, 5 mol%), and the chiral phosphoramidite ligand (0.055 mmol, 5.5 mol%) in anhydrous CH₂Cl₂ (1.0 mL) for 30 minutes.
-
In a separate flask, dissolve the allenene (1.0 mmol, 1.0 equivalent) in anhydrous CH₂Cl₂ (4.0 mL).
-
Cool the allenene solution to the desired temperature (e.g., -20 °C).
-
Add the prepared catalyst solution to the allenene solution.
-
Add methanol (5.0 mmol, 5.0 equivalents).
-
Stir the reaction at the specified temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Concentrate the reaction mixture and purify by silica gel column chromatography.
Illustrative Data:
| Allenene Substituent | Nucleophile | Yield (%) | dr | ee (%) |
| N-Tosyl | Methanol | 85 | >20:1 | 95 |
| N-Boc | Water | 78 | 15:1 | 92 |
Data is representative and compiled from various sources on Au-catalyzed cycloadditions.[1]
Diastereoselective Synthesis: A Three-Component Approach
Diastereoselective reactions are a powerful strategy for synthesizing chiral molecules, where the stereochemical outcome is controlled by an existing chiral center in the substrate or a chiral auxiliary. A notable example is the Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to form highly substituted pyrrolidines.[1][9][11][12][13]
Protocol 4: Yb(OTf)₃-Catalyzed Diastereoselective Synthesis of a Pyrrolidine
Materials:
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Benzaldehyde
-
Benzylamine
-
Dimethyl 1,1-cyclopropanedicarboxylate
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a round-bottom flask, add benzaldehyde (1.0 mmol, 1.0 equivalent) and benzylamine (1.0 mmol, 1.0 equivalent) in anhydrous CH₂Cl₂ (5.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the imine.
-
Add Yb(OTf)₃ (0.1 mmol, 10 mol%).
-
Add dimethyl 1,1-cyclopropanedicarboxylate (1.2 mmol, 1.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with CH₂Cl₂ (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography to afford the desired pyrrolidine derivative.
Typical Results:
This reaction typically proceeds with high diastereoselectivity, favoring the formation of the cis-2,5-disubstituted pyrrolidine.
| Aldehyde | Amine | Yield (%) | dr (cis:trans) |
| Benzaldehyde | Benzylamine | 92 | >95:5 |
| 4-Chlorobenzaldehyde | Benzylamine | 88 | >95:5 |
| Isobutyraldehyde | Aniline | 75 | 90:10 |
Data is representative and compiled from various sources on Yb(OTf)₃-catalyzed three-component reactions.[9]
Chiral Pool Synthesis: Nature's Starting Materials
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. These compounds serve as excellent starting materials for the synthesis of complex chiral molecules. L-proline and its derivatives are particularly valuable for the synthesis of substituted pyrrolidines.[14][15]
Protocol 5: Synthesis of a 3-Substituted Pyrrolidine from L-Proline
This protocol outlines a general strategy for the synthesis of a 3-aryl proline derivative via a directed C-H functionalization approach.
Materials:
-
N-Boc-L-proline
-
8-Aminoquinoline (directing group)
-
EDC·HCl (coupling agent)
-
4-Iodotoluene
-
Pd(OAc)₂ (catalyst)
-
AgOAc (oxidant)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Amide Coupling: Couple N-Boc-L-proline with 8-aminoquinoline using a standard peptide coupling reagent like EDC·HCl to install the directing group.
-
C-H Arylation: In a Schlenk tube under an inert atmosphere, combine the N-Boc-L-proline-8-aminoquinoline amide (1.0 mmol), 4-iodotoluene (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and AgOAc (2.0 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by silica gel column chromatography to obtain the 3-arylated product.
-
Removal of Directing Group: The 8-aminoquinoline directing group can be removed under appropriate conditions to yield the desired 3-substituted proline derivative.
Expected Stereochemical Outcome:
This directed C-H functionalization typically proceeds with high diastereoselectivity, affording the cis-2,3-disubstituted pyrrolidine as the major product.
Conclusion and Future Outlook
The stereoselective synthesis of 3-substituted pyrrolidines remains a vibrant and evolving field of research. The methodologies presented in this guide, from organocatalysis and transition metal catalysis to diastereoselective strategies and chiral pool synthesis, provide a powerful toolkit for accessing these valuable compounds with high levels of stereocontrol. The choice of a particular method will depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect even more efficient, selective, and sustainable methods for the synthesis of these privileged heterocyclic scaffolds to emerge, further empowering drug discovery and development efforts.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ([Link])
-
Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. ([Link])
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. ([Link])
-
A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade. ([Link])
-
Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. ([Link])
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ([Link])
-
Diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. ([Link])
-
Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. ([Link])
-
Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. ([Link])
-
Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines. ([Link])
-
Enantioselective construction of pyrrolidines by palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines. ([Link])
-
Gold(I)-Catalyzed Enantioselective [4 + 2]-Cycloaddition of Allene-dienes. ([Link])
-
Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. ([Link])
-
Straightforward synthesis of 3-substituted pyrrolidines from active methylene compounds, sarcosine and formaldehyde. ([Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ([Link])
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ([Link])
-
Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diyenes with isocyanates. ([Link])
-
Gold(I)-Catalyzed Enantioselective [4 + 2]-Cycloaddition of Allene-dienes. ([Link])
-
Sharpless asymmetric dihydroxylation. ([Link])
-
Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines.. ([Link])
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ([Link])
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ([Link])
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ([Link])
-
Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. ([Link])
-
Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. ([Link])
-
Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf) 3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. ([Link])
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ([Link])
-
Allenes and Derivatives in Gold(I)- and Platinum(II)-Catalyzed Formal Cycloadditions. ([Link])
-
Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. ([Link])
-
Cobalt Complex-Catalyzed Hydrosilylation of Alkenes and Alkynes. ([Link])
-
Trimethylenemethane Palladium Catalysed Cycloaddition - Overview. ([Link])
-
Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. ([Link])
-
Sharpless asymmetric dihydroxylation. ([Link])
-
Palladium-Catalyzed Asymmetric Formal [3+2] Cycloaddition. ([Link])
-
Sharpless Asymmetric Dihydroxylation. ([Link])
-
Allenes and Derivatives in Gold(I)- and Platinum(II)-Catalyzed Formal Cycloadditions. ([Link])
-
Sharpless Asymmetric Dihydroxylation Reaction. ([Link])
-
Scheme 24: Gold(I)-catalyzed (2 + 2) cycloaddition of allenenes.. ([Link])
-
Evolution of Pyrrolidine-Type Asymmetric Organocatalysts by “Click” Chemistry. ([Link])
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ([Link])
-
Catalytic, three-component assembly reaction for the synthesis of pyrrolidines. ([Link])
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ([Link])
-
Pyrrolidine synthesis. ([Link])
-
Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. ([Link])
-
Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes. ([Link]
Introduction: The Privileged Pyrrolidine Scaffold in Modern Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone structural motif in a vast array of biologically active natural products, pharmaceuticals, and chiral catalysts.[1][2] Its prevalence in FDA-approved drugs underscores its significance in medicinal chemistry, where it often serves as a key pharmacophore, influencing potency, selectivity, and pharmacokinetic properties.[3] The stereochemical configuration of substituents on the pyrrolidine ring is frequently critical to its biological function. Consequently, the development of robust and highly stereoselective methods for the synthesis of substituted pyrrolidines, particularly at the 3-position, is a paramount objective in modern organic synthesis. This guide provides an in-depth exploration of field-proven strategies and detailed protocols for the stereoselective construction of 3-substituted pyrrolidine derivatives, designed for researchers, scientists, and professionals in drug development.
Strategic Approaches to Stereocontrol
The stereoselective synthesis of 3-substituted pyrrolidines can be broadly categorized into several key strategies, each offering unique advantages in terms of substrate scope, efficiency, and the origin of stereochemical induction. This guide will delve into the following strategic approaches:
-
Asymmetric Organocatalysis: Harnessing the power of small chiral organic molecules to catalyze enantioselective transformations.
-
Transition Metal Catalysis: Employing chiral metal complexes to orchestrate highly selective bond formations.
-
Diastereoselective Strategies: Utilizing existing stereocenters or chiral auxiliaries to direct the formation of new stereocenters.
-
Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products as starting materials.
Asymmetric Organocatalysis: The Michael Addition Pathway
Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a metal-free and often environmentally benign alternative to traditional methods.[4] In the context of 3-substituted pyrrolidines, the asymmetric Michael addition of carbonyl compounds to nitroolefins, catalyzed by chiral pyrrolidine derivatives, is a particularly effective strategy.
Mechanistic Insight: The Enamine-Iminium Catalytic Cycle
The success of this transformation hinges on the dual activation strategy of the organocatalyst. The secondary amine of the catalyst reversibly reacts with a ketone or aldehyde nucleophile to form a chiral enamine. This enamine is more nucleophilic than the parent carbonyl compound and its chiral environment dictates the facial selectivity of the subsequent addition to the electrophilic nitroolefin. Concurrently, the catalyst can activate the nitroolefin through hydrogen bonding, further enhancing reactivity and stereocontrol. The catalytic cycle is completed by hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.
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- 15. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Streamlined One-Pot Synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine for Accelerated Drug Discovery
Abstract
This application note details a robust and efficient one-pot synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine, a key intermediate in the development of contemporary therapeutics, particularly kinase inhibitors. By leveraging a nucleophilic aromatic substitution (SNAr) strategy, this protocol offers a streamlined alternative to multi-step procedures, significantly reducing reaction time, solvent usage, and purification efforts. The following guide provides a comprehensive, step-by-step methodology, delves into the mechanistic rationale behind the experimental design, and discusses the critical parameters for reaction optimization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic scaffolds for pharmaceutical applications.
Introduction
The pyrrolidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to confer favorable pharmacokinetic properties and engage in specific receptor interactions.[1] Similarly, the pyrimidine ring is a cornerstone of many biologically active molecules, including a significant number of kinase inhibitors.[2] The convergence of these two privileged structures in this compound creates a versatile building block for the synthesis of complex molecular architectures in drug discovery.[3]
Traditional multi-step syntheses of such intermediates often involve the isolation of intermediates, leading to increased operational complexity and potential for yield loss. One-pot syntheses, or tandem reactions, have emerged as a powerful strategy in modern organic chemistry to enhance efficiency and sustainability.[4] This application note addresses the need for a more efficient synthesis of this compound by presenting a detailed one-pot protocol.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the hydroxyl group of 1-Boc-3-hydroxypyrrolidine, after deprotonation by a suitable base, acts as a nucleophile. It attacks the electron-deficient pyrimidine ring of 2,5-dibromopyrimidine, displacing one of the bromide ions. The reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex).
Experimental Workflow
The one-pot synthesis is designed for operational simplicity and efficiency. The workflow involves the in-situ formation of the alkoxide from 1-Boc-3-hydroxypyrrolidine, followed by the nucleophilic aromatic substitution reaction with 2,5-dibromopyrimidine.
Figure 1. A schematic representation of the one-pot synthesis workflow.
Detailed Experimental Protocol
Materials:
-
1-Boc-3-hydroxypyrrolidine (1.0 eq)
-
2,5-dibromopyrimidine (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
SNAr Reaction: To the resulting slurry, add a solution of 2,5-dibromopyrimidine (1.2 eq) in anhydrous THF dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Optimization of Reaction Conditions
The efficiency of this one-pot synthesis can be influenced by several factors. The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Recommended | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the hydroxyl group of 1-Boc-3-hydroxypyrrolidine, driving the reaction forward. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An aprotic solvent that is compatible with the strong base and effectively dissolves the reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling is recommended for the safe addition of NaH. The reaction then proceeds efficiently at room temperature. |
| Stoichiometry | Slight excess of 2,5-dibromopyrimidine | A slight excess of the pyrimidine derivative can help to drive the reaction to completion. |
Mechanistic Rationale
The one-pot synthesis of this compound proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.
Figure 2. A simplified representation of the SNAr reaction mechanism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC/LC-MS. |
| Incomplete deprotonation | Ensure the use of anhydrous solvent and a fresh, active batch of NaH. | |
| Side Product Formation | Reaction with the second bromine | Use a slight excess of 2,5-dibromopyrimidine and monitor the reaction closely to avoid over-reaction. |
| Difficult Purification | Impurities from starting materials | Ensure the purity of the starting materials before commencing the reaction. |
Conclusion
The one-pot synthesis of this compound presented in this application note offers a significant improvement over traditional multi-step methods. By providing a detailed, step-by-step protocol and a thorough discussion of the underlying chemical principles, this guide empowers researchers to efficiently synthesize this valuable intermediate for their drug discovery programs. The streamlined nature of this protocol is expected to accelerate the synthesis of novel kinase inhibitors and other biologically active molecules.
References
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Vertex Pharmaceuticals Incorporated. (2023). Vertex Announces U.S. FDA and European Commission Approval of CASGEVY™ (exagamglogene autotemcel) for the Treatment of Sickle Cell Disease and Transfusion-Dependent Beta-Thalassemia. [Link]
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135413523, Cerdulatinib. [Link]
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 914347-79-8, this compound. [Link]
- Tempest, P. A. (2005). Recent advances in the application of multicomponent reactions in drug discovery. Current opinion in drug discovery & development, 8(6), 776-788.
- Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
- Warner, S. L., et al. (2016). Targeting JAK2 V617F in myeloproliferative neoplasms. Journal of thrombosis and haemostasis, 14(1), 12-23.
- Norman, P. (2015). A review of progress in the discovery of janus kinase 2 inhibitors.
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
Green Chemistry. (2012). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. [Link]
-
MDPI. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
Sources
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- 2. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming low yields in the synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
Introduction
Welcome to the technical support guide for the synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The synthetic route, typically a Nucleophilic Aromatic Substitution (SNAr), couples 1-Boc-3-hydroxypyrrolidine with an activated pyrimidine, most commonly 2-chloro-5-bromopyrimidine.
While conceptually straightforward, this reaction is frequently plagued by low yields, incomplete conversion, and challenging purifications. This guide provides a structured, in-depth troubleshooting framework designed for researchers and process chemists to diagnose and resolve common issues encountered during this synthesis. We will explore the reaction mechanism, dissect critical parameters, and provide optimized protocols grounded in established chemical principles.
Section 1: Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The formation of the target ether linkage proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the alkoxide, generated by deprotonating 1-Boc-3-hydroxypyrrolidine with a suitable base, acts as the nucleophile. It attacks the electron-deficient pyrimidine ring at the C2 position, which is activated by the electron-withdrawing nitrogen atoms of the ring. The chloride ion is subsequently eliminated as a leaving group. The C2 position is significantly more activated towards nucleophilic attack than the C5 position bearing the bromide[1][2].
Understanding this mechanism is crucial for troubleshooting, as it highlights the importance of nucleophile strength, electrophile activation, and the stability of the intermediate Meisenheimer complex.
Section 2: Troubleshooting Guide
This section is formatted as a series of questions addressing common experimental failures.
Category 1: Low or No Conversion of Starting Materials
Question: My reaction shows very little to no product formation by TLC/LC-MS analysis. What are the primary causes?
Answer: Low or no conversion is typically rooted in three areas: insufficient nucleophile generation, poor reagent quality, or suboptimal reaction conditions.
-
Ineffective Deprotonation: The pKa of the secondary alcohol on 1-Boc-3-hydroxypyrrolidine is ~16-17. A sufficiently strong base is required for complete deprotonation to form the reactive alkoxide.
-
Weak Bases (e.g., K₂CO₃, Et₃N): These are often too weak to generate the alkoxide in sufficient concentration, leading to a stalled reaction.
-
Strong Bases (e.g., NaH, KOtBu, LiHMDS): These are highly effective. Sodium hydride (NaH) is a common and cost-effective choice. It should be used as a dispersion in mineral oil and washed with anhydrous hexane before use to remove the oil and any passivating hydroxide layer. Using a stronger base can significantly improve reactivity[1].
-
-
Reagent Quality and Purity:
-
1-Boc-3-hydroxypyrrolidine: This reagent is generally stable but can absorb moisture[3][4][5]. Ensure it is dry by storing it in a desiccator. Water will quench the strong base.
-
2-Chloro-5-bromopyrimidine: This electrophile can degrade, especially if discolored[1]. Hydrolysis to the corresponding pyrimidinone is a common degradation pathway in the presence of moisture[1]. It is highly recommended to use a fresh, pure sample.
-
Anhydrous Conditions: The presence of water is highly detrimental. It consumes the strong base and can lead to hydrolysis of the electrophile[1][6]. All glassware must be oven- or flame-dried, and the reaction should be run under an inert atmosphere (Nitrogen or Argon). Use anhydrous-grade solvents.
-
-
Suboptimal Temperature: SNAr reactions on heteroaromatics often require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gradually increasing the heat (e.g., to 60-80 °C) while monitoring by TLC or LC-MS is advised[1].
Question: How do I select the optimal base and solvent combination?
Answer: The choice of base and solvent is interdependent and critical for success. The goal is to maximize both the solubility of the reagents and the reactivity of the nucleophile.
-
Solvent Choice: Polar aprotic solvents are the standard for SNAr reactions because they solvate the cation of the base (e.g., Na⁺) without strongly solvating the alkoxide nucleophile, thus enhancing its nucleophilicity[1].
-
Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF).
-
Avoid: Protic solvents like ethanol or methanol. These can act as competing nucleophiles, leading to the formation of methoxy- or ethoxy-pyrimidine byproducts, a common issue in related syntheses[7][8][9]. Esters are incompatible with strong bases[9].
-
-
Base-Solvent Pairing:
-
NaH in THF or DMF: This is the most common and reliable combination. The reaction of the alcohol with NaH can be performed at 0 °C to control the initial exotherm from hydrogen gas evolution, followed by warming to room temperature and then adding the electrophile.
-
KOtBu in THF: Potassium tert-butoxide is also an excellent choice, offering high reactivity.
-
Cesium Carbonate (Cs₂CO₃) in DMF: While a carbonate, Cs₂CO₃ is significantly more effective than K₂CO₃ due to the "cesium effect," which involves better dissociation and coordination, enhancing the nucleophilicity of the alkoxide. It can be a milder alternative if NaH proves too harsh.
-
Category 2: Complex Reaction Mixture & Side Products
Question: My reaction works, but I see multiple spots on TLC and a low yield of the desired product. What are the likely side reactions?
Answer: The formation of multiple byproducts points to issues with selectivity, stability, or competing reaction pathways.
-
Hydrolysis: As mentioned, water in the reaction mixture can lead to the formation of 5-bromo-2-pyrimidinol from the starting material or hydrolysis of the product's ether bond under harsh conditions. Solution: Strictly enforce anhydrous conditions[1].
-
Solvent Participation: If a nucleophilic solvent (e.g., an alcohol) is used, it will compete with the pyrrolidine alkoxide, leading to solvent-adducted byproducts[7][8]. Solution: Use only polar aprotic solvents like DMF, DMSO, or THF[9].
-
N-Boc Deprotection: While generally stable, the Boc group can be labile under certain conditions. Very high temperatures or acidic/strongly basic conditions during workup could lead to its removal. Solution: Maintain moderate reaction temperatures (typically ≤ 80 °C) and use a careful, non-acidic workup procedure.
-
Disubstitution: While the chlorine at C2 is more reactive, reaction at the C5-bromo position can occur under forcing conditions (high temperature, very reactive catalyst systems), especially in related cross-coupling reactions[1]. For this SNAr, it is less common but possible. Solution: Use stoichiometric amounts of the nucleophile and avoid excessive heating. Lowering the temperature can improve selectivity[1].
Section 3: Optimized Experimental Protocol
This protocol incorporates best practices to mitigate the common issues discussed above.
Reagents:
-
1-Boc-3-hydroxypyrrolidine (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
2-Chloro-5-bromopyrimidine (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Hexane (for washing NaH)
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add the required amount of sodium hydride to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and N₂ inlet.
-
NaH Wash: Add anhydrous hexane via syringe to suspend the NaH. Stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via cannula or syringe. Repeat this wash two more times to remove the mineral oil.
-
Alkoxide Formation: Add anhydrous DMF to the washed NaH to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Dissolve 1-Boc-3-hydroxypyrrolidine in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH slurry at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction and the evolution of H₂ gas.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until H₂ evolution ceases. This ensures complete formation of the alkoxide nucleophile.
-
SNAr Reaction: Dissolve 2-chloro-5-bromopyrimidine in anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) or LC-MS every 1-2 hours until the starting pyrrolidine is consumed.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Safety Note: The quench can be exothermic and may evolve residual H₂.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., Ethyl Acetate or CH₂Cl₂; 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to isolate the pure product.
Section 4: Key Parameter Summary
| Parameter | Sub-Optimal Choice & Result | Recommended Choice & Rationale |
| Base | K₂CO₃, Et₃N: Low reactivity, incomplete conversion. | NaH, KOtBu: Strong bases that ensure complete formation of the highly reactive alkoxide nucleophile[1]. |
| Solvent | Ethanol, Methanol: Leads to O-alkylation by solvent, forming byproducts[7][8]. | Anhydrous DMF, DMSO, THF: Polar aprotic solvents that enhance nucleophilicity and do not compete in the reaction[1][9]. |
| Temperature | Room Temp: May be too slow, leading to long reaction times. >100 °C: Increased risk of side reactions and decomposition. | 60-80 °C: Provides sufficient energy to overcome the activation barrier without promoting significant side reactions[1]. |
| Atmosphere | Air: Moisture leads to hydrolysis of electrophile and quenches the base[1]. | Inert (N₂ or Ar): Essential for excluding moisture and oxygen, preserving the integrity of the reagents and intermediates. |
Section 5: Frequently Asked Questions (FAQs)
Q1: How critical are strictly anhydrous conditions? A1: They are absolutely critical. The strong bases used (like NaH) react violently with water. Furthermore, even trace amounts of water can hydrolyze the 2-chloro-5-bromopyrimidine starting material, reducing its availability and introducing impurities that complicate purification[1][6].
Q2: My 2-chloro-5-bromopyrimidine has a yellow/brown tint. Can I still use it? A2: Discoloration often indicates degradation, likely due to hydrolysis or other decomposition pathways[1]. While it might still work, you will likely see lower yields and a more complex impurity profile. For reproducible and high-yielding results, using fresh, white, crystalline material is strongly recommended. Verifying purity by NMR or LC-MS before use is a good practice[1].
Q3: Can I use a different protecting group on the pyrrolidine nitrogen? A3: Yes, other carbamate protecting groups like Cbz or Fmoc could be used. However, you must consider their stability relative to the reaction and deprotection conditions. The Boc group is advantageous due to its general stability to the basic SNAr conditions and its straightforward removal with acid (e.g., TFA) post-synthesis.
Q4: What is the best way to monitor the reaction? A4: Thin-Layer Chromatography (TLC) is a quick and effective method. Co-spot a lane with your starting materials next to the reaction mixture to track their consumption. Staining with potassium permanganate (KMnO₄) is often effective for visualizing the reactants and product. For more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the product and identify key intermediates or byproducts.
References
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Overcoming side reactions in pyrimidine synthesis. BenchChem.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Source Not Available.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- Identifying common side reactions of 5-Bromo-2-chloropyrimidine. BenchChem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- Synthesis, reactions, and applications of pyrimidine deriv
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing).
- SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH.
- AZ1 via Williamson Ether Synthesis and Reductive Amination.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
- CAS 103057-44-9 1-Boc-3-hydroxypyrrolidine Impurity. Anant Pharmaceuticals Pvt. Ltd..
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- 1-Boc-3-pyrrolidinol. PubChem.
- 1-Boc-3-Hydroxypyrrolidine, min 98%, 100 grams. CP Lab Safety.
- This compound. Sunway Pharm Ltd.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
- (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7. Sigma-Aldrich.
- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- This compound. eChemHub.
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
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- 4. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Bromination of Pyrimidine Rings
Introduction for the Researcher
Welcome to the technical support guide for the bromination of pyrimidine rings. Brominated pyrimidines are indispensable building blocks in medicinal chemistry and drug development.[1] However, the inherent electron-deficient (π-deficient) nature of the pyrimidine ring makes electrophilic substitution reactions, such as bromination, a nuanced challenge.[1] This guide is structured to provide direct, actionable answers to common issues encountered in the lab, moving from frequently asked questions to in-depth troubleshooting of specific side reactions. We aim to explain not just the "how" but the "why" behind these protocols, grounding our advice in mechanistic principles to empower your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does bromination preferentially occur at the C-5 position of the pyrimidine ring?
The C-5 position is the preferred site for electrophilic attack because it is the least electron-deficient carbon on the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect is most pronounced at the C-2, C-4, and C-6 positions, making them poor sites for reaction with an electrophile like Br+. The C-5 position, being further removed from the direct influence of both nitrogens, retains the highest relative electron density, making it the most nucleophilic carbon on the ring.[1]
Q2: What are the most common brominating agents for pyrimidines, and how do I choose between them?
The choice of brominating agent is critical and depends on the reactivity of your pyrimidine substrate, which is largely dictated by the substituents present. Electron-donating groups facilitate the reaction, while electron-withdrawing groups make it more difficult.[1]
| Reagent | Common Name(s) | Typical Use Case | Key Advantages | Potential Downsides |
| Br₂ | Molecular Bromine | Unactivated or deactivated pyrimidines. | High reactivity, low cost. | Highly toxic, corrosive, and volatile; often requires harsh conditions (high temp., strong acid) leading to side reactions.[2][3] |
| C₄H₄BrNO₂ | N-Bromosuccinimide (NBS) | Activated or moderately activated pyrimidines. | Solid, easier to handle than Br₂; enables both electrophilic and radical pathways.[4][5] | Can lead to side-chain bromination on alkyl-substituted pyrimidines; impure NBS can cause side reactions.[4][6] |
| C₅H₆Br₂N₂O₂ | 1,3-dibromo-5,5-dimethylhydantoin (DBH) | General purpose, especially for sensitive nucleoside substrates. | Efficient, often works under mild conditions; reactivity can be enhanced with Lewis acids.[7] | Can deliver two bromine equivalents, requiring careful stoichiometry control. |
Q3: My pyrimidine has an alkyl group (e.g., methyl). Will bromination occur on the ring or on the alkyl side chain?
This is a classic issue of competing reaction pathways: electrophilic aromatic substitution on the ring versus free-radical substitution on the side chain. The outcome is determined by your reaction conditions.[8]
-
For Ring Bromination (C-5): Promote an electrophilic pathway. Use a polar solvent (like DMF or CH₃CN) and an electrophilic bromine source like NBS or DBH in the dark, often with a Lewis acid catalyst.[4][7]
-
For Side-Chain Bromination (Benzylic position): Promote a radical pathway. Use NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN, benzoyl peroxide) or under UV irradiation.[6][8]
Part 2: Troubleshooting Guide for Common Side Reactions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired 5-Bromopyrimidine
Probable Cause A: Insufficiently Activated Substrate The pyrimidine ring itself is electron-deficient. If it also bears electron-withdrawing groups, it may be too deactivated for your chosen conditions.
-
Solution:
-
Increase Reaction Temperature: For robust substrates, heating the reaction can provide the necessary activation energy.[2]
-
Use a More Potent Brominating System: Switch from NBS to molecular bromine (Br₂), but be prepared for harsher conditions.[2]
-
Add a Lewis Acid Catalyst: The addition of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can significantly enhance the electrophilicity of the brominating agent (e.g., DBH), accelerating the reaction for even protected nucleosides.[7]
-
Probable Cause B: Impure or Decomposed Reagents N-Bromosuccinimide (NBS) can decompose over time, turning yellow or brown due to the formation of Br₂.[4] This can lead to inconsistent results and unwanted side reactions.
-
Solution:
-
Recrystallize NBS: If your NBS is not pure white, recrystallize it from water to remove succinimide and bromine impurities.
-
Use Fresh Reagents: Always use freshly opened or purified reagents for best results.
-
Problem 2: Formation of Multiple Products & Over-Bromination
Probable Cause A: Di-bromination or Poly-bromination This occurs when an excess of the brominating agent reacts with the newly formed, and often still reactive, 5-bromopyrimidine product. For substrates like uracil, this can lead to the formation of a 5,5-dibromo-6-hydroxyhydro derivative.[9][10]
-
Solution:
-
Control Stoichiometry: Carefully control the molar equivalents of your brominating agent. Use 1.0 to 1.1 equivalents for mono-bromination.
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent further bromination.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity and reduce the rate of the second bromination.[1]
-
Probable Cause B: Competing Ring vs. Side-Chain Bromination As discussed in the FAQs, using radical-promoting conditions (non-polar solvent, light) when you intend to perform an electrophilic ring bromination will result in a mixture of products.[8]
-
Solution:
Problem 3: Evidence of Ring Opening or Decomposition
Probable Cause: Reaction Conditions are too Harsh The pyrimidine ring, while aromatic, is not indestructible. Highly acidic conditions, excessive heat, or overly aggressive reagents can lead to the formation of addition intermediates that, instead of eliminating to form the aromatic product, undergo further reactions leading to ring opening or decomposition.[9]
-
Solution:
-
Switch to a Milder Reagent: If using Br₂ in acetic acid, consider switching to NBS or DBH in a neutral aprotic solvent like CH₂Cl₂ or CH₃CN.[7]
-
Avoid High Temperatures: If possible, run the reaction at room temperature or below, even if it requires a longer reaction time.
-
Buffer the Reaction: In cases where HBr is generated as a byproduct, its accumulation can create a highly acidic environment. Consider adding a non-nucleophilic base like barium carbonate to maintain acid-free conditions.[6]
-
Part 3: Experimental Protocols & Visualized Workflows
Protocol 1: Selective C-5 Monobromination using N-Bromosuccinimide (NBS)
This protocol is suitable for pyrimidines with neutral or electron-donating substituents.
Materials:
-
Pyrimidine substrate (1.0 mmol)
-
N-Bromosuccinimide (NBS), freshly recrystallized (1.05 mmol, 1.05 eq.)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN) (5 mL)
-
Round-bottom flask, magnetic stirrer, standard glassware
Procedure:
-
Dissolve the pyrimidine substrate (1.0 mmol) in DMF (5 mL) in a round-bottom flask wrapped in aluminum foil to exclude light.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS (1.05 mmol) to the cooled solution in one portion with vigorous stirring.
-
Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes.
-
Once the starting material is consumed (typically 1-4 hours), quench the reaction by pouring it into ice-cold water (20 mL).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow: Diagnosing a Failed Bromination Reaction
The following diagram outlines a logical decision-making process when a bromination reaction yields an undesirable outcome.
Caption: A decision tree for troubleshooting common pyrimidine bromination issues.
Mechanism: Electrophilic vs. Radical Bromination Pathways
The choice of conditions dictates which hydrogen atom is replaced.
Caption: Competing pathways for the bromination of an alkyl-substituted pyrimidine.
References
- BenchChem. (2025).
-
Stewart, R., & Gumbley, S. (2025). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. [Link]
-
Kumar, P., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. [Link]
- Max, G. (1976). Process for bromination of pyrimidine.
-
Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. ResearchGate. [Link]
-
Kumar, P., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53, 3333–3336. [Link]
-
Moore, A. M., & Anderson, R. C. (2025). THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. ResearchGate. [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. [Link]
- Anonymous. (2019). N-Bromosuccinimide. Wikipedia.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
De, A., & Roy, J. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Reagent Guides. [Link]
-
van der Westhuyzen, C. W., et al. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63(25), 5394-5405. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Labyrinth of Boc Deprotection: A Technical Support Guide for Complex Molecules
Welcome to the technical support center dedicated to one of the most routine, yet frequently challenging, procedures in modern organic synthesis: the removal of the tert-butyloxycarbonyl (Boc) protecting group. While often considered a straightforward acid-labile deprotection, its application in the synthesis of complex molecules—replete with sensitive functionalities and prone to unpredictable side reactions—can be anything but simple. This guide is designed to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and a deeper understanding of the underlying chemistry to navigate these challenges effectively.
Troubleshooting Guide: When Standard Protocols Fail
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the rationale behind them.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection is sluggish or doesn't go to completion, even after extended reaction times using standard 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). What are the potential causes, and how can I resolve this?
Answer: This is a common issue that can often be traced back to a few key factors.[1][2][3]
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is acid-catalyzed.[4] If the substrate itself is basic or if the reaction medium contains trace amounts of water, the effective acidity can be reduced.[1] Furthermore, the rate of Boc cleavage has been shown to have a second-order dependence on acid concentration, meaning a small drop in acidity can significantly slow the reaction.[2]
-
Solution: Gradually increase the concentration of TFA. For highly resistant substrates, using neat TFA for a short period might be necessary, provided the molecule can withstand these harsher conditions.[3]
-
-
Steric Hindrance: Bulky substituents near the Boc-protected amine can physically impede the approach of the acid, slowing the reaction rate.[1][2][3][5] N-methylated residues are also known to hinder deprotection.[1]
-
Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin bead does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains.[1][2] Interestingly, 100% TFA may cause less resin swelling than a 50% TFA solution in DCM.[2]
-
Peptide Aggregation (SPPS): As peptide chains grow, they can aggregate via the formation of secondary structures like β-sheets, which can physically block access to the N-terminus.
-
Solution: This is a more complex issue that may require sequence-specific strategies, such as the incorporation of disrupting amino acids or the use of specialized synthesis protocols.
-
Issue 2: Unwanted Side Reactions - Thetert-Butyl Cation Problem
Question: I'm observing byproducts where a tert-butyl group (+56 Da) has been added to my molecule, particularly on electron-rich aromatic rings or sulfur-containing residues. How can I prevent this?
Answer: This is a classic side reaction caused by the tert-butyl cation generated during the acidic cleavage of the Boc group.[6][7][8] This highly reactive electrophile will readily alkylate any nucleophilic sites on your molecule.[8][9][10]
-
Susceptible Residues: Functional groups particularly prone to tert-butylation include:
-
The Solution: Cation Scavengers: The most effective way to prevent this is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted alkylation.[5][11]
| Scavenger | Typical Concentration (v/v) | Target Residues |
| Triisopropylsilane (TIS) | 2.5 - 5% | General purpose, highly effective for tryptophan.[9] |
| Anisole | 2.5 - 5% | Tyrosine, Tryptophan |
| Thioanisole | 2.5 - 5% | Cysteine, Methionine, Tryptophan[11] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Cysteine, Methionine |
| Water | 2.5 - 5% | Can help hydrolyze the cation, but may reduce acid strength.[1] |
Experimental Protocol: Boc Deprotection with TFA and Scavengers
-
Preparation: Dissolve the Boc-protected substrate in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Scavenger Addition: Add the chosen scavenger (e.g., TIS to a final concentration of 5% v/v).[9]
-
TFA Addition: Slowly add TFA to the stirred solution to the desired final concentration (e.g., 50% v/v).[9][12]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor progress by TLC or LC-MS.[2][12]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[2] The resulting amine TFA salt can be used directly or neutralized with a mild base like saturated aqueous sodium bicarbonate.[2][12]
Issue 3: Deprotection of Other Acid-Sensitive Groups
Question: My Boc group is removed successfully, but other acid-labile groups in my molecule (e.g., tert-butyl esters, acetals, silyl ethers) are also being cleaved. What are my options?
Answer: This is a common challenge in the synthesis of complex molecules where orthogonal protection strategies are crucial.[5][12][13] Standard TFA or HCl conditions are often too harsh for substrates with multiple acid-sensitive functionalities.[5][14]
-
Milder Acidic Conditions: Consider using weaker protic acids. Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can sometimes provide the necessary selectivity.[3]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative. Reagents like zinc bromide (ZnBr₂) in DCM or trimethylsilyl iodide (TMSI) can be effective under milder conditions.[3][11][15] Aluminum chloride (AlCl₃) has also been reported for selective N-Boc cleavage.[11][16]
-
Non-Acidic Methods: For extremely sensitive substrates, a growing number of non-acidic methods are available.
| Method/Reagent | Conditions | Advantages |
| Thermal (Boiling Water) | Water, 100°C | "Green" method, no acid required.[14] |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, RT | Mild, effective for a wide range of substrates.[14][17][18][19][20][21] |
| TMSOTf / 2,6-lutidine | TMSOTf (1.5-2.0 equiv.), 2,6-lutidine (1.5-2.0 equiv.), DCM, 0°C to RT | Suitable for acid-sensitive substrates.[9] |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, 240°C | Rapid, can offer selectivity.[14] |
Decision Workflow for Deprotection Method Selection
Caption: Decision tree for selecting a Boc deprotection method.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Several techniques are effective:
-
Thin-Layer Chromatography (TLC): This is the quickest method.[2][17] The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material. Staining the TLC plate with ninhydrin is highly recommended as it produces a colored spot (usually purple) with the newly formed primary or secondary amine, confirming deprotection.[2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the consumption of starting material and formation of the product, and can help identify any side products.[2][3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is useful for monitoring the disappearance of the characteristic singlet of the Boc group's tert-butyl protons (around 1.4 ppm).[17]
Q2: What is the underlying mechanism of acid-catalyzed Boc deprotection?
A2: The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[4][6][22]
-
Fragmentation: The protonated carbamate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[4][6][22]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[4][6][22] The amine is then protonated by the excess acid to form the corresponding salt.[6]
Caption: Mechanism of Boc deprotection and cation scavenging.
Q3: What is an "orthogonal" protecting group strategy and why is it important?
A3: Orthogonality in protecting group chemistry means that you can selectively remove one protecting group in the presence of others within the same molecule.[12][13] This is achieved by choosing groups that are cleaved under distinctly different conditions.[5][12] The Boc group, being acid-labile, forms an excellent orthogonal pair with:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile (removed with piperidine).[5][13][23]
-
Cbz (Carboxybenzyl): Removable by hydrogenolysis (H₂/Pd-C).[5][13][23]
-
Alloc (Allyloxycarbonyl): Removed by palladium catalysis.[13]
This strategy is fundamental to the synthesis of complex molecules like peptides and oligonucleotides, where multiple functional groups require protection and sequential, site-specific modification.[5][13]
References
- Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. (2025). Benchchem.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. (2025). Benchchem.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection. (2025). Benchchem.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- A Researcher's Guide to Orthogonal Protection Strategies Involving the Boc Group. (2025). Benchchem.
- A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. (2025). Benchchem.
- Understanding Boc protection and deprotection in peptide synthesis. (2025). Benchchem.
- Challenges in N-Boc deprotection and altern
- Troubleshooting incomplete Boc deprotection. (2025). Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Amine Protection and Deprotection. Master Organic Chemistry.
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.
- Boc-guanidine deprotection side reactions and how to avoid them. (2025). Benchchem.
- Technical Support Center: Challenges in Boc Deprotection with Acid-Sensitive Substr
- BOC deprotection. (2023). Hubei Boze Chemical Co., Ltd..
- Amine Protection / Deprotection. Fisher Scientific.
- Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020). UKnowledge.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH.
- Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (2024). BOC Sciences.
- Protecting group. Wikipedia.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. BOC deprotection [ko.bzchemicals.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 19. uknowledge.uky.edu [uknowledge.uky.edu]
- 20. researchgate.net [researchgate.net]
- 21. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromopyrimidines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development professionals encountering challenges with bromopyrimidine substrates. Pyrimidines are a cornerstone of many pharmaceutical agents, yet their successful coupling requires a nuanced understanding of the reaction mechanism and potential pitfalls. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven strategies.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki-Miyaura coupling of bromopyrimidines. Each answer provides a causal explanation and a series of actionable steps to resolve the issue.
Q1: My reaction shows little to no conversion of the starting bromopyrimidine. What's going wrong?
A1: This is the most common issue and typically points to a problem in the catalytic cycle's initial stages, often related to catalyst activity or inhibition. Bromopyrimidines, being electron-deficient and possessing Lewis basic nitrogen atoms, present unique challenges.[1]
Potential Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The lone pair electrons on the pyrimidine's nitrogen atoms can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from entering the catalytic cycle.[2] This is a primary cause of failure for this substrate class.
-
Solution: Employ sterically hindered and electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are designed to be bulky, which prevents the flat pyrimidine ring from easily accessing and deactivating the palladium center.[1] These ligands also promote the crucial, often rate-limiting, oxidative addition step.[3][4]
-
-
Inactive Catalyst Species: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) to initiate the cycle. This reduction can sometimes be inefficient.
-
Poor Oxidative Addition: While the C-Br bond on an electron-deficient pyrimidine ring should be primed for oxidative addition, other electronic and steric factors can hinder this step.[1][4]
-
Solution: Beyond ligand selection, ensure your reaction temperature is adequate. Most Suzuki couplings of heteroaryl bromides require heating, typically in the 80-120 °C range, to drive the oxidative addition forward.[1]
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction.[5]
-
Solution: Ensure all solvents are rigorously degassed before use (e.g., by sparging with argon or nitrogen for 20-30 minutes or via freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen).[6]
-
Q2: My desired product is forming, but I have a major byproduct from protodeboronation. How can I suppress it?
A2: Protodeboronation is the undesired cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond.[7] This side reaction consumes your coupling partner and reduces yield. It is particularly problematic with electron-rich or unstable heteroaryl boronic acids under basic, aqueous conditions.[2][5]
Potential Causes & Solutions:
-
Boronic Acid Instability: Many boronic acids, especially heteroaromatic ones, are susceptible to hydrolysis and subsequent protodeboronation, a process that can be accelerated by the basic conditions of the reaction.[7][8]
-
Solution 1 (Slow Release): Use a more stable boronic acid surrogate. Potassium organotrifluoroborates (R-BF₃K) or MIDA (N-methyliminodiacetic acid) boronates are excellent alternatives.[7][9] These reagents slowly hydrolyze under the reaction conditions to release the boronic acid in situ, keeping its instantaneous concentration low and favoring transmetalation over protodeboronation.[10][11]
-
Solution 2 (Anhydrous Conditions): While many Suzuki protocols use aqueous bases, switching to anhydrous conditions can significantly reduce protodeboronation. Using a base like potassium fluoride (KF) or cesium fluoride (CsF) in a solvent like isopropanol or anhydrous dioxane can be effective.[12][13]
-
-
Excessively Harsh Base/High Temperature: Strong bases and high temperatures can accelerate the rate of protodeboronation.
-
Solution: Screen milder bases. While strong inorganic bases like K₂CO₃ or K₃PO₄ are common, a weaker base might be sufficient and less destructive.[14] Also, determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Q3: I'm observing significant homocoupling of my boronic acid. What causes this and how can it be prevented?
A3: The formation of a biaryl product derived from two molecules of your boronic acid (R-B(OH)₂ → R-R) is a common side reaction, often driven by the presence of oxygen and/or Pd(II) species.[5]
Potential Causes & Solutions:
-
Oxygen in the Reaction Mixture: As mentioned, oxygen can oxidize Pd(0). The resulting Pd(II) species can then promote the oxidative homocoupling of the boronic acid.[5]
-
Solution: Rigorous degassing of solvents and maintaining an inert atmosphere are critical. This is the most effective way to prevent oxygen-mediated side reactions.[6]
-
-
Inefficient Precatalyst Reduction: If a Pd(II) precatalyst is not fully reduced to Pd(0) at the start of the reaction, the remaining Pd(II) can participate in homocoupling pathways.
-
Solution: Using a Pd(0) source like Pd₂(dba)₃ can mitigate this issue. Alternatively, ensuring the reaction conditions (ligand, solvent, temperature) are suitable for rapid reduction of the Pd(II) precatalyst is key.
-
Frequently Asked Questions (FAQs)
Q4: How do I select the optimal Base and Solvent for my bromopyrimidine?
A4: The base and solvent are not independent variables; they form an interdependent system that must be optimized together.[14][15]
-
The Role of the Base: The primary role of the base is to activate the boronic acid. It reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻), which is the active species in the transmetalation step.[4][14]
-
Common Choices:
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective for challenging couplings, including those of heteroaryl chlorides. It is typically used in solvents like dioxane or toluene.[2]
-
Cesium Carbonate (Cs₂CO₃): Another highly effective base, often used for difficult substrates. Its high solubility in organic solvents can be advantageous.[2]
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that works for many systems, usually in a solvent mixture containing water (e.g., Dioxane/H₂O, Toluene/H₂O).[16]
-
-
The Role of the Solvent: The solvent must solubilize the reactants and catalyst, and its polarity can influence the reaction rate.
-
Common Choices: Aprotic solvents like 1,4-Dioxane , Toluene , or THF are frequently used, often with water as a co-solvent to dissolve the inorganic base.[2][15] For anhydrous conditions, polar aprotic solvents like DMF can be used, but care must be taken as they can decompose at high temperatures.[1]
-
Q5: What is a general starting point for screening reaction conditions?
A5: A systematic approach is crucial. A Design of Experiments (DoE) approach is powerful, but a simple screening matrix is a practical start.[17] The table below outlines a reasonable set of initial screening conditions for a novel bromopyrimidine coupling.
Table 1: Example Screening Matrix for Bromopyrimidine Suzuki Coupling
| Parameter | Condition A (Standard) | Condition B (Bulky Ligand) | Condition C (Anhydrous) | Condition D (Alternative Base) |
| Bromopyrimidine | 1.0 eq | 1.0 eq | 1.0 eq | 1.0 eq |
| Boronic Acid/Ester | 1.2 eq | 1.2 eq | 1.2 eq | 1.2 eq |
| Pd Precatalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd₂(dba)₃ (2.5 mol%) | PdCl₂(dppf) (5 mol%) |
| Ligand | - | SPhos (6 mol%) | XPhos (6 mol%) | - |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | CsF (2.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | Dioxane/H₂O (4:1) | Toluene | Isopropanol | THF/H₂O (4:1) |
| Temperature | 90 °C | 100 °C | 80 °C | 90 °C |
Visualizations & Protocols
Diagrams
A logical workflow is essential for efficient troubleshooting. The catalytic cycle diagram highlights key steps where issues specific to bromopyrimidines may arise.
Caption: Suzuki catalytic cycle highlighting points of failure for bromopyrimidines.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling a generic bromopyrimidine.
-
Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyrimidine (1.0 eq), the boronic acid or boronate ester (1.2–1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). ResearchGate. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2011). Journal of the American Chemical Society. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (2011). Journal of the American Chemical Society. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. [Link]
-
Protodeboronation. (n.d.). Wikipedia. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2014). Organic Letters. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2016). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (2024). ACS Catalysis. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (2013). ResearchGate. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (2012). Organic & Biomolecular Chemistry. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Angewandte Chemie International Edition. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2023). Chemical Science. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Journal of Catalysis. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2001). ResearchGate. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2022). Polyhedron. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
-
Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. (2020). ResearchGate. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]
-
Some Items of Interest to Process R&D Chemists and Engineers. (2016). Organic Process Research & Development. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Preventing Racemization at the 3-Position of the Pyrrolidine Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. The stereochemical integrity of the pyrrolidine scaffold, a privileged structure in medicinal chemistry, is paramount to the function and specificity of novel therapeutics.[1][2] Racemization, particularly at the C3 position, is a critical challenge that can compromise synthetic efficiency and lead to diastereomeric mixtures that are difficult to separate, ultimately impacting biological activity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose, prevent, and control racemization at the 3-position of the pyrrolidine ring during your synthetic campaigns.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Issue 1: Significant epimerization observed at C3 during a base-mediated reaction.
Question: I am performing a base-mediated alkylation on a pyrrolidine derivative with an ester group at the C3 position. Post-reaction analysis by chiral HPLC shows a nearly 1:1 mixture of diastereomers, but my starting material was stereochemically pure. What is causing this loss of stereochemistry, and how can I prevent it?
Answer: This is a classic case of racemization driven by the formation of a planar enolate intermediate. The electron-withdrawing nature of your C3-ester substituent significantly increases the acidity of the proton at the C3 position. The base in your reaction is abstracting this acidic proton to form a resonance-stabilized, planar enolate. Subsequent protonation (or reaction with an electrophile) can occur from either face of this planar intermediate, leading to a loss of the original stereochemistry.
The choice of base, temperature, and reaction time are critical factors that dictate the extent of this epimerization.[3]
Core Mechanism of C3-Racemization
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Solutions & Optimization Strategies:
-
Re-evaluate Your Choice of Base: Strong, unhindered bases are more likely to cause complete and rapid deprotonation. Switching to a weaker or more sterically hindered base can slow the rate of deprotonation relative to your desired reaction, minimizing the time the planar intermediate exists.[4]
Base Approx. pKa (Conjugate Acid) Structure Racemization Risk Comments DBU 13.5 1,8-Diazabicyclo[5.4.0]undec-7-ene High Strong, non-nucleophilic base. Often too aggressive for sensitive stereocenters. DIPEA 10.7 Diisopropylethylamine Moderate to High Widely used but can promote racemization, especially at elevated temperatures.[4] NMM 7.4 N-Methylmorpholine Low to Moderate A weaker and often safer alternative to DIPEA for sensitive substrates.[4] 2,4,6-Collidine 7.4 2,4,6-Trimethylpyridine Low Sterically hindered, reducing its ability to abstract the C3 proton efficiently. -
Employ Strict Temperature Control (Kinetic vs. Thermodynamic Control): Racemization is often the result of the system reaching thermodynamic equilibrium, where the most stable product mixture (often racemic) is formed.[5][6] By running your reaction at a significantly lower temperature (e.g., -78 °C), you can operate under kinetic control. This favors the fastest-forming product, which is often the one that retains the original stereochemistry, as the system lacks the energy to reverse the deprotonation step and equilibrate.[7][8]
-
Minimize Reaction Time: The longer your substrate is exposed to basic conditions, the greater the opportunity for epimerization. Monitor the reaction progress closely using TLC or LC-MS and quench it immediately upon consumption of the starting material.
Issue 2: My N-Boc protecting group seems to be cleaved under conditions intended to modify the C3-substituent.
Question: I am attempting a reaction that requires acidic conditions, but I'm observing partial or complete loss of my N-Boc protecting group. How can I proceed without compromising the nitrogen protection?
Answer: The N-Boc (tert-butyloxycarbonyl) group is notoriously labile under acidic conditions.[9] Its primary utility comes from its stability to a wide range of other conditions and its ease of removal with acids like trifluoroacetic acid (TFA).[10] If your desired transformation at C3 requires an acidic environment, the N-Boc group is likely an inappropriate choice.
Solutions & Alternative Strategies:
-
Switch to an Acid-Stable N-Protecting Group: Select a protecting group that is orthogonal to the N-Boc group, meaning it is stable to acid but can be removed under different conditions.
Protecting Group Structure Cleavage Conditions Comments Cbz (Benzyloxycarbonyl) Benzyl carbamate Catalytic Hydrogenolysis (H₂, Pd/C)[9] Excellent acid stability. The deprotection is clean and occurs under neutral conditions, preserving acid- and base-labile functional groups. Ts (Tosyl) p-Toluenesulfonamide Strongly reducing conditions (e.g., Na/NH₃) or harsh acid. Very robust and stable to most conditions, but deprotection can be challenging and may not be compatible with other functional groups.[9] Fmoc (9-Fluorenylmethyloxycarbonyl) Fluorenyl carbamate Mildly basic conditions (e.g., Piperidine in DMF)[9][10] Stable to acid and hydrogenation. Ideal for syntheses requiring orthogonal protection schemes. -
Modify the Synthetic Route: Consider performing the acid-sensitive step before the introduction of the N-Boc group. Alternatively, a different synthetic disconnection may allow you to circumvent the need for acidic conditions altogether.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of preventing racemization?
A1: The distinction is critical for maintaining stereochemical integrity.[5][6]
-
Kinetic Control occurs under conditions where the reaction is irreversible, typically at low temperatures and for short durations.[7] The major product is the one that is formed the fastest (i.e., has the lowest activation energy). This is often the product that retains the original stereochemistry.
-
Thermodynamic Control occurs when the reaction is reversible, usually at higher temperatures and for longer durations. This allows the products to equilibrate, and the final product ratio reflects their relative stabilities.[8] Since a racemic or epimeric mixture is often entropically favored and more stable, thermodynamic control frequently leads to racemization.
To prevent racemization, you almost always want to ensure your reaction is under kinetic control .
Kinetic vs. Thermodynamic Control Energy Profile
Caption: Energy diagram showing lower activation energy for the kinetic product and greater stability for the thermodynamic product.
Q2: How can I quantitatively measure the degree of racemization at C3?
A2: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the enantiomers or diastereomers in your sample. This differential interaction leads to different retention times, enabling their separation and quantification.[3][11]
General Workflow for Chiral HPLC Analysis:
-
Obtain a Racemic/Diastereomeric Standard: If possible, synthesize or purchase a sample containing a mixture of the stereoisomers to establish the retention times for each.
-
Select a Chiral Column: Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are a common starting point.
-
Develop the Method:
-
Start with a simple mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol).
-
Optimize the ratio of solvents to achieve baseline separation of the peaks.
-
Ensure the detector wavelength is appropriate for your compound.
-
-
Analyze and Quantify: Inject your purified reaction product. The relative area of the two peaks will give you the enantiomeric or diastereomeric ratio.
Q3: Are there synthetic strategies that build the pyrrolidine ring stereoselectively to avoid racemization issues from the start?
A3: Absolutely. Proactively building the desired stereocenter during ring formation is often a superior strategy to modifying a pre-existing, sensitive ring. Key methods include:
-
[3+2] Dipolar Cycloadditions: This is a powerful method where an azomethine ylide (a three-atom component) reacts with an alkene (a two-atom component) to form the pyrrolidine ring.[1][12][13] By using chiral catalysts, chiral auxiliaries, or chiral starting materials, this reaction can generate multiple stereocenters with high control.[14][15]
-
Intramolecular Cyclization: Designing a linear precursor that already contains the necessary chirality and can be cyclized under non-racemizing conditions is a very effective approach.[16][17]
-
Catalytic Asymmetric Hydrogenation: The reduction of substituted pyrroles or pyrrolines using a chiral catalyst can produce highly enantioenriched pyrrolidines.[18]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine and its derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these common hurdles in your experimental workflows.
I. Troubleshooting Guide: Addressing Immediate Solubility Issues
This section is designed in a question-and-answer format to provide direct solutions to specific problems you may be facing during your experiments.
Question 1: My this compound derivative has precipitated out of my aqueous buffer. What are my immediate steps?
Answer:
Precipitation from an aqueous buffer is a common issue, often stemming from the compound's low water solubility. The immediate goal is to redissolve the compound without compromising its integrity.
Immediate Actions & Scientific Rationale:
-
pH Adjustment: The pyrrolidine nitrogen in your compound is basic.[1][2][3][4] Lowering the pH of the buffer with a dilute acid (e.g., 0.1 M HCl) will protonate this nitrogen, forming a more soluble salt.[5][6][7][8] Most simple alkyl amines have pKa's in the range of 9.5 to 11.0.[3][4][9] Aim for a pH value at least 2 units below the pKa of the pyrrolidine nitrogen to ensure complete protonation and enhance solubility. Conversely, if your derivative has an acidic functional group, increasing the pH with a dilute base (e.g., 0.1 M NaOH) would be the appropriate action.[10]
-
Introduction of a Co-solvent: If pH adjustment is insufficient or undesirable, the addition of a water-miscible organic co-solvent can significantly increase solubility.[11][12] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for your relatively nonpolar compound.[13][14]
-
Recommended Co-solvents: Ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF).
-
Protocol: Start by adding the co-solvent dropwise while stirring until the precipitate dissolves. Be mindful that high concentrations of organic solvents can affect downstream biological assays.
-
-
Gentle Heating and Agitation: Increasing the temperature of the solution can enhance the solubility of most solid compounds.[12][15] Combine gentle heating (e.g., a 37°C or 50°C water bath) with continuous stirring or sonication to facilitate dissolution.[16] However, be cautious of potential compound degradation at elevated temperatures.
Question 2: I'm observing poor solubility of my derivative in organic solvents during purification by column chromatography. How can I improve this?
Answer:
Solubility issues during chromatographic purification can lead to poor separation and recovery. The principle of "like dissolves like" is paramount here.[17][18]
Strategies for Improved Organic Solvent Solubility:
-
Solvent System Modification: The Boc protecting group and the bromopyrimidine moiety contribute to the nonpolar character of your molecule.
-
For Normal-Phase Chromatography (Silica Gel): If your compound is precipitating in a nonpolar mobile phase (e.g., hexane/ethyl acetate), gradually increasing the proportion of the more polar solvent (ethyl acetate) should enhance solubility. If this is still insufficient, consider adding a small percentage (1-5%) of a more polar solvent like methanol or dichloromethane to the mobile phase.
-
For Reverse-Phase Chromatography (C18): In this case, your mobile phase is polar (e.g., water/acetonitrile). If precipitation occurs, you will need to increase the proportion of the organic solvent (acetonitrile or methanol).
-
-
Trial Dissolution Tests: Before loading your entire sample onto the column, perform small-scale solubility tests in various solvent mixtures to identify an optimal system.
-
Load the Sample in a Stronger Solvent: Dissolve your crude product in a minimal amount of a stronger (more polar for normal phase, less polar for reverse phase) solvent than your initial mobile phase. For example, for normal-phase chromatography, you could dissolve your compound in a small volume of dichloromethane before adsorbing it onto silica gel for dry loading.
Question 3: My final purified compound is difficult to dissolve for biological screening assays. What formulation strategies can I employ?
Answer:
For biological assays, achieving and maintaining solubility in aqueous media is critical for obtaining reliable data.
Formulation Approaches:
-
Use of Excipients: Pharmaceutical excipients can be employed to enhance the solubility of your compound.[19][20][21][22][23]
-
Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in aqueous solutions.[11][23][24]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[11][25]
-
-
Amorphous Solid Dispersions: If your compound is crystalline, converting it into an amorphous solid dispersion can improve its dissolution rate and solubility.[20][24][26] This is typically achieved by dissolving the compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent.[19]
-
Salt Formation: As a more definitive step, consider forming a salt of your derivative.[5][6][8][24][27] For your basic pyrrolidine derivative, reacting it with a pharmaceutically acceptable acid (e.g., hydrochloric acid, tartaric acid, methanesulfonic acid) will produce a salt that is likely to have significantly higher aqueous solubility.[6]
II. Frequently Asked Questions (FAQs)
This section addresses broader concepts related to the solubility of this compound derivatives.
Question 4: What are the key structural features of this compound derivatives that contribute to their poor solubility?
Answer:
The solubility of these derivatives is a balance of their polar and nonpolar characteristics.
-
Nonpolar Moieties: The tert-butyloxycarbonyl (Boc) group is bulky and hydrophobic. The 5-bromopyrimidine ring is also largely nonpolar. These groups contribute to poor solubility in polar solvents like water.
-
Polar Moieties: The pyrrolidine ring and the ether linkage introduce some polarity. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor.
The overall low aqueous solubility suggests that the nonpolar characteristics dominate.
Question 5: How does pH fundamentally influence the solubility of these compounds?
Answer:
The pyrrolidine nitrogen is a weak base.[1][2][3][4] In its neutral (unprotonated) form, the molecule is less polar. By lowering the pH of an aqueous solution, the pyrrolidine nitrogen becomes protonated, forming a positively charged ammonium salt.[4] This ionization dramatically increases the polarity of the molecule and its ability to interact favorably with water molecules, thereby increasing its solubility.[15][28][29] The relationship between pH, pKa, and solubility is a fundamental principle in drug development.[5][6][7]
Question 6: What proactive strategies can be employed during the design of new derivatives to improve their solubility?
Answer:
Considering solubility early in the drug design process can save significant time and resources.
-
Incorporate Polar Functional Groups: The introduction of polar groups, such as hydroxyl (-OH), carboxyl (-COOH), or additional amine (-NH2) groups, can increase the hydrogen bonding potential and overall polarity of the molecule, leading to better aqueous solubility.
-
Reduce Molecular Weight and Lipophilicity: High molecular weight and high lipophilicity (logP) are often correlated with poor solubility.[30] Strive for a balance between the desired pharmacological activity and physicochemical properties that favor solubility.
-
Isosteric Replacements: Consider replacing the bromine atom with a more polar group if it is not essential for biological activity.
Question 7: What is the "common ion effect" and how might it affect the solubility of a salt form of my derivative?
Answer:
The common ion effect describes the decrease in the solubility of an ionic compound when a solution that already contains one of the ions in the compound is added.[6] For example, if you have a hydrochloride salt of your derivative, its solubility will be lower in a buffer that contains a high concentration of chloride ions (e.g., a high-salt buffer) compared to its solubility in pure water. This is an important consideration when preparing formulations for in vitro and in vivo studies.
III. Experimental Protocols & Data
Protocol 1: Step-by-Step Co-solvent Solubility Screening
This protocol outlines a systematic approach to identify an effective co-solvent system for your derivative.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of your compound in a strong organic solvent where it is freely soluble (e.g., 100 mg/mL in DMSO).
-
Aliquotting: In separate microcentrifuge tubes, add a small, precise volume of your stock solution (e.g., 10 µL).
-
Co-solvent Addition: To each tube, add an increasing volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Observation: After each addition, vortex the tube and visually inspect for any signs of precipitation.
-
Determination of Maximum Soluble Concentration: The highest concentration that remains in solution for a specified period (e.g., 24 hours) at a given temperature is recorded as the solubility in that co-solvent/buffer ratio.
Table 1: Example Co-solvent Solubility Data for a Model Derivative
| Co-solvent (10% v/v in PBS, pH 7.4) | Maximum Solubility (µg/mL) | Observations |
| None (100% PBS) | < 1 | Immediate precipitation |
| Ethanol | 50 | Clear solution |
| DMSO | > 200 | Clear solution |
| Polyethylene Glycol 400 (PEG 400) | 150 | Clear solution |
| Cremophor® EL (1%) | 120 | Forms a clear microemulsion |
Protocol 2: pH-Dependent Solubility Profile Determination
This protocol will help you understand the relationship between pH and the solubility of your compound.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Equilibrium Solubility Measurement: Add an excess amount of your solid compound to each buffer.
-
Incubation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
IV. Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting common solubility problems.
Impact of pH on the Solubility of a Basic Compound
Caption: The equilibrium between the protonated and neutral forms of an amine at different pH values.
V. References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Gothoskar, A. V. (2015). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(2), 99-104. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-79. [Link]
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Warren, D. B., Chalmers, D. K., & Pouton, C. W. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmacy and Pharmacology, 70(1), 1-17. [Link]
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Al-kassas, R., Al-kassas, R., & Al-Ghuwainem, A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(10), 2147. [Link]
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Various Authors. (2024). Enhancing solubility of poorly soluble drugs using various techniques. ResearchGate. [Link]
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Ali, S. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
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Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Pharmaceutical Research, 30(4), 888-899. [Link]
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Kumar, S., Singh, P., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004-4014. [Link]
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Chen, Y.-C., Chen, Y.-C., & Chen, Y.-C. (2020). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Crystals, 10(7), 586. [Link]
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American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. [Link]
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Tiene, G. (2016, March 29). Optimising excipients to improve bioavailability. Manufacturing Chemist. [Link]
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Chatzisymeon, E., & Stamatialis, D. (2014). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]
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Mey, A. S., & G., J. H. (2022). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 62(11), 2639-2653. [Link]
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Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
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Anonymous. (2017, June 24). How to determine the solubility of organic compounds. Quora. [Link]
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Anonymous. (2017, July 21). How do covalent compounds dissolve so easily in non polar organic solvents? Quora. [Link]
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Anonymous. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. [Link]
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Delgado, J. M. P. Q., & Vázquez da Silva, M. (2014). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Defect and Diffusion Forum, 353, 145-150. [Link]
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Ting, Y.-H., & Hsieh, C.-M. (2017). Polar and nonpolar cosolvent effects on the solubility of cholesterol in supercritical fluids. Industrial & Engineering Chemistry Research, 56(1), 329-337. [Link]
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Acree, W. E. (1991). Molecular interactions and solubility of polar nonelectrolytes in nonpolar solvents. Chemical Reviews, 91(4), 679-726. [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
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Anonymous. (2025, August 6). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]
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Anonymous. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Technical Support Center: Advanced Purification Strategies for Polar Pyrrolidine Compounds
Welcome to the Technical Support Center for the purification of polar pyrrolidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-demanding molecules. As basic, polar, and frequently water-soluble compounds, pyrrolidines present unique purification hurdles that standard protocols may fail to overcome.
This document moves beyond simple step-by-step instructions. Here, we delve into the "why" behind the methods, offering a troubleshooting framework grounded in chemical principles. We will explore common problems in a question-and-answer format, providing detailed protocols and field-proven insights to guide you toward a successful purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My polar pyrrolidine compound shows poor or no retention on a C18 column, eluting in the void volume.
Q: Why is my highly polar pyrrolidine not retained on my standard reversed-phase (RP) column?
A: This is the most common issue encountered with polar analytes in reversed-phase chromatography.[1][2][3] Standard C18 columns utilize a non-polar stationary phase that separates compounds based on hydrophobicity.[4][5] Your polar pyrrolidine has a much higher affinity for the polar, highly aqueous mobile phase than for the non-polar C18 chains, causing it to travel with the solvent front without significant interaction.[2] This phenomenon is exacerbated by the basic nature of the pyrrolidine nitrogen, which can lead to unwanted interactions with the silica backbone of the column.
Troubleshooting & Optimization Strategies:
-
Switch to a Polar-Compatible Reversed-Phase Column:
-
Rationale: Standard C18 phases can undergo "phase collapse" in highly aqueous mobile phases (>95% water), leading to a dramatic loss of retention and reproducibility.[2]
-
Solution: Employ columns with polar-embedded groups (e.g., amide, carbamate) or use polar-endcapped C18 columns. These modifications prevent phase collapse and offer alternative selectivity through hydrogen bonding and dipole-dipole interactions, enhancing the retention of polar compounds.[1]
-
-
Adjust Mobile Phase pH to Ionize the Analyte:
-
Rationale: The basic nitrogen of a pyrrolidine can be protonated to form a cation. By lowering the pH of the mobile phase to at least 2 pH units below the pKa of the pyrrolidine, you ensure it is in its ionized (salt) form. This can increase its polarity and sometimes improve interaction with certain stationary phases, though it may decrease retention on traditional C18. However, controlling ionization is key to achieving reproducible chromatography.[6] Suppressing the ionization of residual acidic silanols on the stationary phase by using a low pH mobile phase (e.g., pH 2.5-4 with formic or trifluoroacetic acid) is crucial to prevent peak tailing.[1][6]
-
-
Consider an Alternative Chromatographic Mode: HILIC
-
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of highly polar and hydrophilic compounds.[7][8][9] It utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[7][9] Water acts as the strong, eluting solvent.
-
Mechanism: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained.[8] Elution is achieved by increasing the concentration of water in the mobile phase.[9]
-
Workflow: Method Selection for a Polar Pyrrolidine
Caption: Decision workflow for selecting an initial purification strategy.
Issue 2: My pyrrolidine compound streaks badly on silica gel, leading to poor separation and low purity.
Q: What causes peak tailing for basic compounds on silica gel, and how can I fix it?
A: Peak tailing is a classic problem when purifying amines on silica gel.[10] The root cause is the interaction between the basic lone pair of electrons on the pyrrolidine's nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak shape.
Troubleshooting & Optimization Strategies:
-
Add a Basic Modifier to the Eluent:
-
Rationale: A small amount of a competing base will saturate the acidic silanol sites on the silica, preventing your compound from interacting with them.
-
Protocol:
-
Develop a solvent system (e.g., Dichloromethane/Methanol) that provides a reasonable Rf value (0.2-0.3) for your compound on TLC.
-
To the bulk eluent for the column, add a small percentage of a basic modifier. Common choices include:
-
Triethylamine (Et₃N): Typically 0.5-2% (v/v).
-
Ammonium Hydroxide (NH₄OH): Use a solution of ~2% of 25% NH₄OH in Methanol, then add this stock to your main eluent.[10] This is often more effective for very polar bases.
-
-
Run the column as usual. The improved peak shape will lead to much better separation.
-
-
-
Use a Deactivated Stationary Phase:
-
Rationale: Instead of, or in addition to, modifying the eluent, you can use a less acidic stationary phase.
-
Options:
-
Alumina (Basic or Neutral): Basic alumina is an excellent alternative to silica for purifying amines.[11]
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the silanols and provides a weakly basic environment. They can be used in both normal and HILIC modes.[12]
-
Deactivated Silica: You can pre-treat your packed silica column by flushing it with a solvent mixture containing triethylamine before loading your sample.[1][13]
-
-
Issue 3: My compound is highly water-soluble, making extraction and concentration difficult.
Q: I've tried a standard aqueous workup, but my pyrrolidine derivative remains in the aqueous layer. How can I isolate it?
A: The high polarity and potential salt formation of pyrrolidine derivatives often lead to high water solubility, complicating liquid-liquid extractions.[14]
Troubleshooting & Optimization Strategies:
-
Acid-Base Extraction:
-
Rationale: This classic technique manipulates the ionization state of your compound to move it between aqueous and organic phases.[14][15]
-
Protocol (for isolating a basic pyrrolidine from neutral/acidic impurities):
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). Your basic pyrrolidine will be protonated and move into the aqueous layer as a hydrochloride salt, while neutral impurities remain in the organic layer.
-
Separate the layers. The organic layer can be discarded (or kept to isolate other components).
-
Cool the aqueous layer in an ice bath and basify it by slowly adding a strong base (e.g., 2M NaOH, solid K₂CO₃) until the pH is >10.[13] This deprotonates your pyrrolidine, converting it back to the free base.
-
Extract the now water-insoluble free base back into an organic solvent multiple times.
-
Combine the organic extracts, dry with an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.[13]
-
-
-
Lyophilization (Freeze-Drying):
-
Rationale: If your compound is stable as a salt (e.g., hydrochloride or trifluoroacetate) and you simply need to remove water without further purification, lyophilization is an ideal, gentle method.[16][17] It avoids heat, which can degrade sensitive molecules.
-
Process: The aqueous solution of your compound is frozen and then placed under a high vacuum. The frozen water sublimes directly from solid to gas, leaving your compound as a dry, often fluffy powder.[16][18] This is particularly useful after HPLC purification where the compound is in a water/acetonitrile mixture.
-
Issue 4: I need an alternative to silica gel due to compound instability or the need for a greener method.
Q: Are there advanced or alternative techniques for purifying polar pyrrolidines that avoid traditional chromatography solvents or conditions?
A: Yes, several modern techniques offer significant advantages in terms of speed, solvent consumption, and applicability to challenging compounds.
-
Supercritical Fluid Chromatography (SFC):
-
Rationale: SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the primary mobile phase, often with a small amount of a polar co-solvent like methanol.[19][20] It is a "green" technology due to the significant reduction in organic solvent use.[21]
-
Advantages: SFC offers very fast and efficient separations due to the low viscosity and high diffusivity of the mobile phase.[20][21] It is well-suited for separating polar compounds, including basic amines, and is a favored technique for chiral separations.[19][21] Sample recovery is simplified as the CO₂ evaporates upon depressurization.[19]
-
Applicability: Any compound soluble in methanol is generally a good candidate for SFC.[19][21]
-
-
Ion-Exchange Chromatography (IEC):
-
Rationale: This technique separates molecules based on their net charge.[22][23] Since pyrrolidines are basic, they can be protonated at an appropriate pH to carry a positive charge.
-
Mechanism: A cation-exchange column contains a stationary phase with fixed negative charges (e.g., sulfonate groups).[22] Your positively charged pyrrolidine will bind to the column. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interaction.[24] This method has a high sample-handling capacity and is excellent for separating compounds with different charge states.[23]
-
-
Purification via Crystallization:
-
Rationale: If your pyrrolidine can be converted into a stable, crystalline salt (e.g., hydrochloride, tartrate), recrystallization can be a highly effective and scalable purification method.[13][25]
-
Protocol:
-
Salt Formation: Convert the crude free base to a salt by treating it with the appropriate acid in a suitable solvent (e.g., isopropanol, ethanol).[26]
-
Solvent Selection: Find a solvent or solvent system where the salt has high solubility at high temperatures but low solubility at low temperatures.[25][27]
-
Procedure: Dissolve the crude salt in a minimal amount of the hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal.[26][27] Perform a hot filtration if necessary to remove insoluble matter. Allow the solution to cool slowly to induce crystallization. Collect the pure crystals by filtration.[13][28]
-
-
Data Summary Tables
Table 1: Comparison of Chromatographic Techniques for Polar Pyrrolidines
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best For | Key Disadvantage |
| Reversed-Phase (RP) | Non-polar (C18, C8) | Polar (Water/ACN/MeOH) | Hydrophobicity | Less polar pyrrolidine derivatives | Poor retention of highly polar analytes.[3][5] |
| HILIC | Polar (Silica, Amide) | High Organic (>80%) | Partitioning into aqueous layer | Highly polar, water-soluble pyrrolidines | Can have longer equilibration times.[7][9] |
| Normal Phase (NP) | Polar (Silica, Alumina) | Non-polar (Hexane/EtOAc) | Adsorption | Moderately polar pyrrolidines | Poor peak shape for bases without modifier.[11] |
| Ion-Exchange (IEC) | Charged (e.g., -SO₃⁻) | Aqueous Buffer | Electrostatic Interaction | Ionizable pyrrolidines | Requires buffered mobile phases.[22][23] |
| SFC | Various (often polar) | Supercritical CO₂ + Modifier | Adsorption/Partitioning | Chiral and achiral polar compounds | Requires specialized equipment.[19][21][29] |
Experimental Protocols
Protocol 1: General Procedure for HILIC Method Development
-
Column Selection: Begin with a robust amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm). Bare silica is also a common starting point.[1][9]
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (adjust pH to ~3 with formic acid).
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (pH ~3).
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95-100% A) for at least 10-15 minutes before the first injection. HILIC requires longer equilibration than RP.
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A (e.g., 95%).
-
Run a linear gradient to increase the percentage of Mobile Phase B (e.g., to 40-50% B) over 10-15 minutes.[9]
-
Hold at the final composition for 2 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation and improve peak shape.
Protocol 2: Purification via Salt Recrystallization
-
Dissolution & Salt Formation: Dissolve the crude pyrrolidine free base (1.0 eq) in a suitable solvent like isopropanol or diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of a suitable acid (e.g., 2M HCl in diethyl ether, or a solution of tartaric acid) dropwise with stirring until the mixture is acidic (check with pH paper) and a precipitate forms.
-
Crude Isolation: Collect the crude salt precipitate by vacuum filtration and wash with a small amount of cold solvent.
-
Solvent Screening: Test the solubility of a small amount of the crude salt in various solvents (e.g., ethanol, methanol, isopropanol, acetone, water, or mixtures) to find one that dissolves the salt when hot but gives poor solubility when cold.[27][30]
-
Recrystallization:
-
Place the crude salt in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise to the flask while heating to a gentle boil until the solid just dissolves. Use the minimum amount of hot solvent necessary.[26]
-
If the solution is colored, remove from heat, allow to cool slightly, add a spatula tip of activated charcoal, and boil again for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal or any other insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[13]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[27][28]
-
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
-
HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Lesellier, E. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. Retrieved from [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/eric-lesellier/how-good-is-sfc-for-polar-analytes/32292]([Link] SFC/eric-lesellier/how-good-is-sfc-for-polar-analytes/32292)
-
Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5939-5963. Retrieved from [Link]
-
Rainville, P. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Retrieved from [Link]
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Supercritical fluid chromatography. (2023, November 28). In Wikipedia. Retrieved from [Link]
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Video: Supercritical Fluid Chromatography. (2024). JoVE. Retrieved from [Link]
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van Zelst, D., et al. (2020). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, 220, 363-377. Retrieved from [Link]
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What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne ISCO. Retrieved from [Link]
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Wang, Q., et al. (2013). Determination of pyrrolidinium ionic liquid cations by ion chromatography-indirect ultraviolet detection with imidazolium ionic liquids as both an ultraviolet absorption reagent and an eluting agent. Analytical Methods, 5(18), 4842-4847. Retrieved from [Link]
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How can I seperate pyrrolidine? (2014). ResearchGate. Retrieved from [Link]
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Preparation of pyrrolidine. (n.d.). PrepChem.com. Retrieved from [Link]
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Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
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Reversed-phase chromatography. (2024, November 28). In Wikipedia. Retrieved from [Link]
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2,2-dimethylpyrrolidine. (n.d.). Organic Syntheses. Retrieved from [Link]
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How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. Retrieved from [Link]
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Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. Retrieved from [Link]
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Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Retrieved from [Link]
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Lyophilization. (n.d.). Biofortuna Limited. Retrieved from [Link]
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What is lyophilization? How does it work? (n.d.). Millrock Technology. Retrieved from [Link]
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Ecker, D. J., et al. (1999). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. Journal of Combinatorial Chemistry, 1(4), 308-320. Retrieved from [Link]
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Design, Sustainable Processing and Nanoliposome Encapsulation of Red Grape Pomace Rich in Polyphenolic Compounds with Antioxidant Activity. (2022). Molecules, 27(19), 6523. Retrieved from [Link]
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Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Lyophilization. (n.d.). Seven Star Pharmaceutical Services. Retrieved from [Link]
-
Pyrrolidine. (2024, November 28). In Wikipedia. Retrieved from [Link]
- Process for preparing pyrrolidine. (2016). U.S. Patent No. 9,315,479. Google Patents.
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
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Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]
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Enhancing Freeze-Drying for Molecular Diagnostics: Principles and Challenges. (2024). LinkedIn. Retrieved from [Link]
-
Ion-Exchange Chromatography. (2024). In Chemistry LibreTexts. Retrieved from [Link]
-
For highly polar compound, how to do the purification? (2018). ResearchGate. Retrieved from [Link]
-
Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. (2025). Syngene International Ltd. Retrieved from [Link]
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Ion-exchange chromatography: basic principles and application. (2014). Methods in Molecular Biology, 1129, 257-271. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
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Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Teledyne ISCO. Retrieved from [Link]
-
Purine and Related Compound Purification Strategies. (n.d.). Teledyne ISCO. Retrieved from [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Corporation. Retrieved from [Link]
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Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations. (2014). Journal of Separation Science, 37(15), 1936-1942. Retrieved from [Link]
-
Pyrrole. (2024, November 28). In Wikipedia. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6523. Retrieved from [Link]
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- 19. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
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- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of pyrrolidinium ionic liquid cations by ion chromatography-indirect ultraviolet detection with imidazolium ionic liquids as both an ultraviolet absorption reagent and an eluting agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. mt.com [mt.com]
- 26. benchchem.com [benchchem.com]
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- 28. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 29. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 30. Reagents & Solvents [chem.rochester.edu]
scaling up the synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine: challenges and solutions
Welcome to the technical support center for the synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. The pyrrolidine scaffold is a key building block in many active pharmaceutical ingredients (APIs).[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a robust and reproducible synthesis.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Williamson Ether Synthesis Step
Q: We are experiencing significantly lower than expected yields (<70%) for the coupling of 1-Boc-3-hydroxypyrrolidine and 2,5-dibromopyrimidine. What are the likely causes and how can we optimize the reaction?
A: Low yields in this Williamson ether synthesis are a common challenge, often stemming from suboptimal reaction conditions or the presence of competing side reactions.[2] Here’s a breakdown of potential causes and solutions:
-
Incomplete Deprotonation of the Alcohol: The reaction proceeds via an SN2 mechanism, requiring the formation of a pyrrolidin-3-oxide nucleophile.[3] Incomplete deprotonation of 1-Boc-3-hydroxypyrrolidine will result in unreacted starting material.
-
Solution: Ensure the use of a sufficiently strong base and anhydrous conditions. Sodium hydride (NaH) is a common choice for deprotonating alcohols.[4][5] Use of a slight excess (1.1-1.2 equivalents) of NaH can drive the deprotonation to completion. The reaction should be allowed to stir for at least 30-60 minutes after the addition of NaH before adding the 2,5-dibromopyrimidine to ensure complete formation of the alkoxide.
-
-
Side Reactions: The primary competing reaction is elimination, particularly if the reaction temperature is too high.[2] Additionally, with an ambident nucleophile like an aryloxide, alkylation on the ring can sometimes occur.[2]
-
Solution: Maintain a controlled temperature throughout the reaction. The initial deprotonation is often performed at 0°C, and the subsequent reaction with the bromopyrimidine can be run at room temperature or slightly elevated temperatures (e.g., 40-50°C) to facilitate the reaction without promoting elimination.[6]
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity.[7]
-
Solution: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is generally preferred for Williamson ether syntheses as they can solvate the cation of the alkoxide, leaving the nucleophilic oxygen more available for reaction.[4][8] Ensure the solvent is anhydrous to prevent quenching of the alkoxide.
-
-
Purity of Starting Materials: Impurities in either 1-Boc-3-hydroxypyrrolidine or 2,5-dibromopyrimidine can interfere with the reaction.
-
Solution: Use high-purity starting materials. 1-Boc-3-hydroxypyrrolidine can be synthesized from various precursors like D-malic acid or epichlorohydrin.[9][10] Ensure it is free of residual water or other nucleophilic impurities. 2,5-dibromopyrimidine should be of high purity to avoid side reactions.
-
Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Impurities and Difficult Purification
Q: We are observing multiple spots on our TLC analysis post-reaction, and purification by column chromatography is proving difficult. What are the common impurities and how can we minimize their formation and improve purification?
A: The formation of multiple byproducts is a common hurdle, especially during scale-up. Understanding the potential impurities is key to mitigating their formation and developing an effective purification strategy.
-
Common Impurities:
-
Unreacted Starting Materials: 1-Boc-3-hydroxypyrrolidine and 2,5-dibromopyrimidine.
-
Bis-ether Product: Reaction of the product with another molecule of the pyrrolidin-3-oxide.
-
C-alkylation Product: Although less common, direct alkylation on the pyrimidine ring can occur.[4]
-
Elimination Products: From the decomposition of 2,5-dibromopyrimidine under basic conditions.
-
-
Minimizing Impurity Formation:
-
Stoichiometry Control: Use a slight excess of the 1-Boc-3-hydroxypyrrolidine (e.g., 1.1 equivalents) to ensure complete consumption of the more valuable 2,5-dibromopyrimidine.
-
Controlled Addition: Add the 2,5-dibromopyrimidine solution slowly to the alkoxide solution to maintain a low concentration of the electrophile and minimize side reactions.
-
Temperature Management: As mentioned, strict temperature control is crucial to prevent the formation of elimination byproducts.
-
-
Improving Purification:
-
Aqueous Workup: A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities. Washing with a saturated sodium bicarbonate solution can help neutralize any remaining acidic species, and a brine wash will aid in the removal of water from the organic layer.[10]
-
Crystallization: If the product is a solid, crystallization is often a more effective purification method for large-scale synthesis than chromatography. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water) to find optimal conditions for crystallization.
-
Chromatography Optimization: If chromatography is necessary, consider using a gradient elution to achieve better separation. A typical solvent system is a gradient of ethyl acetate in hexanes.
-
Data on Solvent Effects on Selectivity:
The choice of solvent can influence the ratio of O-alkylation to C-alkylation.[7]
| Solvent | O-alkylation:C-alkylation Ratio (at 298 K) | Reference |
| Acetonitrile | 97 : 3 | [7] |
| Methanol | 72 : 28 | [7] |
This data highlights the importance of solvent selection in directing the reaction towards the desired product.[7]
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Williamson ether synthesis in this context?
A1: The Williamson ether synthesis is a classic SN2 reaction.[11] In this specific synthesis, it involves two main steps:
-
Deprotonation: A strong base, typically sodium hydride (NaH), removes the acidic proton from the hydroxyl group of 1-Boc-3-hydroxypyrrolidine to form a nucleophilic alkoxide ion.[12]
-
Nucleophilic Attack: The resulting alkoxide attacks the electron-deficient carbon atom of the C-Br bond on the 2-position of the 5-bromopyrimidine ring, displacing the bromide leaving group to form the desired ether linkage.[3]
Caption: Williamson ether synthesis mechanism.
Q2: Why is the Boc protecting group necessary?
A2: The tert-butoxycarbonyl (Boc) group is a crucial protecting group for the nitrogen atom of the pyrrolidine ring.[10] It serves two primary purposes:
-
Prevents N-alkylation: The secondary amine of the pyrrolidine ring is also nucleophilic and could compete with the hydroxyl group in reacting with the 2,5-dibromopyrimidine. The bulky Boc group electronically deactivates the nitrogen and sterically hinders it, preventing this side reaction.
-
Improves Solubility: The Boc group increases the lipophilicity of the molecule, improving its solubility in organic solvents commonly used for this reaction and subsequent purification.[13]
Q3: Are there any specific safety precautions to consider for this synthesis, especially at scale?
A3: Yes, several safety precautions are critical:
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive.[12] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent. Any quenching of residual NaH must be done slowly and cautiously with a proton source like isopropanol or ethanol, followed by water.
-
Anhydrous Solvents: Ensure that all solvents are properly dried before use to prevent hazardous reactions with NaH.
-
Exothermic Reactions: The deprotonation step can be exothermic. The addition of NaH should be done portion-wise at a controlled temperature (e.g., 0°C) to manage the heat generated.
III. Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
1-Boc-3-hydroxypyrrolidine
-
2,5-dibromopyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-Boc-3-hydroxypyrrolidine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Dissolve 2,5-dibromopyrimidine (0.95 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow dropwise addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by crystallization to afford this compound as a solid.
IV. References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Gotor-Fernández, V., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Journal of Organic Chemistry.
-
Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. Retrieved from
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyrrolidine in Pharmaceutical Synthesis: A Key Building Block. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
Reddit. (2025). Williamson Ether synthesis. Retrieved from [Link]
-
2024 China Chemistry News. (n.d.). New Pyrrolidine Synthesis Method Revealed. Retrieved from [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
-
Google Patents. (n.d.). US2525584A - Production of pyrrolidine. Retrieved from
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Khan Academy [khanacademy.org]
- 6. reddit.com [reddit.com]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Page loading... [wap.guidechem.com]
Navigating Pyrrolidine Nitrogen Protection: A Technical Support Guide Beyond Boc
<
For Immediate Release to the Scientific Community
Welcome to the technical support center for pyrrolidine chemistry. As Senior Application Scientists, we understand that while the tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection, its acid-lability isn't always compatible with complex synthetic routes.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource on alternative protecting groups for the pyrrolidine nitrogen. We will delve into troubleshooting common issues and provide practical, field-proven insights to streamline your experimental workflows.
Frequently Asked Questions (FAQs): Selecting an Alternative to Boc
Q1: My downstream reaction conditions are strongly acidic. Which protecting groups are stable enough to replace Boc?
If your synthesis requires harsh acidic conditions where Boc would be cleaved, you should consider groups that are removed under orthogonal conditions.[3][4] Excellent choices include:
-
Carboxybenzyl (Cbz or Z): This group is stable to the acidic conditions typically used for Boc deprotection but is readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2][5] This makes the Boc/Cbz pairing a classic example of an orthogonal protection strategy.[2]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Fmoc is exceptionally stable to acid but is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[6][7] This orthogonality is a cornerstone of solid-phase peptide synthesis (SPPS).[7][8]
-
Allyloxycarbonyl (Alloc): The Alloc group offers a unique deprotection pathway via palladium catalysis, providing an additional layer of orthogonality.[3] This is particularly useful when both acid- and base-labile groups need to be preserved in the molecule.[3]
Q2: I need to perform a reaction that is incompatible with reducing conditions, making Cbz unsuitable. What are my options?
In cases where catalytic hydrogenolysis is not feasible, consider these alternatives:
-
Fmoc: As mentioned, its removal with a weak base like piperidine avoids reductive conditions entirely.[7]
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): This silicon-based protecting group is stable to a wide range of conditions, including catalytic hydrogenation.[9] It is selectively cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[9]
-
Trifluoroacetyl: This group is robust and can be removed under mild basic conditions, often with potassium carbonate in methanol.[10][11]
Q3: My pyrrolidine derivative has poor solubility. Does the choice of protecting group affect this?
Yes, the protecting group can significantly influence the physical properties of your molecule, including solubility. While there are no universal rules, consider the following:
-
Large, greasy protecting groups like Trityl (Trt) can sometimes improve solubility in nonpolar organic solvents.
-
In contrast, smaller, more polar protecting groups might be preferable for reactions in protic solvents.
-
For Fmoc-protected amino acids, which can have low solubility, derivatives with a trityl (Trt) group on the side chain can show improved solubility characteristics.[12]
Troubleshooting Guides: Common Issues and Solutions
Issue 1: Incomplete Protection of the Pyrrolidine Nitrogen
Scenario: After reacting your pyrrolidine with the protecting group reagent (e.g., Cbz-Cl, Fmoc-OSu), TLC or LC-MS analysis shows a significant amount of starting material remaining.
Possible Causes & Solutions:
-
Insufficient Reagent: The stoichiometry may be off. Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent.[13]
-
Base Strength: The choice and amount of base are critical. For Cbz and Fmoc protection, tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is fresh and used in at least stoichiometric amounts to neutralize the acid byproduct.
-
Reaction Temperature: Some protection reactions are sluggish at room temperature. Gently warming the reaction mixture may improve the rate, but monitor for potential side reactions. Conversely, for highly reactive pyrrolidines, cooling the reaction can prevent the formation of di-protected byproducts.[13]
-
Steric Hindrance: If your pyrrolidine is sterically hindered near the nitrogen, the reaction may require longer times or a more reactive protecting group reagent.
Issue 2: Unwanted Deprotection During a Subsequent Reaction
Scenario: Your chosen protecting group is unexpectedly cleaved during a downstream transformation.
Possible Causes & Solutions:
-
"Creeping" Acidity or Basicity: Reagents that are nominally neutral can sometimes contain acidic or basic impurities. For instance, some grades of chloroform can be slightly acidic. Ensure your solvents and reagents are purified and dry.
-
Lewis Acid Sensitivity: Some protecting groups are sensitive to Lewis acids. For example, while Boc is known for its acid lability, it can also be cleaved by Lewis acids like AlCl₃.[1] If your reaction involves a Lewis acid, consider a more robust protecting group like Fmoc.
-
Nucleophilic Attack: While less common for carbamates, some protecting groups can be susceptible to strong nucleophiles. If your reaction involves potent nucleophiles, ensure your protecting group is stable under these conditions. The Teoc group, for instance, is stable towards hydrolysis and other nucleophilic attacks.[9]
Issue 3: Difficulty in Removing the Protecting Group
Scenario: The deprotection step is sluggish or incomplete.
Possible Causes & Solutions:
-
Catalyst Poisoning (for Cbz and Alloc): If you are using a palladium catalyst for deprotection, it can be poisoned by sulfur-containing compounds or other impurities.[13]
-
Solution: Use a fresh, high-quality catalyst. Increase the catalyst loading or hydrogen pressure for Cbz removal. For Alloc deprotection, ensure the palladium(0) source is active and the scavenger (e.g., phenylsilane) is added correctly.[14]
-
-
Inefficient Scavenging: During the deprotection of acid-labile groups like Boc, the resulting carbocation can cause side reactions.[1][5]
-
Solution: Add a scavenger like anisole or thioanisole to the deprotection mixture to trap the carbocation.[1]
-
-
Incomplete Fmoc Removal:
Comparative Data of Common Pyrrolidine Nitrogen Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (e.g., TFA, HCl)[1][15] | Fmoc, Cbz, Alloc, Teoc |
| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl, Cbz-OSu | Catalytic Hydrogenolysis (H₂, Pd/C)[16] | Boc, Fmoc, Alloc, Teoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[7] | Boc, Cbz, Alloc, Teoc |
| Allyloxycarbonyl | Alloc | Alloc-Cl, Alloc₂O | Pd(0) catalyst + scavenger[6] | Boc, Cbz, Fmoc, Teoc |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu | Fluoride source (e.g., TBAF)[9] | Boc, Cbz, Fmoc, Alloc |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Mild base (e.g., K₂CO₃ in MeOH)[11][17] | Cbz, Alloc, Teoc |
| Tosyl | Ts | Ts-Cl | Strong reducing agents (e.g., Na/NH₃) or strong acid | Boc, Fmoc, Alloc |
Experimental Protocols
Protocol 1: Fmoc Protection of Pyrrolidine
-
Dissolve the pyrrolidine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq) in the same solvent.[7]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected pyrrolidine in a suitable solvent, such as methanol, ethanol, or ethyl acetate.[13]
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5-10 mol%.
-
Purge the reaction vessel with an inert gas (nitrogen or argon), then introduce hydrogen gas (H₂), either from a balloon or a pressurized system.
-
Stir the reaction vigorously at room temperature for 1-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrolidine.
Visualizing Orthogonality and Selection
To aid in the selection of an appropriate protecting group, the following diagrams illustrate the concept of orthogonality and a decision-making workflow.
Caption: Orthogonality of common pyrrolidine nitrogen protecting groups.
Caption: Decision workflow for selecting a pyrrolidine N-protecting group.
References
- Current time information in Bocas del Toro, PA. Google Search.
- Orthogonal Protecting Group Strategies with Boc: A Compar
- Acid-Labile Protecting Groups Definition - Organic Chemistry Key Term. Fiveable.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups.
- Teoc Protecting Group.
- A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. Benchchem.
- A Comparative Guide to N-Protecting Groups in Pyrrolidine Synthesis: N-Tosyl vs.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Protecting Groups for Amines: Carbam
- Protecting Agents. TCI Chemicals.
- Trifluoroacetamides. Organic Chemistry Portal.
- The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups.
- Trifluoroacetylation for amines.
- 2-(Trimethylsilyl)ethoxycarbonylation (Teoc) Reagents [Protecting Reagents]. TCI AMERICA.
- Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. Benchchem.
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- Protecting Groups. Lokey Lab Protocols - Wikidot.
- Protection of amine and hydroxyl groups using fluoroacylation.
- Choosing the Right Amine Protecting Group: The Advantages of TEOC Chemistry.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Protective Groups. Organic Chemistry Portal.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids. ElectronicsAndBooks.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PMC - PubMed Central.
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conform
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Cbz Protection - Common Conditions.
- The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. NIH.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- What Are Fmoc Protecting Groups?. Chemistry For Everyone - YouTube.
- (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid [ 273222-05-2].
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Amino Acid Deriv
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
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Technical Support Center: Improving Regioselectivity in Pyrimidine Ring Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science.[1][2][3] However, controlling the regioselectivity of substitution reactions on the pyrimidine ring is a frequent and critical challenge. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of pyrimidine functionalization and achieve your desired regiochemical outcomes.
Part 1: Frequently Asked Questions (FAQs) - Common Regioselectivity Issues
This section addresses the most common questions and challenges encountered during the functionalization of the pyrimidine core.
Q1: Why does my nucleophilic aromatic substitution (SNAr) on a 2,4-dichloropyrimidine preferentially occur at the C4-position?
A1: The inherent electronic properties of the pyrimidine ring dictate the regioselectivity of SNAr reactions. The C4 (and C6) position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[4][5] This preference can be explained by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C4 allows for the negative charge to be delocalized over both nitrogen atoms, resulting in a more stable intermediate compared to attack at C2.[6] Frontier molecular orbital (FMO) theory also supports this observation, as the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at the C4 position, indicating it as the preferred site for nucleophilic attack.[4]
Q2: I am observing a mixture of C2 and C4 substitution products in my SNAr reaction. How can I improve selectivity for the C4-product?
A2: Obtaining a mixture of isomers suggests that the electronic preference for C4 is not overwhelmingly dominant under your reaction conditions. To favor C4 substitution:
-
Lower the Reaction Temperature: SNAr reactions are kinetically controlled. Lowering the temperature can often enhance the selectivity for the more reactive C4 position.
-
Choice of Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediates. Experiment with a range of aprotic polar solvents like DMF, DMSO, or NMP, as well as less polar solvents like THF or dioxane, to find optimal conditions.
-
Nature of the Nucleophile: "Softer" nucleophiles (e.g., thiols) often exhibit higher selectivity for the C4 position compared to "harder" nucleophiles (e.g., alkoxides).
Q3: Conversely, how can I achieve selective substitution at the C2-position of a 2,4-dichloropyrimidine?
A3: Achieving C2 selectivity often requires overcoming the intrinsic preference for C4 attack. Several strategies can be employed:
-
Steric Hindrance: Introducing a bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring attack at the less hindered C2 position.[7]
-
Electronic Modulation: Placing an electron-donating group (EDG) at the C6 position can alter the electronic distribution of the ring, making the C2 position more susceptible to nucleophilic attack.[7] For instance, a methoxy (OMe) or an amino (NHMe) group at C6 has been shown to reverse the selectivity in favor of C2 substitution.[7]
-
Catalyst Control in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the choice of ligand can dramatically influence regioselectivity. For example, bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely promote C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[8]
Q4: My electrophilic substitution reaction on a pyrimidine ring is not working or gives very low yields. What is the problem?
A4: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it highly resistant to electrophilic aromatic substitution.[9][10] Direct electrophilic attack on an unactivated pyrimidine ring is generally not feasible.[9] To facilitate this reaction, the ring must be "activated" by the presence of one or more strong electron-donating groups (EDGs), such as amino (-NH2) or hydroxyl (-OH) groups.[10][11] These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. The substitution will almost exclusively occur at the C5 position, which is meta to both nitrogen atoms and is the most electron-rich position in the activated ring.[10]
Part 2: Troubleshooting Guides for Specific Reaction Types
This section provides detailed troubleshooting for specific classes of reactions, including experimental considerations and workflow diagrams.
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing halopyrimidines. However, regioselectivity can be sensitive to subtle changes in substrate and reaction conditions.
Common Problem: Unpredictable or poor regioselectivity in SNAr reactions of 2,4-disubstituted pyrimidines.
Causality Analysis: The regioselectivity of SNAr on dichloropyrimidines is a delicate balance of electronic and steric effects. While C4 is electronically favored in unsubstituted 2,4-dichloropyrimidine, substituents on the ring can significantly alter the LUMO and LUMO+1 energy levels and distributions.[7] When the energy gap between these orbitals is small (e.g., ≤ 0.25 eV), contributions from LUMO+1 can lead to unexpected reactivity at C2.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr regioselectivity.
Experimental Protocol: Improving C2-Selectivity with a C6-EDG
This protocol describes a general procedure for the C2-selective amination of a 2,4-dichloro-6-methoxypyrimidine.
-
Reaction Setup: To a solution of 2,4-dichloro-6-methoxypyrimidine (1.0 eq) in anhydrous isopropanol (0.2 M), add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C). The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the C2-aminated product.
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Cross-coupling reactions are powerful tools for C-C bond formation, but regioselectivity on polyhalogenated pyrimidines can be challenging.
Common Problem: Lack of selectivity or incorrect regioselectivity in Suzuki coupling with 2,4-dichloropyrimidine.
Causality Analysis: In the absence of directing groups or specific ligands, the regioselectivity of Suzuki couplings on 2,4-dichloropyrimidines generally favors the C4 position.[12][13] This is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond.[13] However, this selectivity can be influenced by the catalyst system, solvent, and base. In some cases, complete regioselectivity is reported, while in others, mixtures are obtained.[12]
Data Summary: Influence of Reaction Parameters on Suzuki Coupling
| Parameter | Condition A (Favors C4) | Condition B (Can Improve C2) | Rationale |
| Catalyst | Pd(PPh3)4 | Pd catalyst with bulky NHC ligand | Bulky ligands can sterically favor oxidative addition at the less hindered C2 position.[8] |
| Solvent | Aprotic polar (e.g., Dioxane/Water) | Alcoholic mixtures (e.g., MeOH/Toluene) | Solvent can influence catalyst activity and solubility, affecting the reaction pathway.[12] |
| Temperature | Lower temperature (e.g., 80°C) | Higher temperature | Can sometimes overcome the kinetic barrier for C2 insertion, but may also lead to side reactions. |
Experimental Protocol: One-Pot Regioselective Double Suzuki Coupling
This protocol, adapted from Anderson and Handy (2010), allows for the sequential, regioselective diarylation of 2,4-dichloropyrimidine.[12]
-
First Coupling (C4-selective):
-
To a mixture of 2,4-dichloropyrimidine (1.0 eq), the first arylboronic acid (1.1 eq), and Pd(PPh3)4 (3 mol%) in a 2:1 mixture of toluene and methanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Heat the reaction mixture at 70 °C and monitor by TLC.
-
-
Second Coupling (C2-selective):
-
Once the first coupling is complete (as indicated by the consumption of the starting material), add the second arylboronic acid (1.2 eq) to the reaction mixture.
-
Increase the temperature to 85 °C and continue to monitor the reaction.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting diarylated pyrimidine by column chromatography.
-
Guide 3: Directed ortho-Metalation (DoM) and C-H Functionalization
DoM and C-H activation are modern techniques that offer alternative and highly regioselective pathways for pyrimidine functionalization.
Common Problem: Failure to achieve C-H functionalization or obtaining the wrong regioisomer.
Causality Analysis: Direct C-H functionalization of pyrimidines is challenging due to the electron-deficient nature of the ring.[14] Success relies on the use of a directing group (DG) that can coordinate to a metal catalyst and position it for C-H activation at a specific site, typically ortho to the DG.[15][16] The choice of directing group and catalyst is therefore paramount. The pyrimidine ring itself can act as a directing group for the functionalization of an attached aryl group.[17][18]
Logical Workflow for C-H Functionalization Strategy:
Caption: Decision workflow for C-H functionalization.
Key Considerations for Directed Metalation:
-
Directing Group (DG) Strength: The ability of a group to direct metalation varies. Strong DGs include amides, carbamates, and sulfoxides. Weaker DGs include ethers and tertiary amines.[19]
-
Base Selection: The choice of organolithium reagent (n-BuLi, s-BuLi, t-BuLi) or hindered amide bases (e.g., TMPMgCl·LiCl) is critical and substrate-dependent.[20] Hindered bases can be effective for electron-poor heteroarenes.[20]
-
Temperature Control: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.
References
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]
-
REVIEW ON PYRIMIDINE. IRJMETS. Available at: [Link]
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Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. Thieme E-Books & E-Journals. Available at: [Link]
-
Synthetic chemistry of pyrimidines and fused pyrimidines: A review. Taylor & Francis Online. Available at: [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan Science and Technology Bulletin. Available at: [Link]
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Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available at: [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
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Directed Ortho Metalation. Andrew G Myers Research Group, Harvard University. Available at: [Link]
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Pyrimidine as an Aryl C-H Activating Group. PubMed. Available at: [Link]
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Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]
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C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Spring 2021. Available at: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]
-
Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. PubMed. Available at: [Link]
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C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Effect of substituent structure on pyrimidine electrophilic substitution. CSU Research Output. Available at: [Link]
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Pyrimidine as an Aryl C–H Activating Group. Organic Letters - ACS Publications. Available at: [Link]
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Pyridine/pyrimidine groups in C−H activation. ResearchGate. Available at: [Link]
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Directed ortho metalation. Wikipedia. Available at: [Link]
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Pyrimidines. University of York. Available at: [Link]
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General reaction of pyrimidine ring 23 and 29-32, singly activated... ResearchGate. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. PubMed. Available at: [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
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Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. ResearchGate. Available at: [Link]
-
Reduction of the Pyrimidine Ring: Regio- and Stereoselective Synthesis of 1,3-Diamine Derivatives. R Discovery. Available at: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. Available at: [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. Available at: [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. Available at: [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. American Chemical Society. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.. Available at: [Link]
-
Pyridine and Pyrimidine. YouTube. Available at: [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]
-
Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. Syntheses of derivatives of pyrimidinylmethylamine, pyrimidinylmethylamino acid amides, and alpha-amino-2-pyrimidinylacetamides. PubMed. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromopyrimidine and 5-Chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are indispensable building blocks for the synthesis of novel therapeutic agents. The strategic functionalization of these heterocycles often hinges on the selection of appropriate starting materials, particularly halopyrimidines, for use in cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of two common synthons: 5-bromopyrimidine and 5-chloropyrimidine. Understanding the nuanced differences in their chemical behavior is paramount for efficient synthetic route design and optimization.
Fundamental Principles of Reactivity
The reactivity of 5-bromo- and 5-chloropyrimidine is primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the electronic nature of the pyrimidine ring.
-
Carbon-Halogen Bond Strength: The C-Br bond is inherently weaker than the C-Cl bond. The average bond dissociation energy for a C-Br bond is approximately 276-285 kJ/mol, whereas for a C-Cl bond, it is around 339-327 kJ/mol.[1][2] This difference is a critical determinant in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.[3][4] The general order of reactivity for halogens in these reactions is I > Br > Cl > F, a trend that correlates inversely with C-X bond dissociation energy.[3]
-
Electronic Effects of the Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency activates attached halogens towards both palladium-catalyzed oxidative addition and nucleophilic aromatic substitution (SNAr) compared to their benzene analogs.[5] However, the position of the halogen significantly influences its reactivity. The general order of reactivity for different positions on the pyrimidine ring is C4/C6 > C2 > C5.[3] The C5 position, being the least electron-deficient, renders halogens at this position the least reactive in the absence of other activating groups.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in drug discovery. The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the C-X bond.[4][6]
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When comparing 5-bromopyrimidine and 5-chloropyrimidine, the former is significantly more reactive.
Experimental Data Synopsis:
| Substrate | Catalyst System | Conditions | Yield | Reference |
| 5-Bromopyrimidine | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 90°C | High | Generic Conditions[5][7] |
| 5-Chloropyrimidine | Pd(OAc)₂ / S-Phos / K₂CO₃ | ⁱPrOAc, 80°C | Moderate to High | [8] |
| 5-Chloropyrimidine | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane, 70-80°C | Good (with electron-rich boronic acids) | [9] |
Causality Behind Experimental Choices: The enhanced reactivity of 5-bromopyrimidine allows for the use of standard, less active catalyst systems like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the more robust C-Cl bond in 5-chloropyrimidine often necessitates the use of more sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., S-Phos) or higher reaction temperatures to facilitate the challenging oxidative addition step.[8][10] While transformations involving aryl chlorides are desirable due to the lower cost of starting materials, they are generally more difficult to implement.[10]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
The Stille coupling, which pairs an organotin reagent with an organic halide, follows a similar reactivity trend. The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11]
Comparative Reactivity: Experimental evidence consistently shows that the C-Br bond of 5-bromopyrimidine undergoes oxidative addition more readily than the C-Cl bond of 5-chloropyrimidine. This allows for selective coupling at the 5-position even in dihalopyrimidines containing both bromine and chlorine, such as 5-bromo-2-chloropyrimidine, where the reaction occurs exclusively at the C-Br bond.[5] Consequently, reactions with 5-bromopyrimidine can often be conducted under milder conditions compared to those with 5-chloropyrimidine.
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[12] The reactivity difference between the C-Br and C-Cl bonds is also pronounced in this reaction.
Experimental Data Synopsis:
| Substrate | Catalyst System | Conditions | Yield | Reference |
| Aryl Bromide | Pd₂(dba)₃ / XPhos / NaOᵗBu | Toluene, 110°C | Moderate to High | [13] |
| Aryl Chloride | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 1,4-Dioxane, 100°C | Good to Excellent | [14] |
Mechanistic Insights: The catalytic cycle for the Buchwald-Hartwig amination also begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.[15] The higher bond dissociation energy of the C-Cl bond makes this step more challenging for 5-chloropyrimidine, often requiring more specialized ligands like Xantphos and potentially higher temperatures to achieve efficient coupling.[14] In contrast, 5-bromopyrimidine can be effectively coupled with a broader range of amines using more standard catalyst systems.
Diagram: Experimental Workflow for Cross-Coupling
Caption: A typical experimental workflow for a cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order can be inverted in nucleophilic aromatic substitution (SNAr). The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[16]
Reactivity Principles: The rate-determining step in SNAr is typically the initial attack of the nucleophile.[16] The reaction rate is influenced by the ability of the leaving group to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. More electronegative halogens are better at this inductive stabilization. Therefore, the reactivity order in SNAr is often F > Cl > Br > I.
However, the pyrimidine ring's electronics are a dominant factor. Nucleophilic attack is favored at the more electron-deficient C2, C4, and C6 positions.[17][18] The C5 position is the least activated towards SNAr. Consequently, both 5-bromopyrimidine and 5-chloropyrimidine are generally unreactive towards SNAr unless there are strong electron-withdrawing groups elsewhere on the ring to activate the system. In cases where SNAr is forced, the C-Cl bond would be expected to be slightly more reactive than the C-Br bond, but this pathway is not synthetically preferred for 5-halopyrimidines.
Summary and Recommendations
| Reaction Type | More Reactive Substrate | Rationale | Key Considerations |
| Suzuki-Miyaura Coupling | 5-Bromopyrimidine | Weaker C-Br bond facilitates faster oxidative addition. | 5-Chloropyrimidine requires more active catalysts (e.g., with biarylphosphine ligands) and/or higher temperatures. |
| Stille Coupling | 5-Bromopyrimidine | Weaker C-Br bond leads to more facile oxidative addition. | Offers high selectivity for C-Br bond cleavage in mixed halo-pyrimidines. |
| Buchwald-Hartwig Amination | 5-Bromopyrimidine | Lower C-Br bond dissociation energy allows for milder reaction conditions. | 5-Chloropyrimidine may require specialized, bulky ligands and higher temperatures. |
| Nucleophilic Aromatic Substitution (SNAr) | Generally Unreactive | The C5 position is not sufficiently activated for nucleophilic attack. | This reaction is not a practical choice for functionalizing the 5-position of pyrimidine without additional activating groups. |
For palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), 5-bromopyrimidine is the unequivocally more reactive and versatile substrate . Its use allows for milder reaction conditions, a broader substrate scope with less active coupling partners, and often requires less specialized and costly catalyst systems.
While 5-chloropyrimidine is a more economical starting material, its lower reactivity presents a greater synthetic challenge. Successful couplings typically demand more forceful conditions, including higher temperatures and the use of advanced, highly active catalyst systems. Therefore, the choice between these two reagents represents a classic trade-off between substrate cost and the complexity and cost of the required reaction conditions. For initial route scouting and ensuring a high probability of success, 5-bromopyrimidine is the recommended starting point.
Experimental Protocols
This protocol is designed to highlight the reactivity differences between 5-bromopyrimidine and 5-chloropyrimidine.
-
Reaction Setup: In two separate flame-dried Schlenk flasks under an argon atmosphere, add the respective halopyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[5]
-
Catalyst Addition: To each flask, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[5][7]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) to each flask via syringe.[5][7]
-
Reaction: Heat both reaction mixtures to 90°C with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every hour). The reaction with 5-bromopyrimidine is expected to proceed to completion significantly faster than the reaction with 5-chloropyrimidine.
-
Workup: Upon completion (or after a set time, e.g., 12 hours, for comparison), cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine.[19]
-
Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel to determine the isolated yields.[7]
References
- A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
- Oxidative Addition of Aryl Halides to Palladium(0)
- Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0)
- Oxidative Addition of Aryl Halides to Palladium(0)
- A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs - Benchchem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem.
- Buchwald–Hartwig amin
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube.
- Buchwald-Hartwig Amin
- Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters - ACS Public
- Nucleophilic arom
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora.
- Stille reaction - Wikipedia.
- Covalent Bond Energies - gchem.
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Pyrrolidine vs. Piperidine Analogues: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's biological activity and pharmacokinetic profile. Among the most prevalent saturated nitrogen-containing heterocycles in medicinal chemistry are the five-membered pyrrolidine and the six-membered piperidine rings. Both are considered "privileged scaffolds" due to their frequent appearance in a vast array of biologically active compounds. This guide offers an in-depth, objective comparison of the biological activities of pyrrolidine- and piperidine-containing analogues, supported by experimental data, to inform rational drug design.
At a Glance: Structural and Physicochemical Differences
The fundamental difference between pyrrolidine and piperidine lies in their ring size—a five-membered versus a six-membered ring, respectively. This seemingly minor variation imparts distinct physicochemical and conformational properties that can be strategically exploited in drug design.[1][2]
| Property | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.27 | ~11.22 | Both are strongly basic, making them largely interchangeable when basicity is the primary driver for target interaction. Pyrrolidine is slightly more basic.[1] |
| logP (Octanol/Water) | 0.46 | 0.84 | Piperidine is inherently more lipophilic, which can influence solubility, cell permeability, and potential off-target hydrophobic interactions.[1][2] |
| Conformational Flexibility | Adopts more flexible envelope and twist conformations. | Prefers a more rigid chair conformation. | The rigidity of the piperidine ring can be advantageous for locking in a bioactive conformation, potentially increasing binding affinity. The flexibility of the pyrrolidine ring may be beneficial for adapting to the binding site.[2] |
These inherent differences in lipophilicity and conformational flexibility are often the root cause for the observed variations in biological activity when one scaffold is substituted for the other—a technique known as "scaffold hopping".[2]
Comparative Biological Activities
Anticancer Activity
Both pyrrolidine and piperidine moieties are integral components of numerous anticancer agents.[3][4] The choice between these scaffolds can significantly impact the potency and selectivity of the resulting analogues.
A series of novel-substituted chalcone analogues incorporating either a pyrrolidine or a piperidine ring were synthesized and evaluated for their antiproliferative activity against the estrogen receptor-positive MCF-7 breast cancer cell line.[4] The results, as determined by the MTT assay, highlight the nuanced influence of the heterocyclic ring on anticancer potency.
| Compound ID | Heterocyclic Ring | Substituent (R) | IC50 (µM) against MCF-7 |
| 4a | Pyrrolidine | 4-Cl | 0.89 |
| 5a | Piperidine | 4-Cl | 0.92 |
| 5b | Piperidine | 4-F | 0.85 |
| 5c | Piperidine | 4-OCH3 | 0.88 |
| 5e | Piperidine | 2,4-diCl | 0.81 |
| Tamoxifen (Standard) | - | - | 1.02 |
Data synthesized from a study on novel chalcone analogs.[4]
In this particular series, both pyrrolidine and piperidine-containing chalcones demonstrated potent anticancer activity, with some piperidine derivatives (5b and 5e) showing slightly better or comparable activity to the pyrrolidine analogue (4a) and the standard drug, tamoxifen.[4] This suggests that for this class of compounds, the nature of the substituent on the phenyl ring plays a crucial role in modulating the anticancer activity, in concert with the heterocyclic scaffold.
The mechanism of action for many of these heterocyclic anticancer agents involves the induction of apoptosis and cell cycle arrest.[5][6] For instance, some potent piperidine derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cds]; Inhibitor [label="Pyrrolidine/\nPiperidine Analogue", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylates"]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", style=dashed, arrowhead=tee]; Inhibitor -> PI3K [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; } .dot Caption: PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival often targeted by anticancer agents.
Antimicrobial Activity
Pyrrolidine and piperidine derivatives have been extensively investigated for their potential as antimicrobial agents.[7] A comparative study of substituted halogenobenzene derivatives bearing either pyrrolidine or piperidine rings revealed their efficacy against a panel of bacteria and fungi, with the minimum inhibitory concentration (MIC) being a key metric of their potency.[7]
| Compound | Heterocyclic Moiety | Test Organism | MIC (µg/mL) |
| 2,6-dipiperidino-1,4-dihalogenobenzene derivative | Piperidine | Staphylococcus aureus | 32-128 |
| Candida albicans | 32-128 | ||
| 2,6-dipyrrolidino-1,4-dibromobenzene derivative | Pyrrolidine | Staphylococcus aureus | 32-128 |
| Candida albicans | 32-64 | ||
| 2,4,6-tripyrrolidino chlorobenzene derivative | Pyrrolidine | Staphylococcus aureus | 32-128 |
| Candida albicans | 32-64 |
Data from a study on the antimicrobial activity of piperidine and pyrrolidine substituted halogenobenzene derivatives.[7]
The results indicate that both piperidine and pyrrolidine analogues exhibit significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and the fungus Candida albicans.[7] In this study, the pyrrolidine-containing compounds demonstrated slightly better or comparable antifungal activity compared to their piperidine counterparts.[7] It is often observed that these compounds are generally less effective against Gram-negative bacteria, which may be attributed to differences in the cell wall structure of these microorganisms.[8]
Neurological Activity
The piperidine and pyrrolidine scaffolds are present in numerous drugs targeting the central nervous system (CNS). A comparative study investigated pyridine, piperidine, and pyrrolidine analogues for their ability to modulate the binding of nicotine to rat brain preparations, which is relevant for understanding neurological processes and developing treatments for neurodegenerative diseases.[9]
The study identified that structural modifications, particularly at the 1- and 2-positions of the piperidine ring, were important for conferring specificity for an up-regulatory site of nicotine binding.[9] This highlights the importance of the more rigid conformational structure of piperidine in specific receptor interactions within the CNS. In another study focusing on dual serotonin and noradrenaline reuptake inhibitors, both 4-piperidines and 3-pyrrolidines were found to be effective, with the specific biological activity being a function of the amine, aryloxy ring substitution, and stereochemistry.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrrolidine and piperidine analogues) and a positive control (e.g., doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCells [label="Seed Cancer Cells\nin 96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate24h [label="Incubate 24h", fillcolor="#FFFFFF", fontcolor="#202124"]; AddCompounds [label="Add Test Compounds\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate48_72h [label="Incubate 48-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; AddMTT [label="Add MTT Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate4h [label="Incubate 4h", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan\nwith DMSO", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReadAbsorbance [label="Read Absorbance\nat 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AnalyzeData [label="Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> SeedCells; SeedCells -> Incubate24h; Incubate24h -> AddCompounds; AddCompounds -> Incubate48_72h; Incubate48_72h -> AddMTT; AddMTT -> Incubate4h; Incubate4h -> Solubilize; Solubilize -> ReadAbsorbance; ReadAbsorbance -> AnalyzeData; } .dot Caption: A generalized workflow for the MTT assay to determine the anticancer activity of test compounds.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound and the standard antibiotic (e.g., streptomycin, nalidixic acid) in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Neurological Activity: Morris Water Maze Test
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform using distal visual cues. The time taken to find the platform (escape latency) and the preference for the target quadrant during a probe trial are measures of spatial memory.
Step-by-Step Methodology:
-
Apparatus: A large circular pool filled with opaque water (made opaque with non-toxic paint or milk powder) and a submerged platform hidden just below the water surface. The room should have various visual cues on the walls.
-
Acquisition Phase (Training): For several consecutive days, the rodent is placed in the pool from different starting positions and allowed to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Probe Trial: After the training phase, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory. The performance of animals treated with test compounds can be compared to that of control animals.
Conclusion
The choice between a pyrrolidine and a piperidine scaffold in drug design is a nuanced decision that must be guided by the specific therapeutic target and desired pharmacokinetic profile. While they share similar basicity, their differences in lipophilicity and conformational flexibility can be strategically leveraged. Piperidine's rigidity can be beneficial for high-affinity binding through conformational restriction, whereas pyrrolidine's flexibility may be advantageous for adapting to a binding site.
The experimental data presented in this guide demonstrate that both scaffolds can be incorporated into highly active anticancer, antimicrobial, and neurologically active compounds. The ultimate biological activity is a complex interplay between the heterocyclic core and the nature and orientation of its substituents. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers medicinal chemists to make more rational and effective decisions in the design of novel therapeutic agents.
References
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Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/ piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. [Link]
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Arslan, S., Karaman, H., & Cansiz, A. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 211-214. [Link]
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Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. ResearchGate. [Link]
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Ji, J., Sajjad, F., You, Q., Xing, D., Fan, H., Reddy, A. G. K., ... & Dong, S. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), 2000136. [Link]
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Arslan, S., Karaman, H., & Cansiz, A. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Request PDF. [Link]
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Verma, A., Joshi, N., Singh, A., & Murugesan, S. (2021). Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]
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Valiullina, Y. R., Gatiyatullina, A. M., Kurbangalieva, A. R., & Kataev, V. E. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7851. [Link]
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Rasal, V. P., Gunturu, K. C., & Haval, K. P. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4819-4845. [Link]
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Shelke, R., et al. (2014). Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents. ResearchGate. [Link]
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Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
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Odusami, O. A., et al. (2021). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. ResearchGate. [Link]
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Sloan, J. W., Martin, W. R., Hook, R., & Hernandez, J. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 28(9), 1245–1251. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
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Jeelan Basha, N., & Islam, M. (2022). 2-Substituted pyrrolidine and piperidine alkaloids. ResearchGate. [Link]
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Arumugam, N., Al-dhfyan, M. N., & Al-Qahtani, A. A. (2015). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 5(26), 19931-19942. [Link]
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Kumar, A., et al. (2005). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-26. [Link]
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Kumar, A., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Scilit. [Link]
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A Comparative Guide to Palladium Catalysts for Cross-Coupling with 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its functionalization through palladium-catalyzed cross-coupling reactions is a key strategy for accessing diverse chemical space and optimizing pharmacological properties.[2] This guide provides an in-depth comparison of common palladium catalysts for the cross-coupling of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine, a versatile building block for drug discovery programs. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering experimental insights to inform your catalyst selection and reaction optimization.
The choice of palladium catalyst is a critical parameter that can significantly influence reaction yield, time, and overall efficiency. The substrate, this compound, presents a unique combination of features: an electron-deficient bromopyrimidine ring, which is generally reactive towards oxidative addition, and a bulky, potentially coordinating pyrrolidine ether substituent. This guide will navigate the catalytic landscape to enable rational and effective synthesis.
The Catalytic Landscape: A Head-to-Head Comparison
The success of a cross-coupling reaction hinges on the careful selection of the palladium source and its associated ligands. Below, we compare the performance of three widely used palladium systems in the context of key cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between the 5-position of the pyrimidine ring and a variety of organoboron reagents.
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 5-Bromopyrimidine Derivatives
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-95[1] | A reliable, general-purpose catalyst. May require longer reaction times.[3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2-6 | High (varies)[4] | Often provides high yields in shorter reaction times.[3] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95[1] | Bulky, electron-rich ligand ideal for challenging substrates.[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | RT - 100 | Varies | High (varies)[5] | Highly active catalyst, can be effective at room temperature.[5][6] |
Expert Insights:
For the Suzuki coupling of this compound, Pd(PPh₃)₄ serves as a dependable starting point, particularly for simple arylboronic acids.[7] However, for more sterically demanding or electron-rich boronic acids, the increased steric bulk of the substrate may necessitate a more active catalyst system. Here, PdCl₂(dppf) offers a good balance of reactivity and stability, often leading to faster conversions.[4] For particularly challenging couplings, or when aiming for lower catalyst loadings, a system generated in situ from Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos is highly recommended.[1][8] These ligands are known to facilitate the oxidative addition and reductive elimination steps, which can be rate-limiting for complex substrates.[5]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are prevalent in pharmacologically active molecules.[9]
Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of 5-Bromopyrimidine Derivatives
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| Pd₂(dba)₃ / Xantphos | Xantphos | NaOtBu | Toluene | 100 | 8-16 | 75-98[1] | A versatile system for a broad range of amines. |
| Pd(OAc)₂ / BINAP | BINAP | NaOtBu | Toluene | 80-100 | 8-16 | 75-98[1] | Bidentate ligand that can improve reaction rates and yields.[10] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | 12-24 | High (varies)[1] | Effective for coupling with a wide variety of amines, including primary amines.[8] |
Expert Insights:
The choice of catalyst for the Buchwald-Hartwig amination of this compound will largely depend on the nature of the amine coupling partner. For general applications with secondary amines, a combination of Pd₂(dba)₃ with a ligand like Xantphos is a robust choice.[9] The use of bidentate phosphine ligands such as BINAP can often lead to improved results, especially for primary amines.[10] For challenging substrates, including sterically hindered amines or when coupling ammonia equivalents, the use of bulky biarylphosphine ligands like XPhos with a palladium(II) precatalyst such as Pd(OAc)₂ is often the most effective approach.[8][11]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 5-alkynylpyrimidines, which are valuable intermediates in drug discovery.[12]
Table 3: Comparative Performance of Palladium Catalysts in Sonogashira Coupling of 5-Bromopyrimidine Derivatives
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT - 80 | 6-12 | 60-88[1] | The classical and widely used catalyst system. |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | THF | RT | 3-4 | 82-92[12] | A stable Pd(II) precatalyst that is often highly effective. |
| Pd/P(t-Bu)₃ | None (Cu-free) | Varies | Varies | Varies | Varies | High (varies)[13] | Bulky phosphine ligand can enable copper-free conditions.[13] |
Expert Insights:
For the Sonogashira coupling of this compound with terminal alkynes, the traditional Pd(PPh₃)₄/CuI system is a reliable starting point.[1] The PdCl₂(PPh₃)₂/CuI system is also highly effective and can offer advantages in terms of stability and ease of handling.[12] A key consideration in Sonogashira couplings is the potential for alkyne homocoupling (Glaser coupling), which is promoted by the copper co-catalyst. In cases where this is a significant side reaction, or for substrates sensitive to copper, a copper-free protocol employing a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ can be advantageous.[13] The steric hindrance of the 1-Boc-3-(yloxy)pyrrolidine substituent may influence the choice of ligand, with bulkier ligands potentially favoring the desired cross-coupling.[13]
Mechanistic Considerations: The "Why" Behind the Reaction
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization. All three cross-coupling reactions proceed through a similar catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyrimidine. This is often the rate-determining step, and its efficiency is enhanced by electron-rich ligands on the palladium center.
-
Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In Suzuki and Sonogashira couplings, the organic group from the organoboron or organocopper reagent, respectively, is transferred to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst. Bulky ligands on the palladium can facilitate this step.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols that can be adapted for the cross-coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1] For in situ catalyst generation, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., XPhos).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Methodology:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).[9]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).[9]
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
Caption: Experimental workflow for a typical Sonogashira coupling.
Methodology:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if applicable, the copper(I) co-catalyst (e.g., CuI, 10 mol%).[1]
-
Add this compound (1.0 equiv.), degassed solvent (e.g., DMF or THF), and an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).[1]
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The selection of an optimal palladium catalyst for the cross-coupling of this compound is a multifaceted decision that depends on the specific coupling partners and desired reaction efficiency. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) offer reliable and effective solutions for many transformations, the use of modern catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos and SPhos can provide significant advantages for more challenging substrates. By understanding the underlying reaction mechanisms and leveraging the comparative data and protocols presented in this guide, researchers can confidently navigate the complexities of palladium-catalyzed cross-coupling reactions to accelerate their drug discovery and development efforts.
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). BenchChem.
- A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions. (2025). BenchChem.
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. (2025). BenchChem.
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid. (2025). BenchChem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Compar
- Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? (2015).
- Buchwald–Hartwig amin
- Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine. (2025). BenchChem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine. (2025). BenchChem.
- A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings. (2025). BenchChem.
- Favorite "all-purpose" Pd c
- Buchwald Phosphine Ligands. (n.d.). Sigma-Aldrich.
- Efficient Suzuki cross-coupling reactions using bulky phosphines. (2007). University of Liverpool.
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. (2025). BenchChem.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
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in vitro assay results for compounds synthesized from 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the serine/threonine kinase Aurora A has emerged as a compelling target, particularly in malignancies driven by the overexpression of MYC oncoproteins.[1][2] Aurora A kinase plays a crucial role in mitotic progression, and its inhibition can lead to mitotic catastrophe and cell death, especially in cancer cells that are highly dependent on its function.[3] This guide provides an in-depth comparison of a novel pyrrolidine-derived pyrimidine compound, herein referred to as Compound 13, with the well-characterized clinical candidate Alisertib (MLN8237), focusing on their in vitro performance as Aurora A kinase inhibitors.
The Rationale: Targeting Aurora A in MYC-Amplified Cancers
The MYC family of oncoproteins (c-MYC, MYCN, and MYCL) are potent drivers of tumorigenesis but have remained challenging to target directly.[1] A key vulnerability of MYC-driven cancers lies in their reliance on cellular machinery that supports rapid proliferation. Aurora A kinase stabilizes MYC proteins, making it a critical node in the oncogenic signaling of these tumors.[1][2] Therefore, inhibiting Aurora A presents a promising indirect strategy to destabilize MYC and selectively kill cancer cells. This guide will delve into the in vitro evidence supporting this approach by comparing a novel chemical entity with an established inhibitor.
Lead Compound Profile: Compound 13
Compound 13 is a novel pyrimidine-based derivative synthesized from a chiral pyrrolidine scaffold.[4] Its design was guided by structure-based approaches to induce a "DFG-out" conformation of Aurora A kinase, a strategy intended to enhance inhibitory activity and promote the degradation of MYC-family oncoproteins.[4]
Comparator Profile: Alisertib (MLN8237)
Alisertib is a potent and selective, orally bioavailable inhibitor of Aurora A kinase that has been extensively evaluated in clinical trials.[5][6] It serves as a robust benchmark for evaluating the potential of new chemical entities targeting the same kinase.
In Vitro Performance: A Head-to-Head Comparison
The following tables summarize the in vitro inhibitory activities of Compound 13 and Alisertib against Aurora A kinase and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Aurora A Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| Compound 13 | Aurora A | < 100 | ATP Consumption Assay |
| Alisertib (MLN8237) | Aurora A | 1.2 | Cell-Free Enzyme Assay |
Table 2: In Vitro Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | MYC Status | IC50 (nM) |
| Compound 13 | NCI-H524 | Small Cell Lung Cancer | c-MYC Amplified | 3.36[4][7] |
| NCI-H82 | Small Cell Lung Cancer | c-MYC Amplified | < 200[4] | |
| NCI-H211 | Small Cell Lung Cancer | c-MYC Amplified | < 200[4] | |
| NCI-H446 | Small Cell Lung Cancer | c-MYC Amplified | < 200[4] | |
| NCI-H2171 | Small Cell Lung Cancer | c-MYC Amplified | < 200[4] | |
| NCI-H526 | Small Cell Lung Cancer | MYCN Amplified | < 100[4] | |
| NCI-H146 | Small Cell Lung Cancer | MYC Unamplified | > 1000[4] | |
| NCI-H841 | Small Cell Lung Cancer | MYC Unamplified | > 1000[4] | |
| Alisertib (MLN8237) | Various | Hematological & Solid Tumors | Various | 15 - 469[8] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | Various | 60 - >5000[6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the Aurora A kinase signaling pathway and a typical in vitro kinase assay workflow.
Caption: Aurora A kinase signaling pathway and point of inhibition.
Caption: Experimental workflow for a luminescence-based in vitro kinase assay.
Detailed Experimental Protocols
In Vitro Aurora A Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits.[9][10][11]
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[9]
-
Test compounds (Compound 13, Alisertib) serially diluted in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Prepare a master mix containing the kinase assay buffer, Aurora A kinase, and the kinase substrate.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compounds or DMSO control to each well.
-
Add 2.5 µL of the kinase-substrate master mix to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[12][13][14][15]
Materials:
-
Cancer cell lines (e.g., NCI-H524, NCI-H446)
-
Cell culture medium and supplements
-
Test compounds (Compound 13, Alisertib)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates suitable for cell culture
Procedure:
-
Seed the cells in opaque-walled 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.
-
Allow the cells to attach and resume growth for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
The IC50 values are determined by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.
Discussion and Future Directions
The in vitro data presented demonstrates that the novel pyrrolidine-derived pyrimidine, Compound 13, is a potent inhibitor of Aurora A kinase and exhibits strong anti-proliferative activity against MYC-amplified small cell lung cancer cell lines.[4][7] Notably, the sensitivity of SCLC cell lines to Compound 13 correlates with their MYC amplification status, with unamplified cell lines being significantly less sensitive.[4] This provides strong evidence for the on-target activity of the compound and validates the therapeutic hypothesis of targeting Aurora A in this context.
When compared to the clinical candidate Alisertib, Compound 13 shows remarkable potency in MYC-amplified SCLC cell lines, with an IC50 as low as 3.36 nM in the NCI-H524 line.[4][7] While a direct comparison of enzymatic IC50 values is challenging due to different assay conditions reported, both compounds are clearly potent inhibitors of Aurora A kinase.[4][5]
The development of Compound 13 from a pyrrolidine scaffold highlights the versatility of this chemical moiety in designing potent and selective kinase inhibitors.[4] Further optimization of this series, as demonstrated by the development of an orally bioavailable prodrug of Compound 13, holds significant promise for the treatment of MYC-driven cancers.[1] Future studies should focus on comprehensive kinase profiling to assess the selectivity of Compound 13 and in vivo efficacy studies to translate these promising in vitro findings into potential clinical applications.
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. 2021. Available from: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. 2021. Available from: [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. 2021. Available from: [Link]
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Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. PMC. Available from: [Link]
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BPS Bioscience. Chemi-Verse™ Aurora Kinase A Assay Kit. Available from: [Link]
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- IC50 values for inhibition of cell proliferation after treatment...
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A Head-to-Head Comparison of Boc Deprotection Methods: A Guide for the Modern Chemist
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthetic chemist's arsenal, prized for its robustness in protecting amines during complex multi-step syntheses.[1] Its facile removal under acidic conditions has cemented its role in peptide synthesis, medicinal chemistry, and beyond.[2][3] However, the very reactivity that makes the Boc group so useful also presents a challenge: its deprotection can be accompanied by unwanted side reactions, particularly in substrates laden with other acid-sensitive functionalities.[4] This guide provides a detailed, head-to-head comparison of various Boc deprotection methods, offering experimental data and field-proven insights to aid researchers in selecting the optimal strategy for their specific molecular context.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is fundamentally an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate.[7][8] The inherently unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine.[7] The liberated amine is then typically protonated by the acid in the reaction mixture, yielding an amine salt as the final product.[5][7]
A critical consideration in Boc deprotection is the fate of the tert-butyl cation. This highly reactive electrophile can alkylate nucleophilic residues within the substrate, such as tryptophan, methionine, and cysteine, leading to undesired byproducts.[4] To mitigate this, "scavengers" like anisole or thioanisole are often added to the reaction mixture to trap the tert-butyl cation.[5]
Comparative Analysis of Boc Deprotection Methods
The choice of a Boc deprotection method is a crucial decision that hinges on a careful balance of reaction efficiency, substrate tolerance, and practical considerations such as cost and ease of workup. The following table provides a quantitative comparison of some of the most common and emerging methods.
| Deprotection Method | Reagent(s) & Typical Conditions | Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM), Room Temp.[9] | 0.5 - 4 hours[9] | >95%[9] | Highly effective, volatile reagents are easily removed.[9] | Harshly acidic, can cleave other acid-labile groups.[9] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane, Ethyl Acetate, or Methanol, Room Temp.[9] | 0.5 - 4 hours[9] | >95%[9] | Cost-effective, product often precipitates as the HCl salt.[9] | Dioxane is a hazardous solvent; can be less selective.[7] |
| Thermal (Boiling Water) | Water, 100 °C[5] | 10 min - 2 hours[5] | Quantitative[5] | "Green" method, avoids strong acids and organic solvents.[5][10] | Requires high temperatures, not suitable for thermally sensitive substrates.[10] |
| Iron(III) Catalysis | Catalytic FeCl₃ in DCM, Room Temp.[5][11] | Not Specified | High[5] | Catalytic, mild, and often requires no purification.[5][11] | Substrate scope may be limited. |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂ in Methanol, Room Temp.[5][12] | 1 - 4 hours[5][12] | >70% (up to 90%)[5][12] | Mild conditions, tolerant of many functional groups.[12][13] | Reagents are toxic and moisture-sensitive. |
| Trimethylsilyl Iodide (TMSI) | TMSI in an anhydrous solvent (e.g., Chloroform), Room Temp. | Varies | High | Mild, non-hydrolytic method. | TMSI is expensive and moisture-sensitive. |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key Boc deprotection strategies. These protocols are designed to be self-validating, with clear endpoints and monitoring suggestions.
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This method is the workhorse for Boc deprotection, particularly in solid-phase peptide synthesis and for robust substrates.
Diagram of the Experimental Workflow:
Caption: General experimental workflow for solution-phase N-Boc deprotection using TFA.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control any potential exotherm upon acid addition.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A final concentration of 20% to 50% (v/v) is typical. For many substrates, a 1:1 mixture of TFA:DCM is effective.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting amine trifluoroacetate salt can often be precipitated by the addition of cold diethyl ether and isolated by filtration or centrifugation.
Protocol 2: Deprotection with Hydrochloric Acid (HCl) in Dioxane
This method offers a cost-effective alternative to TFA and is particularly useful when the hydrochloride salt of the deprotected amine is desired.
Step-by-Step Procedure:
-
Preparation: The Boc-protected amine can be dissolved in a minimal amount of a suitable solvent or used directly.
-
Reaction: Add a 4M solution of HCl in 1,4-dioxane. Stir the mixture at room temperature.[2]
-
Monitoring and Isolation: The reaction is typically complete within 1 to 4 hours, and the deprotected amine hydrochloride salt often precipitates from the reaction mixture.[2] The solid product can be collected by filtration and washed with a non-polar solvent like diethyl ether.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
For substrates sensitive to strong acids, this method provides a milder alternative.[12][13]
Diagram of the Reaction Mechanism:
Caption: Postulated mechanism for Boc deprotection using oxalyl chloride in methanol.
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in methanol.
-
Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution at room temperature.[12] An immediate temperature increase may be observed.
-
Reaction: Stir the reaction mixture for 1 to 4 hours.[12]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the deprotected amine.[12]
Protocol 4: "Green" Thermal Deprotection in Water
This environmentally friendly method avoids the use of harsh acids and organic solvents, making it an attractive option for certain applications.[5][10]
Step-by-Step Procedure:
-
Suspension: Suspend the N-Boc protected amine in water in a flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux (100 °C) with vigorous stirring.[7]
-
Reaction and Monitoring: The reaction is often complete within 10 minutes to 2 hours.[5] Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, the deprotected amine can be extracted with an organic solvent like dichloromethane.[7]
Conclusion: Making an Informed Choice
The selection of an appropriate Boc deprotection method is a critical step in the successful execution of a synthetic route. While strong acids like TFA and HCl remain the go-to reagents for their efficiency and reliability, the increasing complexity of target molecules necessitates a broader toolkit of milder and more selective methods.[5][9] Thermal deprotection in water offers a green alternative, while methods employing oxalyl chloride or catalytic iron(III) salts provide options for substrates with acid-sensitive functional groups.[5][10][11][12] By carefully considering the nature of the substrate and the overall synthetic strategy, researchers can choose the most effective and efficient method to liberate the desired amine, paving the way for the next steps in their synthetic journey.
References
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George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23845–23854. [Link]
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López-Soria, J. M., Pérez, S. J., Hernández, J. N., Ramírez, M. A., Martín, V. S., & Padrón, J. I. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Advances, 5(3), 1969–1975. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
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RSC Publishing. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Advances. [Link]
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George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23845-23854. [Link]
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YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
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George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
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Reddit. (2025, July 25). Best mild Boc-deprotection method for a guanidine compound? r/Chempros. [Link]
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Zhang, W., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Organic Letters, 16(24), 6358–6361. [Link]
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Zhang, W., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. ACS Publications. [Link]
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Mitchell, D., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ACS Publications. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. Retrieved from [Link]
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Scribd. (n.d.). Water Boc Deprotection. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]
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Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?[Link]
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Zhang, J., et al. (2018). Efficient and Chemoselective Deprotection of N-t-Butyloxycarbonyl Group Mediated by Selectfluor. Chinese Journal of Organic Chemistry, 38(7), 1712-1717. [Link]
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The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]
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Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. [Link]
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ResearchGate. (2025, August 6). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. [Link]
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George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Kocienski, P. J. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3216-3218. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Pyrrolidine-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs—from antihypertensives like captopril to antivirals—stems from its ability to confer advantageous physicochemical properties, such as enhanced aqueous solubility, and to act as a versatile pharmacophore.[2] However, the very features that make this saturated scaffold attractive can also render it susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP450) enzymes.
This guide provides an in-depth comparison of the essential in vitro methodologies used to assess the metabolic stability of pyrrolidine-containing drug candidates. Moving beyond mere procedural descriptions, we will explore the causal biochemistry behind our experimental choices, establish self-validating protocols, and present a framework for making data-driven decisions in the drug discovery pipeline.
The Metabolic Fate of the Pyrrolidine Ring
Understanding potential metabolic liabilities is the first step in designing stable compounds. For the pyrrolidine moiety, several key pathways predominate, often occurring at the carbons alpha to the nitrogen, which are susceptible to CYP450-mediated oxidation.
Common Metabolic Pathways:
-
α-Carbon Hydroxylation: This is a primary route, leading to the formation of a carbinolamine intermediate. This unstable species can then undergo ring opening to form a reactive amino aldehyde.
-
Ring Oxidation to Lactam: Oxidation can lead to the formation of a 2-pyrrolidone derivative.[3]
-
N-Dealkylation: If the pyrrolidine nitrogen is substituted, cleavage of the N-substituent is a common metabolic route.
-
Ring Cleavage: More extensive metabolism can lead to the degradation of the ring structure itself.[4]
There is a potential liability associated with pyrrolidine-containing drugs, as the ring can be bioactivated by CYP450 enzymes into reactive iminium ions and amino aldehydes. These electrophilic metabolites can potentially form adducts with endogenous macromolecules, a concern that must be evaluated.
Visualizing Pyrrolidine Metabolism
To conceptualize these transformations, the following diagram illustrates the primary metabolic weak points of a generic N-substituted pyrrolidine.
Caption: A self-validating workflow for assessing in vitro metabolic stability.
The Causality Behind the Controls:
-
No NADPH Control: Cytochrome P450 enzymes require NADPH as a cofactor to function. By omitting it, we can distinguish between enzyme-mediated metabolism and simple chemical instability of the compound in the assay buffer.
-
Heat-Inactivated Enzyme Control: Denaturing the enzymes via heat serves a similar purpose, confirming that any observed compound disappearance is due to enzymatic activity.
-
Positive Control: Using compounds with known, well-characterized metabolic rates (e.g., high-turnover midazolam, low-turnover warfarin) validates that the enzyme system (microsomes or hepatocytes) is active and performing as expected. [5]
Detailed Experimental Protocols
The following protocols provide a standardized, step-by-step methodology for conducting metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is designed to measure Phase I metabolic stability.
1. Reagent Preparation:
- Test Compound Stock: 10 mM in DMSO.
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from 20 donors) on ice. Dilute to 0.5 mg/mL in cold Phosphate Buffer.
- NADPH Regenerating System (NRS) Solution: Prepare according to manufacturer's instructions (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in Phosphate Buffer. This provides a continuous supply of NADPH.
- Positive Controls: Prepare 10 mM stocks of Midazolam (high turnover) and Warfarin (low turnover) in DMSO.
- Quenching Solution: Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., 100 nM Tolbutamide).
2. Incubation Procedure:
- Label a 96-well plate for time points (e.g., 0, 5, 15, 30, 60 min).
- Add 196 µL of the HLM suspension (0.5 mg/mL) to each well.
- Pre-warm the plate at 37°C for 5 minutes in a shaking water bath.
- To initiate the reaction, add 2 µL of the 100 µM test compound working solution (final concentration 1 µM, final DMSO 0.1%). For the "T=0" time point, add the quenching solution before adding the NRS.
- Add 2 µL of the NRS solution to all wells except the "No NADPH" control wells. Add 2 µL of buffer to the control wells.
- Incubate at 37°C with shaking.
3. Sampling and Quenching:
- At each designated time point, transfer 50 µL from the incubation wells to a new 96-well plate containing 100 µL of ice-cold Quenching Solution.
- Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.
4. Analysis:
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
- Quantify the remaining parent compound by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. [6] 5. Data Interpretation:
- Plot the natural log of the percentage of parent compound remaining versus time.
- The slope of the linear regression line (k) is the elimination rate constant.
- Calculate the half-life (t½) = 0.693 / k.
- Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment including Phase I and II metabolism.
1. Reagent Preparation:
- Hepatocyte Plating Medium: Use recommended medium (e.g., Williams' Medium E) with supplements.
- Cryopreserved Human Hepatocytes: Thaw hepatocytes rapidly in a 37°C water bath and transfer to pre-warmed medium. Perform a cell count and viability check (e.g., Trypan Blue exclusion; viability should be >80%).
- Hepatocyte Suspension: Adjust cell density to 0.5 x 10^6 viable cells/mL in the incubation medium. [7] * Test Compound: Prepare a 100 µM working solution in medium.
2. Incubation Procedure:
- Add 495 µL of the hepatocyte suspension to each well of a 24-well plate.
- Pre-incubate the plate at 37°C, 5% CO2 for 15 minutes.
- Initiate the reaction by adding 5 µL of the 100 µM test compound working solution (final concentration 1 µM).
- Incubate at 37°C, 5% CO2 on an orbital shaker.
3. Sampling and Quenching:
- Follow the same sampling and quenching procedure as the microsomal assay, taking aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 min). [7] 4. Analysis and Data Interpretation:
- The LC-MS/MS analysis and data interpretation steps are identical to the microsomal assay. [6][8]The CLint calculation is normalized to the number of cells: CLint = (0.693 / t½) / (million cells/mL).
Conclusion: From Data to Decision
The assessment of metabolic stability is a pivotal step in drug discovery. By systematically comparing pyrrolidine-based compounds first in a high-throughput microsomal assay and then confirming promising candidates in a more physiologically relevant hepatocyte system, researchers can build a robust data package. This dual-assay approach allows for the efficient triage of metabolically labile compounds and provides the confidence needed to advance stable, efficacious candidates toward further preclinical and clinical development. Understanding the underlying biochemistry and employing self-validating experimental designs are paramount to generating reliable data that truly informs project decisions.
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The Green Shift: A Comparative Guide to Cost-Effective Synthetic Routes in Pharmaceutical Manufacturing
In the landscape of pharmaceutical development and manufacturing, the elegance of a synthetic route is no longer solely defined by its chemical ingenuity. Today, true elegance lies in a harmonious blend of efficiency, sustainability, and economic viability. The choice of a synthetic pathway has profound implications, rippling through production costs, environmental impact, and ultimately, the accessibility of medicines. This guide provides a critical comparative analysis of different synthetic routes for two blockbuster drugs, Ibuprofen and Sertraline, offering a data-driven perspective for researchers, scientists, and drug development professionals on the tangible benefits of embracing greener and more cost-effective chemical syntheses.
The Metrics of "Better": A Framework for Evaluation
Before delving into specific case studies, it is crucial to establish the quantitative language we use to define a "better" synthetic route. Beyond the traditional focus on chemical yield, a holistic assessment incorporates principles of green chemistry and techno-economic analysis.[1] Key metrics that will be referenced throughout this guide include:
-
Atom Economy: A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the desired product.[2][3][4]
-
Process Mass Intensity (PMI): A more practical metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[1][5]
-
E-Factor (Environmental Factor): This metric quantifies the amount of waste produced per unit of product.[6][7][8]
-
Overall Yield: The cumulative yield across all steps of a multi-step synthesis.
-
Cost of Goods (COGs): An analysis of the direct costs associated with producing a drug, including raw materials, labor, and manufacturing overhead.[9]
The interplay of these metrics provides a multi-faceted view of a synthetic route's overall performance, guiding chemists and engineers toward more sustainable and economically sound decisions.
Case Study 1: Ibuprofen - A Tale of Two Syntheses
Ibuprofen, a ubiquitous non-steroidal anti-inflammatory drug (NSAID), provides a classic and compelling example of the evolution of synthetic efficiency.[2][9][10][11] The traditional Boots process, developed in the 1960s, has been largely supplanted by the greener and more cost-effective Boots-Hoechst-Celanese (BHC) process.[2][8][12][13]
The Boots Process ("Brown Synthesis")
The original Boots synthesis is a six-step process that, while historically significant, is a prime example of an inefficient route by modern standards.[2][8][14] It suffers from a low atom economy and generates a substantial amount of waste, primarily in the form of inorganic salts.[2][3]
The BHC Process ("Green Synthesis")
Developed in the 1980s, the BHC process is a streamlined, three-step synthesis that exemplifies the principles of green chemistry.[2][3][8][12] It boasts a significantly higher atom economy and drastically reduces waste generation.[3][8] Anhydrous hydrogen fluoride acts as both a catalyst and a solvent in the first step and can be efficiently recovered and reused.[3][15]
Quantitative Comparison: Boots vs. BHC
| Metric | Boots Process ("Brown Synthesis") | BHC Process ("Green Synthesis") | Significance |
| Number of Steps | 6[2][3][9] | 3[2][3][9] | Fewer steps lead to reduced processing time, lower capital costs, and decreased energy consumption.[9] |
| Atom Economy | ~40%[2][3][8] | ~77% (approaches 99% with acetic acid recovery)[2][8] | A higher atom economy signifies that more of the starting materials are converted into the final product, minimizing waste at the molecular level. |
| Overall Yield | Lower due to multi-step losses[2] | Significantly higher[9] | Higher yields directly translate to a greater output of the final product from the same quantity of starting materials. |
| E-Factor | High (significant waste generation)[9] | Low (minimal waste)[9] | A lower E-factor indicates a more environmentally friendly process with less waste to manage and dispose of. |
| Key Reagents | Acetic anhydride, Aluminum trichloride (stoichiometric), Ethyl chloroacetate[2][3] | Acetic anhydride, Hydrogen fluoride (catalytic, recyclable), Raney Nickel or Palladium catalyst (recyclable)[2][3] | The BHC process utilizes recyclable catalysts instead of stoichiometric reagents that are consumed in the reaction, leading to significant waste reduction. |
| Byproducts | Large quantities of inorganic salts (e.g., aluminum trichloride hydrate)[2][3] | Acetic acid (recyclable), Water[2] | The primary byproduct of the BHC process, acetic acid, can be recovered and reused, further enhancing the sustainability of the process. |
Cost-Benefit Analysis
While a detailed cost analysis is subject to fluctuations in raw material prices, a qualitative assessment reveals the economic advantages of the BHC process. The initial investment in recyclable catalysts for the BHC route is offset by long-term savings from reduced raw material consumption, lower waste disposal costs, and increased throughput due to fewer steps.[2]
Experimental Protocols
Abridged Protocol for the BHC "Green" Synthesis of Ibuprofen
Disclaimer: These protocols are for illustrative purposes and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
In a suitable reactor, isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride (HF), which acts as both a catalyst and a solvent.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete.
-
The HF is then recovered for reuse.
-
The resulting 4'-isobutylacetophenone is isolated and purified.
Step 2: Catalytic Hydrogenation
-
The 4'-isobutylacetophenone is hydrogenated in the presence of a Raney Nickel or Palladium on carbon (Pd/C) catalyst.
-
The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature.
-
Upon completion, the catalyst is filtered off and can be recycled.
-
The product, 1-(4-isobutylphenyl)ethanol, is obtained after solvent removal.
Step 3: Catalytic Carbonylation
-
The 1-(4-isobutylphenyl)ethanol is subjected to a palladium-catalyzed carbonylation reaction.
-
The reaction is conducted in the presence of carbon monoxide (CO) and a suitable palladium catalyst system.
-
This step directly converts the alcohol to ibuprofen.
-
The final product is then purified through crystallization.
Case Study 2: Sertraline - A Greener Path to an Antidepressant
The synthesis of sertraline, the active ingredient in the widely prescribed antidepressant Zoloft®, provides another powerful illustration of the impact of green chemistry on pharmaceutical manufacturing. Pfizer's redesigned synthesis of sertraline received a Presidential Green Chemistry Challenge Award for its significant environmental and efficiency improvements over the original process.[6][16]
The Original Sertraline Synthesis
The initial commercial synthesis of sertraline was a multi-step process that utilized several hazardous reagents and solvents, including titanium tetrachloride (TiCl₄), and generated a significant amount of waste.[16][17] The process involved the isolation of multiple intermediates, adding to the complexity and cost of production.[7]
Pfizer's Redesigned "Green" Synthesis
Pfizer's innovative approach streamlined the synthesis by combining three steps into a single, one-pot process.[16][18] This new route utilizes a more benign solvent, ethanol, and eliminates the need for several hazardous materials, most notably the problematic reagent titanium tetrachloride.[1][16]
Quantitative Comparison: Original vs. Pfizer's Green Synthesis
| Metric | Original Sertraline Synthesis | Pfizer's "Green" Synthesis | Significance |
| Number of Steps | Multiple steps with intermediate isolations[7] | A single, one-pot process combining three steps[16] | A dramatic reduction in manufacturing complexity, time, and cost. |
| Solvent Usage | Utilized multiple hazardous solvents including methylene chloride, tetrahydrofuran, and toluene[16] | Primarily uses the more benign solvent, ethanol[16] | A significant reduction in the environmental and safety risks associated with solvent use and disposal. |
| Key Reagents | Titanium tetrachloride (TiCl₄)[16] | Elimination of TiCl₄[16] | Avoids the use of a corrosive and water-sensitive reagent, improving worker safety and eliminating titanium dioxide waste. |
| Overall Yield | Lower | Doubled overall product yield[16] | A substantial increase in efficiency, leading to a higher output of sertraline from the same amount of starting materials. |
| Waste Generation | Significant | Drastically reduced | Minimizes the environmental footprint of the manufacturing process and reduces waste management costs. |
| Catalyst | Use of a more selective palladium catalyst[16] | The new catalyst is more efficient and can be recovered and recycled, further enhancing the sustainability of the process.[1] |
Cost-Benefit Analysis
The economic benefits of Pfizer's green synthesis of sertraline are substantial. The doubling of the overall yield, coupled with the elimination of costly and hazardous reagents and the reduction in solvent usage, leads to significant cost savings. The streamlined one-pot process also increases manufacturing capacity and reduces operational complexity.[7]
Experimental Protocols
Conceptual Protocol for Pfizer's "Green" Synthesis of Sertraline
Disclaimer: This is a conceptual outline based on publicly available information. The actual industrial process involves proprietary details.
-
One-Pot Reaction: The synthesis begins with the reaction of the appropriate tetralone with monomethylamine in ethanol. This is followed by a palladium-catalyzed reductive amination. The subsequent resolution of the desired stereoisomer is also performed in the same pot.
-
Catalyst System: A highly selective palladium catalyst is employed for the reductive amination step. This catalyst is crucial for achieving high yield and purity.
-
Solvent: Ethanol serves as the primary solvent for the entire three-step sequence, eliminating the need for multiple, more hazardous solvents.
-
Work-up and Isolation: After the one-pot reaction is complete, the final sertraline product is isolated and purified, often through crystallization.
Visualizing the Logic of Cost-Effectiveness Analysis
To effectively compare synthetic routes, a structured analytical workflow is essential. The following diagram illustrates the key stages and considerations in a comprehensive cost-effectiveness analysis.
Caption: A logical workflow for the comparative analysis of synthetic routes.
Conclusion: The Imperative of Green and Cost-Effective Synthesis
The case studies of Ibuprofen and Sertraline unequivocally demonstrate that the adoption of greener synthetic routes is not merely an environmental ideal but a sound business strategy. The significant improvements in efficiency, yield, and waste reduction offered by modern synthetic methods translate directly into enhanced cost-effectiveness and a more sustainable manufacturing footprint. For researchers, scientists, and drug development professionals, a thorough understanding and application of the principles of green chemistry and techno-economic analysis are no longer optional but essential for driving innovation and ensuring the long-term viability of pharmaceutical manufacturing in an increasingly competitive and environmentally conscious world.
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Validating Novel Compound Structures: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. Among the arsenal of analytical techniques, X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. This guide provides an in-depth comparison of X-ray crystallography with alternative techniques, supported by experimental insights and detailed protocols, to empower informed decisions in structural validation.
The adage "structure dictates function" is fundamental in chemistry and biology. An accurate molecular structure is a prerequisite for understanding a compound's reactivity, biological activity, and physical properties, making it indispensable for rational drug design and materials science.[1] While several techniques can provide structural information, single-crystal X-ray diffraction is widely considered the "gold standard" as it provides a complete and precise three-dimensional model of a molecule.[2]
The Gold Standard: A Deep Dive into X-ray Crystallography
X-ray crystallography is a powerful technique that leverages the diffraction of X-rays by the ordered array of atoms in a crystal.[3][4] By analyzing the pattern of diffracted X-rays, scientists can generate a three-dimensional electron density map of the molecule and, from that, build an atomic model.[5]
Fundamental Principles
The technique is grounded in Bragg's Law (nλ = 2d sinθ), which describes the conditions for constructive interference of X-rays scattered by parallel planes of atoms in a crystal.[4][6] The 'd' in this equation represents the spacing between crystal lattice planes, and the ability to measure smaller 'd' spacings corresponds to higher resolution data.[6]
Key Strengths of X-ray Crystallography:
-
Unambiguous Structure Determination: It provides a direct visualization of the entire molecule, including the connectivity of all atoms and their spatial orientation.
-
High Precision and Accuracy: The resulting bond lengths, bond angles, and stereochemistry are determined with very high precision.[1]
-
Absolute Stereochemistry: Under appropriate conditions, X-ray crystallography can definitively determine the absolute configuration of chiral molecules, which is crucial in pharmacology.[1][7]
Limitations to Consider:
-
Crystallization is Essential: The primary bottleneck of the technique is the need for a single, high-quality crystal, which can be challenging and time-consuming to obtain.[1][8]
-
Solid-State Conformation: The determined structure represents the molecule's conformation in the solid state, which may differ from its conformation in solution.
-
Static Picture: The resulting structure is a time-averaged representation and does not inherently provide information about molecular dynamics.[8]
The Experimental Workflow: From Powder to Publication-Ready Structure
The process of determining a crystal structure can be broken down into four main stages: crystallization, data collection, structure solution, and refinement.[1]
Caption: A generalized workflow for single-crystal X-ray diffraction.
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography is the definitive method, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable tools in the structural elucidation process. The choice of technique often depends on the nature of the compound and the specific information required.
| Parameter | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (Single Crystal) | Solution | Gas Phase (ions) |
| Information Provided | 3D atomic structure, bond lengths/angles, absolute stereochemistry | Connectivity, 3D structure in solution, dynamics, conformation | Molecular weight, elemental composition, fragmentation patterns |
| Key Advantage | Unambiguous and highly precise 3D structure[1] | Provides information on dynamics and solution-state structure[9] | High sensitivity, requires very small sample amounts[10][11] |
| Key Limitation | Requires a high-quality single crystal[1][8] | Can be difficult to interpret for complex molecules; size limitations | Does not directly provide 3D structural information |
| Typical Use Case | Final, definitive proof of structure; solid-state conformation | Elucidation of structure for non-crystalline compounds; studying dynamics | Rapid confirmation of molecular weight and formula; fragmentation analysis |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the connectivity and local environment of atoms in a molecule.[12] For many organic compounds, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be used to piece together the molecular structure.
When to Choose NMR:
-
Non-crystalline Samples: NMR is the go-to technique when a compound cannot be crystallized.[7]
-
Studying Dynamics: NMR can provide insights into molecular motion and conformational changes in solution, which is not possible with X-ray crystallography.[9]
-
Complementary Data: NMR data can complement crystallographic data by confirming the structure in solution.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[10][13] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[10][11] Tandem mass spectrometry (MS/MS) provides information about the fragmentation of a molecule, which can be used to infer its structure.[10][11]
When to Choose MS:
-
Initial Characterization: MS is often one of the first techniques used to characterize a new compound due to its speed and high sensitivity.
-
Confirmation of Molecular Formula: HRMS is essential for confirming the elemental composition of a novel compound.
-
Structural Clues from Fragmentation: The fragmentation pattern in MS/MS can provide valuable clues about the connectivity of different parts of a molecule.
In-Depth Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
This protocol outlines the key steps in a typical single-crystal X-ray diffraction experiment.
1. Crystallization
-
Objective: To grow a single, well-ordered crystal of the compound of interest, typically 0.1-0.3 mm in size.[14]
-
Methodology:
-
Ensure the compound is of high purity.
-
Screen a variety of solvents and solvent systems.
-
Common crystallization techniques include slow evaporation, vapor diffusion (hanging drop or sitting drop), and slow cooling.
-
The goal is to achieve a state of limited supersaturation, allowing for slow crystal growth.[1]
-
2. Crystal Mounting and Data Collection
-
Objective: To mount a suitable crystal on the diffractometer and collect a complete set of diffraction data.
-
Methodology:
-
Under a microscope, select a crystal with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head.
-
The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]
-
3. Data Processing and Structure Solution
-
Objective: To process the raw diffraction images and obtain an initial model of the crystal structure.
-
Methodology:
-
The diffraction images are integrated to determine the intensity of each reflection.[15]
-
The unit cell parameters and crystal symmetry are determined from the positions of the diffraction spots.[14][15]
-
The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[14]
-
4. Structure Refinement and Validation
-
Objective: To refine the atomic model to best fit the experimental data and to validate the final structure.
-
Methodology:
-
An atomic model is built into the electron density map.
-
The model is refined by adjusting atomic positions and other parameters to minimize the difference between the observed and calculated diffraction data.
-
The quality of the final model is assessed using metrics such as the R-factor and R-free.[5][16] A lower R-factor indicates a better fit between the model and the experimental data.[16] The R-free value is a less biased measure of model quality, calculated using a subset of data that was not used in the refinement process.[5][16]
-
The final structure is validated to ensure that bond lengths, bond angles, and other geometric parameters are chemically reasonable.
-
Data Deposition
A crucial final step is the deposition of the crystallographic data into a public database, such as the Cambridge Structural Database (CSD) for small molecules.[17][18] This ensures the data is accessible to the wider scientific community.[18] The International Union of Crystallography (IUCr) sets the standards for crystallographic data publication and archiving.[19][20][21]
Conclusion: Choosing the Right Tool for Structural Validation
The validation of novel compound structures is a multi-faceted process that often requires the application of several analytical techniques. While mass spectrometry and NMR spectroscopy provide crucial information about molecular weight, formula, and connectivity, single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of a molecule's three-dimensional atomic structure. Its ability to provide a precise and complete picture of a molecule's architecture is indispensable for advancing research and development in chemistry, materials science, and pharmacology.
References
-
Cambridge Structural Database - Wikipedia. Available at: [Link]
-
About the Cambridge Structural Database (CSD) - CCDC. Available at: [Link]
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The Cambridge Structural Database - PMC - NIH. Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. Available at: [Link]
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A Senior Application Scientist's Guide to Final Compound Purification: An Efficacy Comparison
For researchers, scientists, and professionals in the fast-paced world of drug development and fine chemical synthesis, the purification of the final compound is a critical step that directly impacts the reliability of experimental data, the viability of a drug candidate, and the overall efficiency of the manufacturing process.[1][2] The choice of purification method is not merely a procedural step but a strategic decision that balances purity, yield, time, and cost. This guide provides an in-depth, objective comparison of the most common and effective purification methods for final compounds, supported by experimental insights and data to empower you to make informed decisions in the laboratory.
The Purification Landscape: A Strategic Overview
The journey from a crude reaction mixture to a highly pure final compound is fraught with challenges. The ideal purification technique should effectively remove unreacted starting materials, byproducts, and other impurities while maximizing the recovery of the target compound.[1] The primary methods at a chemist's disposal can be broadly categorized into chromatography and non-chromatography techniques. The selection of the most appropriate method, or a combination of methods, is dictated by the physicochemical properties of the target compound and its impurities, the desired purity level, and the scale of the purification.
At a Glance: Comparative Efficacy of Purification Methods
The following table provides a high-level comparison of the key performance indicators for the most common purification techniques. It is important to note that these are general guidelines, and actual results will vary depending on the specific compound and experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Speed | Scalability | Cost-Effectiveness | Best Suited For |
| Flash Chromatography | 95-98%[3] | Good | Fast (15-30 min/run)[3] | Excellent (mg to kg) | High | Rapid, routine purification of moderately complex mixtures.[3] |
| Preparative HPLC | >99%[3] | Good to High | Moderate (30-60 min/run)[3] | Good (mg to g) | Moderate to High | High-purity separation of complex mixtures and final compounds.[4] |
| Supercritical Fluid Chromatography (SFC) | >99% | High | Very Fast (3-5 times faster than HPLC)[5] | Excellent (mg to kg) | Moderate | Chiral separations and purification of thermally labile compounds.[5][6] |
| Crystallization | >98%[7] | Moderate to High (>80%)[7] | Slow (can be time-consuming)[7] | Excellent (g to multi-ton) | Very High (at scale) | Crystalline, thermally stable solids.[7] |
| Distillation | High (depends on boiling point difference) | High | Fast | Excellent (mL to industrial scale) | High | Volatile liquids with significantly different boiling points. |
| Liquid-Liquid Extraction | Variable (used for initial cleanup) | High | Fast | Excellent | Very High | Initial removal of impurities based on differential solubility. |
The Chromatographic Arsenal: A Deep Dive
Chromatography is a powerful and versatile separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[8]
Flash Chromatography: The Workhorse of Purification
Flash chromatography is a rapid, medium-pressure liquid chromatography technique that is the go-to method for routine purification in many organic synthesis labs.[4] It offers a favorable balance of speed, resolution, and cost-effectiveness, making it ideal for purifying intermediates and, in many cases, final compounds.[3]
The "Why" Behind the Method: The choice of stationary phase (typically silica gel) and the mobile phase (a solvent system of varying polarity) is critical. The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.3 on a Thin Layer Chromatography (TLC) plate, ensuring good separation from impurities.
Experimental Protocol: Flash Column Chromatography of β-Nitrostyrene
This protocol outlines the purification of β-nitrostyrene, a common intermediate in organic synthesis.
1. Slurry Preparation:
-
In a beaker, create a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
2. Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and avoid air bubbles.
3. Sample Loading:
-
Dissolve the crude β-nitrostyrene in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the silica bed.
4. Elution and Fraction Collection:
-
Add the eluent to the column and apply gentle pressure (e.g., with a pump or compressed air) to achieve a steady flow rate.
-
Collect the eluate in a series of fractions.
5. Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure β-nitrostyrene.
6. Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[7]
Preparative High-Performance Liquid Chromatography (HPLC): The Pursuit of Ultimate Purity
When the highest possible purity is required for a final compound, preparative HPLC is often the method of choice.[4] It utilizes smaller stationary phase particles and higher pressures than flash chromatography, resulting in superior resolution and the ability to separate closely related impurities.[4]
The "Why" Behind the Method: The selection of the column (e.g., C18 for reversed-phase) and the mobile phase is optimized to achieve baseline separation between the target compound and its impurities. Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate a wide range of compounds in a single run.
Experimental Protocol: Preparative HPLC Purification of a Pharmaceutical Intermediate
1. Method Development:
-
Develop an analytical HPLC method to determine the optimal stationary phase, mobile phase, and gradient conditions for the separation.
2. Sample Preparation:
-
Dissolve the crude sample in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
3. System Setup:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions.
4. Injection and Fraction Collection:
-
Inject the sample onto the column.
-
Monitor the separation using a detector (e.g., UV-Vis) and collect the fractions corresponding to the peak of the target compound.
5. Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and remove the solvent, often by lyophilization for aqueous mobile phases.
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[6] It offers several advantages over traditional HPLC, including faster separations, reduced organic solvent consumption, and lower backpressures.[5] SFC is particularly well-suited for the purification of chiral compounds and thermally labile molecules.[5][6]
The "Why" Behind the Method: The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without a significant loss of efficiency, leading to faster run times.[5] The ability to use a wide range of co-solvents provides flexibility in tuning the selectivity of the separation.
Experimental Protocol: Chiral Purification using SFC
1. Column and Co-solvent Screening:
-
Screen a variety of chiral stationary phases and organic co-solvents (e.g., methanol, ethanol) to identify the optimal conditions for enantiomeric separation.
2. Method Optimization:
-
Optimize the gradient, flow rate, and backpressure to maximize resolution and throughput.
3. Preparative Run:
-
Inject the racemic mixture onto the chiral column under the optimized conditions.
-
Collect the separated enantiomers as they elute from the column.
4. Analysis and Solvent Removal:
-
Determine the enantiomeric purity of each fraction using analytical chiral SFC or HPLC.
-
The majority of the CO2 mobile phase evaporates upon depressurization, simplifying the solvent removal process.[5]
Non-Chromatographic Techniques: The Power of Physicochemical Properties
These methods exploit the inherent physical and chemical properties of the target compound and its impurities to achieve separation.
Crystallization: The Gold Standard for Purity
Crystallization is a highly selective purification technique that can yield exceptionally pure crystalline solids.[9] It is based on the principle that the solubility of a compound in a solvent is temperature-dependent.
The "Why" Behind the Method: A suitable solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain soluble at all temperatures. Slow cooling is crucial to allow for the formation of a well-ordered crystal lattice that excludes impurities.
Experimental Protocol: Recrystallization of a Solid API
1. Solvent Selection:
-
Test the solubility of the crude API in various solvents to find one that meets the criteria for a good recrystallization solvent.
2. Dissolution:
-
Dissolve the crude solid in a minimal amount of the hot solvent.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
5. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
6. Drying:
-
Dry the crystals to remove any residual solvent.
Distillation: Separating by Volatility
Distillation is a powerful technique for purifying volatile liquids based on differences in their boiling points.
The "Why" Behind the Method: When a liquid mixture is heated, the component with the lower boiling point will vaporize to a greater extent. By condensing this vapor, a liquid enriched in the more volatile component can be collected.
-
Simple Distillation: Suitable for separating liquids with significantly different boiling points (>25-30 °C difference).
-
Fractional Distillation: Used for separating liquids with closer boiling points, employing a fractionating column to provide multiple theoretical plates of separation.
-
Vacuum Distillation: Employed for compounds with high boiling points or those that are thermally unstable, as reducing the pressure lowers the boiling point.
Experimental Protocol: Simple Distillation of a Liquid Product
1. Apparatus Setup:
-
Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, and a receiving flask.
2. Charging the Flask:
-
Add the liquid mixture to the distillation flask along with a boiling chip or magnetic stir bar to ensure smooth boiling.
3. Heating:
-
Gently heat the distillation flask.
4. Collection:
-
Collect the distillate that condenses and drips into the receiving flask. Monitor the temperature of the vapor to determine the boiling point of the substance being collected.
Orthogonal Purification Strategies: A Multi-faceted Approach to Purity
For particularly complex mixtures, a single purification technique may not be sufficient to achieve the desired level of purity. In such cases, an orthogonal purification strategy, which employs two or more separation methods based on different chemical or physical principles, can be highly effective. For example, a crude mixture could first be subjected to flash chromatography to remove the bulk of the impurities, followed by a final polishing step using preparative HPLC to achieve very high purity.[10] Another common orthogonal approach is to combine a chromatographic separation with crystallization.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making workflow for selecting an appropriate purification method.
Caption: A decision tree for selecting a suitable purification method.
Conclusion: A Strategic Approach to Purity
The purification of final compounds is a multifaceted challenge that requires a deep understanding of the principles behind each technique and a strategic approach to their application. There is no one-size-fits-all solution; the optimal method is dictated by the specific requirements of the project. By carefully considering the trade-offs between purity, yield, speed, and cost, and by employing orthogonal strategies when necessary, researchers can confidently and efficiently isolate high-quality final compounds, paving the way for successful drug discovery and development.
References
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HPLC vs Flash Chromatography: Purity and Recovery Compared. (2025). Chromatography Today. [Link]
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The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. (n.d.). Santai Technologies. [Link]
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Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM. [Link]
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A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2025). ResearchGate. [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). Chromatography Online. [Link]
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Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]
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Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.). Shimadzu. [Link]
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Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
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Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). PMC - NIH. [Link]
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Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025). YouTube. [Link]
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Study on Selective Crystallization of Organic Compounds. (n.d.). Okayama University. [Link]
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cross-reactivity profiling of kinase inhibitors derived from this compound
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy. However, the human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[2] This structural similarity presents a formidable challenge: designing inhibitors that are exquisitely selective for their intended target.
Cross-reactivity, or the binding of an inhibitor to unintended "off-target" kinases, is an almost inevitable consequence of this conservation.[3] This phenomenon is a double-edged sword. Unintended off-target effects can lead to significant toxicity and adverse drug reactions, narrowing the therapeutic window.[4][5][6][7] Conversely, in some cases, this promiscuity can be therapeutically beneficial, a concept known as polypharmacology, where inhibiting multiple nodes in a signaling network produces a more potent clinical response.[3][8] For instance, Imatinib, initially developed as a BCR-ABL inhibitor, owes its efficacy in gastrointestinal stromal tumors to its off-target activity against KIT and PDGFRα.[8]
Therefore, a comprehensive and accurate cross-reactivity profile is not merely a characterization step; it is a foundational pillar of modern drug discovery. It is essential for interpreting cellular and in vivo data, predicting potential toxicities, and uncovering new therapeutic opportunities.[9][10] This guide provides an in-depth comparison of the prevailing methodologies for profiling kinase inhibitor selectivity, explaining the causality behind experimental choices and providing field-proven protocols to ensure robust and reliable data.
The Strategic Landscape of Kinase Profiling
A robust profiling strategy is multi-tiered, typically beginning with broad, high-throughput biochemical assays and progressing to more physiologically relevant, lower-throughput cell-based methods to confirm target engagement and functional consequences in a native environment.
Caption: A tiered strategy for kinase inhibitor selectivity profiling.
Part 1: Biochemical Assays - A High-Throughput First Pass
Biochemical assays utilize purified, recombinant kinases to directly measure the interaction between an inhibitor and a kinase. They are the workhorses of early-stage discovery due to their high-throughput nature and scalability.[11]
Large-Panel Kinase Activity Assays
These assays are the industry standard for obtaining a broad view of an inhibitor's selectivity across the kinome.[12] Service providers offer panels of hundreds of kinases, allowing for a comprehensive initial screen.[2][11][12]
-
Principle of Operation: The core principle is to measure the enzymatic activity of a kinase—the transfer of a phosphate group from ATP to a substrate—in the presence and absence of the inhibitor.[1]
-
Common Formats:
-
Radiometric Assays: Historically the gold standard, these use ³³P-labeled ATP and measure the incorporation of radioactivity into the substrate.
-
Luminescence-Based Assays: Technologies like Promega's ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced, offering a universal method applicable to virtually any kinase.[1][13]
-
Fluorescence-Based Assays: These include methods like TR-FRET and Fluorescence Polarization (FP), which use specific antibodies or tracers to detect substrate phosphorylation.[1][14]
-
-
Causality & Experimental Choice: We begin with a single high concentration screen (e.g., 1 µM) across a large panel to quickly identify the most potently inhibited kinases.[11] This is a cost-effective way to triage compounds. Hits from this primary screen are then followed up with 10-point dose-response curves to determine the IC50 (the concentration required to inhibit 50% of kinase activity), providing a quantitative measure of potency.[11][15]
Biophysical Binding Assays
These methods detect the physical binding of an inhibitor to a kinase, rather than measuring the inhibition of its catalytic activity. This is a crucial distinction, as they can identify interactions with inactive kinases or non-ATP competitive binders.
-
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature (Tm) upon ligand binding.[16] An inhibitor that binds and stabilizes the kinase will increase its Tm.[17]
Part 2: Cell-Based Assays - Probing in a Physiological Context
While biochemical assays are powerful, they use recombinant enzymes in a buffered solution, which can't replicate the complex intracellular environment. Cell-based assays are essential for confirming that an inhibitor engages its target within a living cell, accounting for factors like membrane permeability, intracellular ATP concentrations, and protein-protein interactions.[15][18]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a groundbreaking technique that directly measures target engagement in cells and tissues.[19][20]
-
Principle of Operation: Based on the same principle as DSF, CETSA leverages the fact that a drug binding to its target protein stabilizes it against heat-induced denaturation.[19][21] Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining is quantified, typically by Western blot or mass spectrometry.[21] A stabilizing inhibitor results in more soluble protein at higher temperatures.
-
Trustworthiness & Self-Validation: The key to a robust CETSA experiment is the isothermal dose-response (ITDRF) curve. By heating all samples at a single, optimized temperature while varying the inhibitor concentration, one can generate a dose-dependent stabilization curve to quantify the apparent affinity of the inhibitor for its target in the cellular milieu.[21] This provides a direct measure of target engagement.
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A Senior Application Scientist's Guide to Benchmarking New Derivatives Against Patented Compounds
For drug development professionals, the creation of a new chemical derivative is both a scientific achievement and a strategic maneuver. The ultimate goal is not merely to create a new molecule, but to create a better one—a compound that demonstrates clear superiority over existing treatments, particularly those protected by patents. Rigorous, objective benchmarking is the bedrock upon which claims of superiority are built, providing the necessary evidence to justify further investment, navigate the intellectual property landscape, and ultimately, gain regulatory approval.[1]
This guide provides a strategic framework for designing and executing a comprehensive benchmarking study. Moving beyond a simple checklist of assays, we will explore the causality behind experimental choices, emphasizing a tiered, data-driven approach to decision-making that is essential for de-risking your development program.
Phase 1: Defining the Battlefield - Strategy and Planning
Before a single pipette is touched, a robust strategy must be established. This foundational phase is about understanding the competitive landscape and defining what "superiority" means for your derivative.
Deconstructing the Benchmark: The Target Product Profile (TPP)
The first step is to create a Target Product Profile (TPP). The TPP is a strategic document that outlines the desired characteristics of your new derivative, framed in the context of the existing patented compound.[2] It serves as a dynamic roadmap, guiding development from the discovery phase through clinical trials.[3][4]
A comprehensive TPP should define both the minimum acceptable and ideal performance targets for your new derivative.[2] This framework forces a clear-eyed assessment of the benchmark patent's strengths and, more importantly, its weaknesses. Key sections of a TPP include:
-
Indication and Target Population: A precise definition of the patient subset to be treated.[5]
-
Efficacy Endpoints: The level of improvement required to be considered a meaningful differentiation from the current market offerings.[5]
-
Safety and Tolerability Profile: Defining a superior safety window (e.g., reduced off-target effects, wider therapeutic index).
-
Dosage and Administration: Outlining a more favorable dosing regimen (e.g., from intravenous to oral, from twice-daily to once-daily).[5]
By starting with the end goal in mind, the TPP ensures that all subsequent experimental work is purposeful and aligned with a clear value proposition.[3][4]
The Benchmarking Cascade: A Tiered Approach to Evidence Generation
It is inefficient and cost-prohibitive to run every possible assay from the outset. A tiered approach, or "screening cascade," prioritizes experiments to answer the most critical questions first, allowing for early go/no-go decisions.[6] This strategy focuses resources on candidates with the highest probability of success.[7]
The cascade progresses from rapid, high-throughput in vitro assays to more complex, physiologically relevant models.
Caption: A tiered experimental workflow, or screening cascade, for benchmarking new derivatives.
Phase 2: Head-to-Head Experimental Execution
In this phase, the new derivative and the patented benchmark compound must be tested side-by-side in meticulously controlled, validated assays. The goal is to generate unambiguous, comparative data. Head-to-head trials are the gold standard for determining which intervention is safer and more effective.[8]
In Vitro Pharmacology: Potency, Selectivity, and Mechanism
-
Potency (IC50/EC50): Potency is a measure of the concentration of a drug required to produce a specific effect.[9] It is crucial to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in both biochemical and cell-based assays.[10] The choice of assay is critical; a cell-based assay often provides a more biologically relevant assessment of a compound's functional activity.[11] The key to a trustworthy comparison is running both compounds in parallel on the same plate, using the same cell passage number and reagent lots. This minimizes inter-assay variability.
-
Selectivity Profiling: A potent drug is of little use if it interacts with unintended targets, leading to side effects.[12][13] Selectivity is a drug's ability to produce a particular effect preferentially.[13] The new derivative must be profiled against a panel of related targets (e.g., other kinases, receptors in the same family) and key anti-targets known for causing toxicity (e.g., the hERG channel).[14] Demonstrating a wider gap between on-target potency and off-target activity is a powerful argument for a superior safety profile.[15]
In Vitro ADME/Tox: Assessing "Drug-Like" Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties is crucial for eliminating candidates that are likely to fail in later stages.[7][16] These assays predict how a compound will behave in vivo.[16] A tiered approach is often applied, starting with high-throughput screens.[17]
Key Head-to-Head ADME/Tox Assays:
-
Metabolic Stability: Using liver microsomes or hepatocytes to determine the rate at which the compound is metabolized. A slower rate of metabolism often correlates with a longer half-life in vivo.
-
Cell Permeability: Assays like the Caco-2 permeability assay predict intestinal absorption and potential for oral bioavailability.
-
Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which affects its distribution and availability to interact with its target.
-
Cytotoxicity: Evaluates the compound's general toxicity to cells, identifying potential liabilities early.[17]
-
hERG Inhibition: A critical safety assay to assess the risk of cardiac arrhythmia.[17]
Phase 3: Data Analysis and Interpretation
Generating the data is only half the battle. The interpretation and presentation of that data must be clear, statistically sound, and directly address the claims of superiority outlined in the TPP.
Quantitative Data Summary
All quantitative data should be summarized in clear, well-structured tables. This allows for easy at-a-glance comparison of the key performance parameters.
| Parameter | Assay Type | Patented Compound (Benchmark) | New Derivative (Test) | Fold Improvement |
| Potency | Target XYZ Kinase (Biochemical) | IC50 = 15 nM | IC50 = 1.5 nM | 10x |
| Cell-Based Proliferation Assay | EC50 = 50 nM | EC50 = 4.8 nM | 10.4x | |
| Selectivity | Off-Target ABC Kinase | IC50 = 300 nM | IC50 = 4,500 nM | 15x More Selective |
| Selectivity Ratio (ABC/XYZ) | 20 | 3,000 | 150x | |
| ADME/Tox | Human Liver Microsome Stability | t½ = 25 min | t½ = 110 min | 4.4x |
| Caco-2 Permeability (Papp A→B) | 1.5 x 10⁻⁶ cm/s | 9.8 x 10⁻⁶ cm/s | 6.5x | |
| hERG Inhibition | IC50 = 1.2 µM | IC50 > 30 µM | >25x Safer |
Statistical Significance
Simply observing a difference is not enough; you must demonstrate that the difference is statistically significant. The appropriate statistical test will depend on the experimental design. For comparing the means of two groups (e.g., the EC50 of the benchmark vs. the new derivative), a t-test is often appropriate. For multi-group comparisons, an analysis of variance (ANOVA) may be required.[18] The goal is to provide a p-value that gives confidence in the observed differences.
Detailed Experimental Protocol: Cell-Based Potency Assay
To ensure reproducibility and trustworthiness, every protocol must be a self-validating system. This example protocol for a cell-based proliferation assay includes the necessary controls and quality checks.
Objective: To determine the relative potency (EC50) of a new derivative compared to a benchmark compound by measuring the inhibition of cancer cell proliferation.
Materials:
-
Cell Line: BT-474 (human breast ductal carcinoma)
-
Assay Medium: RPMI 1640 + 10% FBS
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Compounds: New Derivative and Benchmark Compound (dissolved in DMSO)
-
Instrumentation: Plate reader capable of luminescence detection
Methodology:
-
Cell Seeding:
-
Culture BT-474 cells to ~80% confluency.
-
Harvest cells and perform a cell count to ensure viability is >95%.
-
Dilute cells in assay medium to a final concentration of 2 x 10⁵ cells/mL.
-
Dispense 50 µL of the cell suspension (10,000 cells) into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare 10-point, 3-fold serial dilutions of both the new derivative and the benchmark compound in assay medium. Start with a top concentration of 10 µM.
-
Include "vehicle control" wells (medium + DMSO) and "no cell" wells (medium only) for background subtraction.
-
Carefully add 50 µL of the diluted compounds to the appropriate wells, resulting in a final volume of 100 µL.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (no cell wells) from all other wells.
-
Normalize the data by setting the average vehicle control signal as 100% viability and the background as 0% viability.
-
Plot the normalized data (% viability) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value for each compound.[19]
-
Self-Validating System & Acceptance Criteria:
-
Positive Control: The benchmark compound must show an EC50 within ± 2-fold of its historical average.
-
Negative Control: The vehicle control wells must show consistent, high luminescence signals.
-
Assay Window: The signal-to-background ratio should be >10.
-
Curve Fit: The R² value for the dose-response curve fit should be >0.95.
Conclusion
Systematic, head-to-head benchmarking is not merely a research exercise; it is a critical component of a successful drug development strategy. By establishing a clear TPP, employing a tiered experimental cascade, and executing validated assays with scientific rigor, researchers can build a compelling data package. This evidence is essential to demonstrate the superior efficacy, safety, or pharmacokinetic profile of a new derivative, ultimately justifying its value to investors, regulatory agencies, and the patients it is intended to help.
References
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Constructing a Target Product Profile – Industry's Perspective. Biocurate. [Link]
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Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Bentham Science. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine demand a meticulous, informed approach. This guide provides a comprehensive framework for its proper disposal, grounded in established safety protocols and an understanding of the compound's chemical nature. My objective is to offer not just a procedure, but a deeper understanding of the causality behind these critical operational steps, ensuring a self-validating system of laboratory safety.
Part 1: Hazard Assessment & Chemical Characterization
Before any disposal protocol can be established, a thorough understanding of the compound is paramount. This compound (CAS No. 914347-79-8) is a complex molecule, and its potential hazards are derived from its distinct structural components.[1][2][3]
-
The Bromopyrimidine Core : This moiety immediately classifies the compound as a halogenated organic substance .[4] Halogenated compounds are of particular concern for disposal because their incineration can produce acidic gases (like hydrobromic acid) and potentially harmful dioxins if not performed under specific high-temperature conditions with appropriate scrubbers.[5] Pyrimidine derivatives themselves should be handled with care in a well-ventilated area, wearing suitable personal protective equipment.[6][7]
-
The Pyrrolidine Moiety : Pyrrolidine is a cyclic secondary amine.[8] While the amine in this specific compound is protected, the underlying structure contributes to the overall chemical properties of the molecule.
-
The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is a common amine protecting group, notable for its stability in basic conditions but its liability in the presence of strong acids.[9][10] This reactivity is a key consideration in preventing unintentional reactions in waste containers.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available in the search results, we can infer potential hazards from structurally similar compounds like 1-Boc-3-bromopyrrolidine, which is classified as acutely toxic if swallowed, an eye irritant, and toxic to aquatic life. Therefore, it is prudent to handle this compound as a substance with similar potential hazards.
Quantitative & Chemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 914347-79-8 | [1][3] |
| Molecular Formula | C₁₃H₁₈BrN₃O₃ | [1][2] |
| Molecular Weight | 344.2 g/mol | [1][2] |
| Classification | Halogenated Organic Compound | [4][11] |
| Storage | 2-8°C, Sealed in dry conditions | [2] |
Part 2: Pre-Disposal Operations & Engineering Controls
Safe disposal begins with safe handling. The following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.
-
Engineering Controls : All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[7][12] This minimizes inhalation exposure and contains any potential spills.
-
Personal Protective Equipment (PPE) : A robust defense against exposure is non-negotiable.
-
Eye Protection : Chemical safety goggles with side shields are required.[13]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling is complete.[4][14]
-
Body Protection : A standard lab coat must be worn and fully fastened.[13]
-
A Note on Chemical Deactivation : Attempting to chemically neutralize or deactivate this compound in the lab without a validated and peer-reviewed protocol is strongly discouraged. Such actions can lead to uncontrolled reactions and the generation of unknown, potentially more hazardous byproducts. The standard and safest procedure is segregation and disposal via a licensed professional service.[15]
Part 3: Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is waste segregation . It must not be mixed with non-halogenated chemical waste.
Disposal Decision Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
